Product packaging for Cyclooctane-1,5-dicarboxylic acid(Cat. No.:CAS No. 3724-64-9)

Cyclooctane-1,5-dicarboxylic acid

Cat. No.: B3051946
CAS No.: 3724-64-9
M. Wt: 200.23 g/mol
InChI Key: RGXHXYGKBCOAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclooctane-1,5-dicarboxylic acid (CAS 3724-64-9) is an aliphatic dicarboxylic acid featuring an eight-membered cyclooctane ring, which provides a unique conformationally flexible yet rigid backbone for chemical synthesis. With a molecular weight of 200.23 g/mol and two carboxylic acid functional groups, this compound serves as a valuable building block in organic and materials chemistry . Its primary research applications leverage its role as a monomer for constructing novel polymers. The compound can be reduced to its corresponding diol, cis -cyclooctane-1,5-diol, which is used in the synthesis of polyesters, polyurethanes, and polyethers, potentially enhancing the mechanical and thermal properties of the resulting materials . Furthermore, the structural framework of cyclooctane derivatives is known for its utility in the synthesis of natural products and advanced materials, making this diacid a versatile precursor . The carboxylic acid groups enable straightforward chemical transformations into various derivatives, including esters, amides, and salts, and facilitate the formation of stable complexes with metal ions, highlighting its application in coordination chemistry . The synthesis of this compound can be achieved through the oxidative cleavage of cyclic precursors such as cyclooctanone, often employing catalysts like manganese or cobalt salts . This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3051946 Cyclooctane-1,5-dicarboxylic acid CAS No. 3724-64-9

Properties

IUPAC Name

cyclooctane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHXYGKBCOAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297945
Record name cyclooctane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-64-9
Record name 1,5-Cyclooctanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclooctane-1,5-dicarboxylic acid, a valuable bifunctional building block in polymer chemistry, materials science, and pharmaceutical development. The primary synthetic route discussed is the oxidative cleavage of 1,5-cyclooctadiene, a readily available starting material derived from the dimerization of butadiene.[1] This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in the practical application of this synthesis.

Core Synthetic Pathway: Oxidative Ozonolysis

The most direct and efficient synthesis of this compound involves the ozonolysis of 1,5-cyclooctadiene followed by an oxidative workup. This two-step process first cleaves the double bonds of the starting diene to form an intermediate ozonide, which is then oxidized to the corresponding carboxylic acids.

Table 1: Summary of a Representative Synthetic Protocol
ParameterValueNotes
Starting Material cis,cis-1,5-CyclooctadieneCommercially available.
Key Reagents Ozone (O₃), Hydrogen Peroxide (H₂O₂)Oxidative cleavage agents.
Solvent Dichloromethane (CH₂Cl₂), Methanol (CH₃OH)Co-solvent system for ozonolysis.
Reaction Temperature -78 °C (Ozonolysis)Standard temperature for ozonolysis to control reactivity.
Workup Oxidative (Hydrogen Peroxide)Converts intermediate aldehydes to carboxylic acids.
Typical Yield >70%Yields can be optimized based on reaction conditions.[1]
Purification RecrystallizationEffective for obtaining high-purity product.

Detailed Experimental Protocols

The following protocols are based on established procedures for the ozonolysis of cyclic alkenes with oxidative workup.

Ozonolysis of 1,5-Cyclooctadiene

Caution: Ozone is highly toxic and potentially explosive. This procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

  • Ozone generator.

  • Dry ice/acetone or liquid nitrogen cooling bath.

  • Magnetic stirrer.

  • cis,cis-1,5-Cyclooctadiene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH), anhydrous

Procedure:

  • In a 500 mL three-necked round-bottom flask, dissolve 10.8 g (0.1 mol) of cis,cis-1,5-cyclooctadiene in a mixture of 150 mL of anhydrous dichloromethane and 50 mL of anhydrous methanol.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Begin stirring the solution and bubble a stream of ozone-enriched oxygen from an ozone generator through the gas inlet tube into the solution.

  • Continue the ozonolysis until the solution turns a persistent pale blue color, indicating a slight excess of ozone. This typically takes 2-3 hours depending on the ozone generator's output.

  • Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any remaining ozone from the solution.

  • Maintain the temperature at -78 °C for the subsequent oxidative workup.

Oxidative Workup and Isolation of this compound

Materials and Equipment:

  • Dropping funnel.

  • Separatory funnel.

  • Rotary evaporator.

  • Büchner funnel and filter flask.

  • 30% Hydrogen peroxide (H₂O₂)

  • Formic acid (optional, as catalyst)

  • Sodium sulfite (Na₂SO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To the cold (-78 °C) solution from the ozonolysis step, slowly add 34 g (30 mL, 0.3 mol) of 30% hydrogen peroxide via a dropping funnel over 30 minutes. A mild exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.

  • After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfite to quench any excess peroxide. Test for the absence of peroxides using peroxide test strips.

  • Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with 100 mL portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

  • Purify the crude product by recrystallization from water or an ethanol/water mixture to obtain pure this compound.

Visualizing the Synthesis

Synthetic Pathway Diagram

Synthesis_Pathway COD 1,5-Cyclooctadiene Ozonide Dozonide Intermediate COD->Ozonide 1. O₃, CH₂Cl₂/MeOH, -78 °C DicarboxylicAcid This compound Ozonide->DicarboxylicAcid 2. H₂O₂, Oxidative Workup Experimental_Workflow cluster_ozonolysis Ozonolysis cluster_workup Oxidative Workup & Isolation start Dissolve 1,5-Cyclooctadiene in CH₂Cl₂/MeOH cool Cool to -78 °C start->cool ozonize Bubble O₃ through solution cool->ozonize purge Purge with O₂ ozonize->purge add_h2o2 Add H₂O₂ at -78 °C purge->add_h2o2 warm Warm to RT and stir add_h2o2->warm quench Quench excess peroxide warm->quench acidify Acidify with HCl quench->acidify extract Extract with organic solvent acidify->extract dry Dry organic layers extract->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize crude product evaporate->recrystallize product Pure Cyclooctane-1,5- dicarboxylic Acid recrystallize->product

References

An In-Depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-dicarboxylic acid, a C10 dicarboxylic acid featuring a flexible eight-membered ring, presents a unique structural motif of interest in various chemical and pharmaceutical applications. Its bifunctional nature allows it to serve as a versatile building block in polymer synthesis, coordination chemistry, and as a potential precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and relevant biological pathways. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a research and development setting.

Core Properties of this compound

The properties of this compound are summarized in the table below. The flexible nature of the cyclooctane ring can lead to conformational isomers, which may influence its physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 3724-64-9[1]
IUPAC Name This compound[1]
Boiling Point 402.2 °C at 760 mmHg
Density 1.203 g/cm³
Refractive Index 1.501
Flash Point 211.2 °C
Melting Point Not available
Solubility Not available
pKa Not available
Exact Mass 200.10485899 Da[1]

Experimental Protocols

Synthesis of this compound via Oxidation of 1,5-Cyclooctadiene

A common and effective method for the synthesis of this compound is the oxidative cleavage of the double bonds in 1,5-cyclooctadiene. The following protocol is adapted from established procedures for the oxidation of cyclic alkenes.[2][3]

Materials:

  • 1,5-cyclooctadiene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Water

  • Filter paper

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Steam bath or heating mantle

  • Ice bath

Procedure:

  • In a 500 mL Erlenmeyer flask, combine 100 mL of water, 5.4 g (0.05 mol) of 1,5-cyclooctadiene, and 31.6 g (0.2 mol) of potassium permanganate.

  • Stopper the flask loosely and swirl the mixture. The reaction is exothermic, and the temperature should be monitored. If the temperature rises above 50 °C, cool the flask in an ice-water bath.

  • Continue to swirl the flask intermittently for 45-60 minutes. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate indicate the progression of the reaction.

  • To ensure the complete reaction of the permanganate, heat the mixture on a steam bath for 15-20 minutes. If the purple color persists, add a small amount of methanol to quench the excess permanganate.

  • Filter the hot mixture through a Büchner funnel to remove the manganese dioxide. Wash the precipitate with two 20 mL portions of hot water.

  • Combine the filtrate and washings in a beaker and concentrate the solution to a volume of approximately 50 mL by boiling.

  • Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete crystallization.

  • Collect the product by vacuum filtration and wash it with a small amount of cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from hot water.

Procedure:

  • Transfer the crude product to a beaker and add a minimal amount of boiling water to dissolve it completely.

  • Allow the solution to cool slowly to room temperature.

  • Place the beaker in an ice-water bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator.

Analytical Methods

2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of the carboxylic acid functional groups. The spectrum of a dicarboxylic acid will typically exhibit the following characteristic absorption bands:[4]

  • O-H stretch: A very broad and strong band in the region of 3300-2500 cm⁻¹.

  • C=O stretch: A strong and sharp band between 1720-1680 cm⁻¹.

  • C-O stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Due to the conformational flexibility of the eight-membered ring, the NMR spectra can be complex.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbons of the carboxylic acid groups in the range of 175-185 ppm. The carbons of the cyclooctane ring will appear in the aliphatic region (20-50 ppm). The number of signals will depend on the symmetry of the predominant conformation in the solvent used.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for the analysis of dicarboxylic acids.[5][6] Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented, dicarboxylic acids, in general, play a role in cellular metabolism. They are typically formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[3] This pathway is particularly important when mitochondrial fatty acid oxidation is impaired.

Diagram of the General Metabolic Pathway of Dicarboxylic Acids

Metabolic_Pathway Fatty_Acid Monocarboxylic Acid (Fatty Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA ω-Oxidation (Endoplasmic Reticulum) Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_FA->Dicarboxylic_Acid Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Activation (CoA Synthetase) Chain_Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA Dicarboxylyl_CoA->Chain_Shortened_Dicarboxylyl_CoA Peroxisomal β-Oxidation Acetyl_CoA Acetyl-CoA Dicarboxylyl_CoA->Acetyl_CoA Thiolytic Cleavage Chain_Shortened_Dicarboxylyl_CoA->Dicarboxylyl_CoA Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: General metabolic pathway of dicarboxylic acids.

Synthesis Workflow

The synthesis of this compound from 1,5-cyclooctadiene involves a sequence of reaction, separation, and purification steps as outlined below.

Synthesis_Workflow Start Start: 1,5-Cyclooctadiene, KMnO₄, H₂O Reaction Oxidative Cleavage Start->Reaction Filtration1 Filtration (Remove MnO₂) Reaction->Filtration1 Concentration Concentration of Filtrate Filtration1->Concentration Acidification Acidification (with HCl) Concentration->Acidification Crystallization Crystallization Acidification->Crystallization Filtration2 Filtration (Collect Crude Product) Crystallization->Filtration2 Recrystallization Recrystallization (from Hot Water) Filtration2->Recrystallization Drying Drying Recrystallization->Drying End Final Product: This compound Drying->End

References

A Technical Guide to the Structure Elucidation of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclooctane-1,5-dicarboxylic acid presents a significant challenge in structural elucidation due to the existence of geometric isomers (cis and trans) and the inherent conformational complexity of the eight-membered cyclooctane ring. This technical guide outlines the critical methodologies for the synthesis, separation, and definitive characterization of its stereoisomers. While comprehensive public spectroscopic and crystallographic datasets for this specific molecule are limited, this paper details the established experimental protocols and analytical logic required for its complete structural determination, including separation techniques, spectroscopic analysis, and single-crystal X-ray diffraction.

Introduction to Structural Complexity

This compound is an organic compound featuring a flexible eight-carbon ring substituted with two carboxylic acid groups. The elucidation of its structure is non-trivial for two primary reasons:

  • Stereoisomerism: The substituents at positions 1 and 5 can be on the same side (cis) or opposite sides (trans) of the ring, leading to two distinct geometric isomers with different physical and chemical properties.

  • Conformational Dynamics: The cyclooctane ring is highly flexible and can adopt multiple conformations of comparable energy. Computational studies have identified the boat-chair as the most stable conformation, followed closely by the crown form.[1][2] This flexibility complicates analysis, as the molecule may exist as a mixture of conformers in solution.

The definitive characterization of this compound requires a multi-faceted approach to first separate the isomers and then unambiguously determine their three-dimensional structures.

Synthesis and Isomer Separation

The preparation and separation of the cis and trans isomers were notably described by Cope, Graham, and Marshall in 1954. The process involves the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization, which exploits the differing solubilities of the two isomers.

Experimental Protocol: Synthesis and Separation

This protocol is adapted from the method reported by Cope et al. (1954).

  • Catalytic Hydrogenation:

    • Dissolve cyclooct-1-ene-1,5-dicarboxylic acid (1.0 g) in 100 mL of glacial acetic acid.

    • Add a pre-reduced platinum oxide catalyst (400 mg) to the solution.

    • Hydrogenate the mixture at low pressure until the theoretical amount of hydrogen has been consumed.

    • Remove the catalyst by filtration.

    • Evaporate the acetic acid solvent under reduced pressure to yield a crude solid mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

  • Fractional Crystallization:

    • Dissolve the crude solid mixture in a minimum amount of boiling water.

    • Allow the solution to cool slowly to room temperature. The less soluble isomer will crystallize first.

    • Isolate the initial crop of crystals by filtration. Based on the reported data, this crop is predominantly the trans isomer.

    • Concentrate the mother liquor by boiling off a portion of the water and cool again to obtain a second crop of crystals, which will be enriched in the more soluble cis isomer.

    • Repeat the recrystallization process for each isomer fraction using fresh boiling water until a constant melting point is achieved, indicating purity.

G Workflow for Isomer Synthesis and Separation cluster_synthesis Synthesis cluster_separation Separation start Cyclooct-1-ene-1,5-dicarboxylic Acid hydrogenation Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) start->hydrogenation crude Crude Mixture of cis/trans Isomers hydrogenation->crude dissolve Dissolve in Boiling Water crude->dissolve cool Slow Cooling dissolve->cool filter1 Filtration 1 cool->filter1 crystals1 Crystals (trans-rich) filter1->crystals1 mother_liquor Mother Liquor (cis-rich) filter1->mother_liquor concentrate Concentrate Liquor mother_liquor->concentrate cool2 Cooling concentrate->cool2 filter2 Filtration 2 cool2->filter2 crystals2 Crystals (cis-rich) filter2->crystals2

Workflow for Isomer Synthesis and Separation
Physicochemical Data

The separation of isomers can be confirmed by measuring their melting points, which are distinct physical properties.

IsomerMelting Point (°C)
cis-Cyclooctane-1,5-dicarboxylic acid166.0 - 168.5
trans-Cyclooctane-1,5-dicarboxylic acid192.4 - 193.4

Conformational Analysis of the Cyclooctane Ring

The cyclooctane ring avoids the high angle strain of a planar conformation by adopting several puckered forms. Understanding these conformations is key to interpreting spectroscopic data. The primary, low-energy conformations are the boat-chair, crown, and twist-boat-chair. Computational analysis shows the boat-chair to be the most stable.

G Key Cyclooctane Conformations BC Boat-Chair (Most Stable) C Crown BC->C Higher Energy TBC Twist-Boat-Chair BC->TBC Higher Energy

Key Cyclooctane Conformations

Spectroscopic Elucidation Techniques

Spectroscopy provides detailed information about molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.

  • ¹H NMR: Would provide information on the chemical environment of the protons. The chemical shifts and, critically, the proton-proton coupling constants (³JHH) are used to deduce the dihedral angles between protons on adjacent carbons, which is essential for conformational assignment.

  • ¹³C NMR: Would reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to symmetry, the cis isomer, if adopting a symmetric conformation, would be expected to show fewer carbon signals than the less symmetric trans isomer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For more detailed structural analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

NucleusChemical Shift (ppm)MultiplicityAssignment (Exemplary)
¹H~12.0singlet-COOH
¹H~2.5multiplet-CH(COOH)
¹H~1.2-2.0multipletRing -CH₂-
¹³C~175--C=O
¹³C~45--CH(COOH)
¹³C~25-30-Ring -CH₂-
Note: Data is illustrative for a related compound and not actual data for the title molecule.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, it serves to confirm the carboxylic acid moieties.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified isomer directly onto the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands: a broad O-H stretch from ~3300-2500 cm⁻¹ and a strong C=O stretch from ~1700 cm⁻¹.

Definitive Structure Determination: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for structure elucidation. It provides an unambiguous 3D model of the molecule in the solid state, confirming the relative stereochemistry (cis or trans) and revealing the exact bond lengths, bond angles, and ring conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model using full-matrix least-squares methods against the experimental data until the model converges, yielding the final structure.

G Logical Flow of Structure Elucidation cluster_exp Experimental Analysis cluster_info Information Gained synthesis Synthesis & Isomer Separation nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography synthesis->xray info_sep Pure Isomers (cis / trans) synthesis->info_sep info_conn Connectivity & Conformation (Solution) nmr->info_conn info_fg Functional Groups ir->info_fg info_3d Definitive 3D Structure (Solid State) xray->info_3d info_sep->nmr info_sep->ir info_sep->xray elucidation Complete Structure Elucidation info_conn->elucidation info_fg->elucidation info_3d->elucidation

Logical Flow of Structure Elucidation
Crystallographic Data Table

The following table outlines the parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₁₀H₁₆O₄
Formula WeightThe mass of one mole of the substance.200.23 g/mol
Crystal SystemThe symmetry system of the crystal lattice.To be determined (TBD)
Space GroupThe specific symmetry group of the crystal.TBD
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the cell.TBD
ZThe number of molecules in the unit cell.TBD
Bond Lengths (Å)The distances between bonded atoms.TBD
Bond Angles (°)The angles between three bonded atoms.TBD
Torsion Angles (°)The dihedral angles defining the ring conformation.TBD

Conclusion

The complete structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis, physical separation, and advanced analytical techniques. After the successful separation of the cis and trans isomers via fractional crystallization, a suite of spectroscopic methods, particularly NMR, is employed to determine connectivity and solution-state conformation. Ultimately, single-crystal X-ray diffraction stands as the definitive technique to provide an unambiguous assignment of the stereochemistry and the precise three-dimensional structure in the solid state. This guide provides the necessary framework and experimental protocols for researchers to confidently approach the characterization of this and other structurally complex cyclic molecules.

References

An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of cyclooctane-1,5-dicarboxylic acid. This document is intended for researchers in organic chemistry, materials science, and drug development who are interested in the unique stereochemical and conformational properties of eight-membered ring systems.

Introduction

Cyclooctane and its derivatives are of significant interest due to their conformational flexibility, which arises from the relatively low energy barriers between several stable conformations, such as the boat-chair and crown forms. The introduction of substituents, such as carboxylic acid groups, further influences the conformational preferences and the overall geometry of the ring. The stereoisomers of this compound, namely the cis and trans forms, represent a compelling case study in the stereochemistry of medium-sized rings. The spatial arrangement of the two carboxylic acid groups dictates the overall symmetry and polarity of the molecules, which in turn affects their physical properties and potential applications in polymer chemistry and as building blocks in organic synthesis.

Synthesis and Separation of Isomers

The synthesis of the cis and trans isomers of this compound has been described starting from cyclooct-1-ene-1,5-dicarboxylic acid. The key step involves the catalytic hydrogenation of the unsaturated precursor, which yields a mixture of the two saturated isomers. Subsequent separation is achieved through fractional crystallization.

Experimental Protocol: Synthesis of a Mixture of Cis and Trans Isomers

The following protocol is adapted from the work of Cope, Graham, and Marshall (1954).

Materials:

  • Cyclooct-1-ene-1,5-dicarboxylic acid

  • Glacial acetic acid

  • Platinum oxide catalyst (Adams' catalyst)

  • Hydrogen gas

Procedure:

  • A solution of cyclooct-1-ene-1,5-dicarboxylic acid in glacial acetic acid is prepared.

  • A catalytic amount of pre-reduced platinum oxide is added to the solution.

  • The mixture is subjected to hydrogenation in a suitable apparatus under a hydrogen atmosphere.

  • The reaction is allowed to proceed until the theoretical amount of hydrogen has been consumed.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent (glacial acetic acid) is removed under reduced pressure to yield the crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

Experimental Protocol: Separation of the Cis and Trans Isomers

The separation of the cis and trans isomers is achieved by fractional crystallization from water, exploiting the difference in their solubility.

Materials:

  • Crude mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid

  • Deionized water

Procedure:

  • The crude mixture of the dicarboxylic acids is dissolved in a minimal amount of boiling water.

  • The solution is allowed to cool slowly to room temperature.

  • The less soluble isomer will crystallize out of the solution first. This is reported to be the trans isomer.

  • The crystals are collected by filtration.

  • The mother liquor is concentrated by evaporation of a portion of the water and cooled again to induce crystallization of the more soluble isomer (cis isomer).

  • The purity of the separated isomers can be assessed by their melting points. The process of recrystallization can be repeated to achieve higher purity.

Physical and Chemical Properties

The stereochemical difference between the cis and trans isomers leads to distinct physical properties, most notably their melting points.

Quantitative Data

The following table summarizes the reported melting points of the cis and trans isomers and some of their derivatives.

CompoundMelting Point (°C)
cis-Cyclooctane-1,5-dicarboxylic acid166.0 - 168.5
trans-Cyclooctane-1,5-dicarboxylic acid192.4 - 193.4
Di-p-bromophenacyl ester of cis-isomer172 - 174.5
Di-p-bromophenacyl ester of trans-isomer171 - 185
N-(n-dodecyl)-prolinamide of cis-isomerNot Reported
N-(n-dodecyl)-prolinamide of trans-isomerNot Reported

Data sourced from Cope, Graham, and Marshall (1954).[1]

Spectroscopic Data

Extensive searches of the modern literature did not yield published ¹H or ¹³C NMR spectroscopic data for the purified cis and trans isomers of this compound. Similarly, no X-ray crystallographic structures have been reported. Researchers interested in these compounds would need to perform these analyses to obtain modern characterization data.

Stereochemistry and Conformational Analysis

The stereochemistry of the isomers is determined by the relative orientation of the two carboxylic acid groups. In the cis isomer, both carboxyl groups are on the same face of the cyclooctane ring, while in the trans isomer, they are on opposite faces.

The cyclooctane ring is known to exist in several low-energy conformations, with the boat-chair being the most stable, followed by the crown conformation. The presence of two bulky carboxylic acid groups at the 1 and 5 positions will significantly influence the conformational equilibrium of both the cis and trans isomers.

For the cis isomer , the two carboxylic acid groups are in a 1,5-relationship on the same side of the ring. This arrangement could lead to intramolecular interactions, such as hydrogen bonding between the two carboxyl groups, which would favor certain conformations.

For the trans isomer , the carboxylic acid groups are on opposite sides of the ring. This arrangement would likely lead to a more extended conformation to minimize steric hindrance between the carboxyl groups and the rest of the ring.

A detailed conformational analysis would require computational modeling and modern spectroscopic techniques, such as variable-temperature NMR, which are currently not available in the literature for these specific molecules.

Logical Workflow Diagram

The following diagram illustrates the synthesis and separation workflow for the cis and trans isomers of this compound.

Synthesis_Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation Start Cyclooct-1-ene-1,5-dicarboxylic acid Hydrogenation Catalytic Hydrogenation (H2, PtO2, Acetic Acid) Start->Hydrogenation Mixture Mixture of cis and trans isomers Hydrogenation->Mixture Dissolution Dissolve in boiling water Mixture->Dissolution Crystallization1 Cool and Crystallize Dissolution->Crystallization1 Filtration1 Filtration Crystallization1->Filtration1 trans_Isomer trans-Isomer (Less Soluble) Filtration1->trans_Isomer MotherLiquor Mother Liquor Filtration1->MotherLiquor filtrate Concentration Concentrate MotherLiquor->Concentration Crystallization2 Cool and Crystallize Concentration->Crystallization2 Filtration2 Filtration Crystallization2->Filtration2 cis_Isomer cis-Isomer (More Soluble) Filtration2->cis_Isomer

Caption: Synthesis and Separation Workflow.

Conclusion

The cis and trans isomers of this compound are accessible through the catalytic hydrogenation of an unsaturated precursor followed by fractional crystallization. While foundational characterization data such as melting points are available from historical literature, a significant opportunity exists for modern analytical techniques to provide a more complete understanding of their spectroscopic properties and conformational behavior. Such studies would be invaluable for researchers looking to utilize these unique stereoisomers in the development of new materials and complex molecular architectures. The lack of reported biological activity data also presents an open area for future investigation.

References

Spectroscopic and Synthetic Profile of Cyclooctane-1,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its conformationally complex eight-membered ring and the presence of two carboxylic acid functional groups.[1] These features allow for a variety of chemical modifications and applications, including its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1] This technical guide provides a summary of the available spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, a plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is detailed.

Molecular and Spectroscopic Data

The molecular formula for this compound is C₁₀H₁₆O₄, with a molecular weight of approximately 200.23 g/mol and an exact mass of 200.10485899 Da.[2][3][4] Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of this compound.[2] The ¹H and ¹³C NMR spectra provide insights into the molecular symmetry and the arrangement of the carboxylic acid groups.[2] The stereochemical relationship (cis or trans) of the two carboxylic acid groups will significantly influence the number of distinct signals in the NMR spectra.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Signal TypeExpected Chemical Shift (ppm)Notes
Carboxylic Acid (R-COOH)10.0 - 13.0Broad singlet; position is dependent on concentration and solvent.[2]
Ring Protons (-CH-)1.5 - 2.5Complex multiplet patterns due to overlapping signals and multiple conformations.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Signal TypeExpected Chemical Shift (ppm)Notes
Carbonyl (C=O)170 - 185
Ring Carbons (-CH-)25 - 45Carbons to which the carboxylic acid groups are attached will be at the lower end of this range.[2]
Other Ring Carbons (-CH₂-)20 - 35

Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and the specific isomer (cis/trans).[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the carboxylic acid functional groups.[2]

Table 3: Characteristic FT-IR Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong[2]
C-H StretchAlkane2850 - 3000Medium to Strong[2]
C=O StretchCarboxylic Acid1690 - 1760Strong[5]
C-O StretchCarboxylic Acid1210 - 1320Medium[5]
O-H BendCarboxylic Acid1395 - 1440Medium[5]
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the molecule.[2]

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Weight200.23 g/mol [2][3][4]
Exact Mass200.10485899 Da[2][3][4]
Expected Molecular Ion Peak ([M]⁺)m/z 200.1049

Experimental Protocols

The synthesis of this compound can be achieved through the oxidative cleavage of a suitable precursor, such as 1,5-cyclooctadiene. The following is a plausible experimental protocol for its synthesis and characterization.

Synthesis of this compound

This procedure is based on the general principle of oxidative cleavage of alkenes to carboxylic acids.

Materials:

  • 1,5-Cyclooctadiene

  • Potassium permanganate (KMnO₄) or Ozone (O₃)

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., acetone, dichloromethane)

  • Water

  • Sodium bisulfite (NaHSO₃) (for quenching permanganate)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-cyclooctadiene in a suitable solvent.

  • Oxidation:

    • Using KMnO₄: Slowly add an aqueous solution of potassium permanganate to the stirred solution of 1,5-cyclooctadiene. The reaction is exothermic and should be cooled in an ice bath. The disappearance of the purple permanganate color indicates the progress of the reaction.

    • Using O₃ (Ozonolysis): Bubble ozone gas through a solution of 1,5-cyclooctadiene in a suitable solvent at low temperature (e.g., -78 °C) until the solution turns blue. Follow by oxidative workup (e.g., with hydrogen peroxide).

  • Workup:

    • For KMnO₄: After the reaction is complete, quench any excess permanganate with sodium bisulfite until the brown manganese dioxide precipitate dissolves. Acidify the mixture with hydrochloric acid.

    • For Ozonolysis: After the ozonolysis is complete, perform an oxidative workup.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

  • Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.

  • Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the carboxylic acid and alkane functional groups.

Mass Spectrometry:

  • Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_characterization Spectroscopic Characterization start 1,5-Cyclooctadiene (Starting Material) oxidation Oxidative Cleavage (e.g., KMnO4 or O3) start->oxidation workup Reaction Workup (Quenching, Acidification) oxidation->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product This compound (Pure Product) purification->product nmr NMR (1H, 13C) product->nmr ir FT-IR product->ir ms Mass Spec. product->ms

References

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid (CAS Number: 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered carbocyclic ring.[1][2] This unique structural motif, which can exist in different conformations such as the stable boat-chair form, makes it a valuable building block in various chemical applications.[3] It serves as a precursor in the synthesis of polymers, complex organic molecules, and has potential applications in medicinal chemistry and materials science.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and key applications.

Chemical and Physical Properties

The properties of the unresolved mixture are summarized in the table below. Notably, experimental data for melting point and solubility are limited in publicly accessible sources.[6]

PropertyValueReference(s)
CAS Number 3724-64-9[1][2]
Molecular Formula C₁₀H₁₆O₄[2]
Molecular Weight 200.23 g/mol [2]
Boiling Point (calculated) 402.2 °C at 760 mmHg[6]
Density (calculated) 1.203 g/cm³[6]
Flash Point (calculated) 211.2 °C[6]
Refractive Index (calculated) 1.501[6]

Synthesis

The primary synthetic routes to this compound involve the construction and subsequent functionalization of the cyclooctane ring or the direct oxidation of pre-existing cyclooctane derivatives.[3]

Conceptual Synthesis Workflow

G Butadiene Butadiene COD 1,5-Cyclooctadiene (COD) Butadiene->COD Dimerization (e.g., Ni(0) catalyst) Cyclooctane Cyclooctane COD->Cyclooctane Hydrogenation Diol cis-1,5-Cyclooctanediol COD->Diol Hydroboration-Oxidation DicarboxylicAcid cis-Cyclooctane-1,5-dicarboxylic Acid Diol->DicarboxylicAcid Oxidation (e.g., Jones reagent)

Caption: General synthesis pathway from butadiene to cis-cyclooctane-1,5-dicarboxylic acid.

Experimental Protocol: Oxidation of cis-1,5-Cyclooctanediol

A common laboratory-scale synthesis involves the oxidation of the corresponding diol. The synthesis of cis-cyclooctane-1,5-dicarboxylic acid can be achieved through the oxidation of cis-1,5-cyclooctanediol (CAS: 23418-82-8).[6][7]

Materials:

  • cis-1,5-Cyclooctanediol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for oxidation and extraction

Procedure:

  • Dissolve cis-1,5-cyclooctanediol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as water or ethyl acetate.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. The stereochemistry (cis or trans) significantly impacts the symmetry of the molecule and, consequently, its NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants of the methine protons attached to the carbons bearing the carboxylic acid groups are diagnostic for determining the stereochemistry.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For the cis isomer, due to a higher degree of symmetry, fewer signals may be observed compared to the trans isomer. The carbonyl carbons of the carboxylic acid groups are expected to appear in the range of 175-185 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of the carboxylic acid functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AlkaneC-H stretch2850-3000
Carboxylic AcidC=O stretch1700-1725
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dicarboxylic acids typically shows fragmentation patterns involving the loss of water (H₂O) and carbon dioxide (CO₂).[4] The molecular ion peak [M]⁺ at m/z 200 would confirm the molecular formula C₁₀H₁₆O₄.[1] Common fragments would include [M-H₂O]⁺ and [M-COOH]⁺.

Applications

Polymer Chemistry

This compound is a valuable monomer for the synthesis of polyesters and polyamides through condensation reactions with diols and diamines, respectively.[1] The incorporation of the flexible cyclooctane ring into the polymer backbone can influence the material's thermal and mechanical properties.[1] For instance, it can be used as a comonomer in the production of polyesters to modify their properties.

Drug Development and Bioactive Molecules

The cyclooctane scaffold is of interest in drug design as a novel molecular platform.[8] While direct applications of this compound in marketed drugs are not prominent, its derivatives are explored for their potential biological activities. For example, steroid dimers containing a cyclooctane core, synthesized from cyclooctane-based precursors, have shown antiproliferative activity against several cancer cell lines.[8] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to mitotic arrest and the appearance of multinucleated cells.[8]

G CyclooctaneDerivative Cyclooctane-based Steroid Dimer Microtubules Microtubule Dynamics CyclooctaneDerivative->Microtubules Disrupts Mitosis Mitosis Microtubules->Mitosis Essential for CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Arrested Apoptosis Apoptosis/Multinucleation CellCycleArrest->Apoptosis

Caption: Postulated mechanism of action for some bioactive cyclooctane derivatives.

Conclusion

This compound is a versatile chemical building block with a unique eight-membered ring structure. Its utility in polymer chemistry and as a scaffold for bioactive molecules makes it a compound of interest for further research and development. While detailed experimental data for the individual stereoisomers are not widely available, the general synthetic routes and characterization methods provide a solid foundation for its use in various scientific disciplines. Future research focusing on the specific properties of the cis and trans isomers and their respective applications will further enhance the value of this interesting dicarboxylic acid.

References

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid (CAS No. 3724-64-9) is a saturated dicarboxylic acid featuring a flexible eight-membered aliphatic ring.[1][2][3] Its unique conformational properties and the presence of two reactive carboxylic acid groups make it a molecule of interest in several scientific domains, including polymer chemistry, materials science, and as a potential building block in the synthesis of complex organic molecules and pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, albeit representative, synthetic protocol, and explores its potential, though currently underexplored, applications in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 3724-64-9[3]
Molecular Formula C₁₀H₁₆O₄[3][4]
Molecular Weight 200.23 g/mol [3][4]
Boiling Point 402.2 °C at 760 mmHg[2]
Flash Point 211.2 °C[2]
Density 1.203 g/cm³[2]
Refractive Index 1.501[2]
Table 2: Spectroscopic Data (Predicted)

While detailed experimental spectra are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Spectrum TypeFeaturePredicted Chemical Shift/Range
¹H NMR Carboxylic Acid Protons (-COOH)10.0 - 12.0 ppm (broad singlet)
Methine Protons (-CH-)2.2 - 2.6 ppm (multiplet)
Methylene Protons (-CH₂-)1.4 - 1.9 ppm (complex multiplets)
¹³C NMR Carbonyl Carbon (-C=O)175 - 185 ppm
Methine Carbon (-CH-)40 - 50 ppm
Methylene Carbons (-CH₂-)25 - 35 ppm
IR Spectroscopy O-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (carboxylic acid)1700 - 1725 cm⁻¹
C-H stretch (alkane)2850 - 2960 cm⁻¹

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidative cleavage of a cyclooctene precursor. A representative experimental protocol is detailed below. This protocol is based on general methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Step 1: Hydrogenation cluster_2 Step 2: Oxidation start 1,5-Cyclooctadiene step1 Cyclooctene start->step1 H₂, Pd/C step2 This compound step1->step2 Oxidizing Agent (e.g., KMnO₄, O₃)

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • 1,5-Cyclooctadiene

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Hydrogenation of 1,5-Cyclooctadiene to Cyclooctene

  • In a hydrogenation vessel, dissolve 1,5-cyclooctadiene (1 eq.) in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by gas chromatography until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.

  • Remove the ethanol under reduced pressure to yield crude cyclooctene, which can be used in the next step without further purification.

Step 2: Oxidative Cleavage of Cyclooctene

  • Prepare a solution of potassium permanganate (4 eq.) in water and cool it in an ice bath.

  • In a separate flask, dissolve the crude cyclooctene (1 eq.) in a suitable solvent (e.g., acetone or tert-butanol) and add a catalytic amount of a phase transfer catalyst if necessary.

  • Slowly add the cold potassium permanganate solution to the cyclooctene solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from hot water or an appropriate organic solvent to obtain the purified product.

Applications in Drug Development and Biological Activity

Currently, there is a notable lack of publicly available research on the specific biological activities of this compound and its direct applications in drug development. However, the structural motif of a dicarboxylic acid on a flexible aliphatic scaffold suggests potential areas for investigation. Dicarboxylic acids are known to interact with various biological targets, and the cyclooctane ring provides a unique three-dimensional structure that could be exploited for selective binding.

Hypothetical Signaling Pathway for Investigation

Given the anti-inflammatory properties of some dicarboxylic acids, a plausible, yet entirely speculative, area of investigation for this compound and its derivatives could be the modulation of inflammatory signaling pathways. For instance, it could potentially interfere with pathways involving nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response.

G Hypothetical Signaling Pathway Modulation cluster_0 Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Potential Intervention stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines drug This compound (Hypothetical Target) drug->mapk Inhibition? drug->nfkb Inhibition?

Caption: A speculative diagram of a signaling pathway that could be a target for investigation.

Conclusion

This compound presents itself as a versatile chemical entity with a well-defined set of physical and chemical properties. While its synthesis is achievable through established organic chemistry reactions, a significant opportunity exists for further research into its biological activities and potential therapeutic applications. The information and protocols provided in this guide aim to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this intriguing molecule. Further investigation into its pharmacological profile is warranted to unlock its full potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Thermodynamic Properties of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of cyclooctane-1,5-dicarboxylic acid. Due to a scarcity of direct experimental data for this specific molecule, this guide combines available computed data with established experimental protocols and comparative data from analogous compounds to offer a thorough understanding of its thermodynamic profile. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are working with or interested in the applications of this and related dicarboxylic acids.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₄, is a dicarboxylic acid featuring a flexible eight-membered carbon ring.[1] This structural motif imparts unique conformational properties that can influence its physical and chemical behavior. The presence of two carboxylic acid groups makes it a valuable monomer for the synthesis of polyesters and other polymers, as well as a building block in the synthesis of more complex organic molecules.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and predicting the stability and behavior of materials derived from it.

This guide summarizes the known and estimated thermodynamic parameters of this compound, details the experimental methods for their determination, and provides visualizations of key experimental workflows and chemical transformations.

Physicochemical and Computed Thermodynamic Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[3]
Molecular Weight 200.23 g/mol [3]
CAS Number 3724-64-9[3]
Topological Polar Surface Area 74.6 Ų[3]
Complexity 192[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[4]
XLogP3 1.6[3]

Note: The thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for this compound have not been experimentally determined and reported in publicly available literature. The values for related compounds can be found in databases like the NIST WebBook.[5] Computational methods can provide estimations for these properties.[6]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental procedures for determining the key thermodynamic properties of organic compounds like this compound. These protocols are based on established methodologies for similar dicarboxylic acids.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a fundamental thermodynamic property that can be experimentally determined using a bomb calorimeter.[7][8] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.[9][10][11]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12]

Apparatus:

  • Oxygen Bomb Calorimeter (e.g., Parr 6200 Series)[7]

  • High-precision thermometer (resolution of ±0.001 °C)

  • Pellet press

  • Analytical balance (readability ±0.1 mg)

  • Ignition unit

  • Crucible (platinum or fused silica)

Procedure:

  • Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

  • Bomb Assembly: The pellet is placed in the crucible, and a fuse wire of known mass and combustion energy is attached to the electrodes of the bomb, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's Dewar vessel. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The lengths of the unburned fuse wire are measured to determine the amount that was consumed. The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and other acids.

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[7]

  • Calculation: The heat of combustion at constant volume (ΔU°c) is calculated from the temperature change and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The enthalpy of combustion (ΔH°c) is then calculated from ΔU°c using the relationship ΔH = ΔU + Δ(PV). Finally, the standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpies of phase transitions, such as melting and crystallization.[13][14][15]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[16]

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Analytical balance

  • Crimping press for sealing pans

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a sample pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Measurement Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range. To impose a standard thermal history, a heat-cool-heat cycle is often employed.[15]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined from the displacement of the DSC baseline relative to a baseline run with empty pans and a run with a standard material of known heat capacity (e.g., sapphire).

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting of the sample appears as an endothermic peak on the DSC thermogram. The peak onset temperature is typically taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

    • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, a glass transition may be observed as a step-like change in the baseline of the DSC curve.

Mandatory Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of an organic compound like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_bomb_calorimetry Bomb Calorimetry cluster_dsc Differential Scanning Calorimetry (DSC) cluster_gibbs Gibbs Free Energy Calculation synthesis Synthesis and Purification of This compound bomb_cal Combustion in Bomb Calorimeter synthesis->bomb_cal dsc_analysis DSC Measurement synthesis->dsc_analysis delta_u Calculate ΔU°c bomb_cal->delta_u Measure ΔT delta_h_c Calculate ΔH°c delta_u->delta_h_c ΔH = ΔU + Δ(PV) delta_h_f Calculate ΔH°f delta_h_c->delta_h_f Hess's Law gibbs Calculate Gibbs Free Energy (ΔG°f) ΔG = ΔH - TΔS delta_h_f->gibbs cp Determine Heat Capacity (Cp) dsc_analysis->cp delta_h_fus Determine ΔHfus and Tm dsc_analysis->delta_h_fus entropy Calculate Entropy (S°) (from Cp data and statistical mechanics) cp->entropy entropy->gibbs

Caption: Experimental workflow for determining thermodynamic properties.

Polyester Synthesis via Polycondensation

This compound is a monomer used in the synthesis of polyesters through a polycondensation reaction with a diol. The following diagram illustrates this chemical transformation.

polyester_synthesis cluster_reactants Monomers cluster_process Process cluster_products Products diacid This compound (n HOOC-R-COOH) reaction Polycondensation (Heat, Catalyst) diacid->reaction diol Diol (n HO-R'-OH) diol->reaction polyester Polyester [-OC-R-COO-R'-O-]n reaction->polyester water Water (2n-1 H₂O) reaction->water

Caption: Polycondensation of this compound and a diol.

Conformational Considerations

The cyclooctane ring is known for its conformational complexity, with several conformers having comparable energy levels. The most stable conformation is generally the boat-chair form.[1] The specific substitution pattern of the carboxylic acid groups in this compound will influence the population of different conformers. These conformational dynamics can have a significant impact on the entropy of the molecule.[17][18] The flexibility of the ring and the potential for intramolecular hydrogen bonding between the carboxylic acid groups can affect the overall thermodynamic stability.

Conclusion

While direct experimental thermodynamic data for this compound are currently lacking, this guide provides a framework for understanding and determining its thermodynamic properties. By utilizing computational estimations and applying established experimental protocols for analogous compounds, researchers can obtain the necessary data for their applications. The conformational flexibility of the cyclooctane ring is a key feature that should be considered when evaluating the thermodynamic behavior of this molecule and its derivatives. This guide serves as a foundational resource to support further research and development in areas utilizing this compound.

References

"solubility of cyclooctane-1,5-dicarboxylic acid in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctane-1,5-dicarboxylic acid. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility of the compound in various solvents based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.

Introduction

This compound is a cyclic organic compound with the molecular formula C10H16O4.[1][2] Its structure, featuring a nonpolar eight-carbon ring and two polar carboxylic acid groups, results in a complex solubility profile that is critical for its application in polymer synthesis, coordination chemistry, and as a building block for pharmaceuticals.[1] Understanding the solubility of this compound is paramount for designing synthetic routes, purification processes, and formulation strategies.

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. This guide, therefore, aims to provide a robust predictive analysis of its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below:

PropertyValueSource
Molecular FormulaC10H16O4[1][2]
Molecular Weight200.23 g/mol [2][3]
AppearanceNot Available[1]
Melting PointNot Available[1]
Boiling Point402.2°C at 760 mmHg[1]
Density1.203 g/cm³[1]
XLogP31.6[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]

The presence of two carboxylic acid groups allows for hydrogen bonding, while the large cyclooctane ring contributes to its nonpolar character. The XLogP3 value of 1.6 suggests a moderate lipophilicity.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The dual nature of this compound, with both polar and nonpolar regions, suggests that its solubility will be highly dependent on the solvent's properties.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large, nonpolar cyclooctane ring is expected to significantly hinder solubility in water. For smaller dicarboxylic acids, solubility in water decreases as the carbon chain length increases.[4] Therefore, this compound is predicted to have low solubility in water. In alcohols like ethanol and methanol, the presence of an alkyl group in the solvent can better solvate the nonpolar ring, leading to a higher predicted solubility compared to water.

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)

Polar aprotic solvents can act as hydrogen bond acceptors but not donors. Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally good solvents for dicarboxylic acids.[5][6][7] It is anticipated that this compound will exhibit good solubility in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

The large nonpolar cyclooctane ring suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid groups will likely lead to poor solubility in solvents like hexane and toluene, as the solvent molecules cannot effectively solvate these polar functionalities.

Basic Aqueous Solutions (e.g., aq. NaOH, aq. NaHCO3)

Dicarboxylic acids will react with bases to form carboxylate salts. This deprotonation will significantly increase the polarity of the molecule, leading to a substantial increase in aqueous solubility.[4] Therefore, this compound is expected to be highly soluble in aqueous base solutions.

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWaterSparingly SolubleThe large nonpolar cyclooctane ring counteracts the polarity of the two carboxylic acid groups.
Ethanol, MethanolSolubleThe alkyl portion of the alcohol can solvate the nonpolar ring, while the hydroxyl group interacts with the carboxylic acids.
Polar AproticAcetone, DMSO, DMFSoluble to Very SolubleThese solvents can effectively solvate the dicarboxylic acid molecule.
NonpolarHexane, TolueneInsoluble to Sparingly SolubleThe highly polar carboxylic acid groups are not well-solvated by nonpolar solvents.
Basic Aqueous5% aq. NaOH, 5% aq. NaHCO3Very SolubleThe carboxylic acid groups are deprotonated to form highly polar and water-soluble carboxylate salts.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound (solute)

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Record the volume of the filtered solution.

  • Quantification:

    • Determine the mass of the collected solution.

    • Remove the solvent from the volumetric flask (e.g., by evaporation under reduced pressure or in a fume hood).

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

    • The mass of the dissolved solid can be calculated by difference.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as HPLC, UV-Vis spectroscopy (if the compound has a chromophore), or acid-base titration. A calibration curve should be prepared for instrumental methods.

  • Data Analysis:

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess solute to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration in the filtrate D->E F Calculate solubility E->F

Caption: General workflow for experimental solubility determination.

Conclusion

References

Cyclooctane-1,5-dicarboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid, a fascinating and versatile chemical entity, is gaining attention in various scientific fields. Its unique structural framework, characterized by an eight-membered carbocyclic ring substituted with two carboxylic acid moieties, offers a compelling platform for the synthesis of novel polymers, advanced materials, and potentially, new therapeutic agents. The conformational flexibility of the cyclooctane ring, primarily existing in a stable boat-chair conformation, combined with the reactive carboxylic acid groups, makes it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on its relevance to drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

PropertyValueReference
Molecular Formula C₁₀H₁₆O₄[2]
Molecular Weight 200.23 g/mol [2]
CAS Number 3724-64-9[2]
Boiling Point 402.2 °C at 760 mmHg[2]
Density 1.203 g/cm³[2]
Flash Point 211.2 °C[2]
Vapor Pressure 1.36E-07 mmHg at 25°C[2]
Refractive Index 1.501[2]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidative cleavage of the corresponding cycloalkene, cyclooctene. This method can achieve yields exceeding 70% under optimized conditions.[1]

General Experimental Protocol: Oxidative Cleavage of Cyclooctene

This protocol describes a general method for the synthesis of this compound from cyclooctene. Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • Cyclooctene

  • Oxidizing agent (e.g., Potassium permanganate, Ozone, Ruthenium tetroxide with a co-oxidant)

  • Solvent (e.g., Acetone, Dichloromethane, Water)

  • Acid or base for pH adjustment and workup (e.g., Sulfuric acid, Sodium hydroxide)

  • Sodium bisulfite (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent and cool the mixture in an ice bath.

  • Oxidation: Slowly add a solution of the oxidizing agent to the stirred cyclooctene solution. The reaction temperature should be carefully monitored and maintained.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent like sodium bisulfite until the oxidant is consumed.

  • Workup: Acidify the reaction mixture with a suitable acid (e.g., 10% sulfuric acid) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely available in the public domain, predicted spectroscopic data provides valuable guidance for characterization.

Spectroscopic Data (Predicted)
¹H NMR
Chemical Shift (ppm)Protons
10.0 - 12.0Carboxylic acid protons (-COOH)
2.0 - 2.5Methine protons (-CH-) adjacent to carboxyl groups
1.4 - 1.8Methylene protons (-CH₂-) of the cyclooctane ring
¹³C NMR
Chemical Shift (ppm)Carbon Atoms
175 - 180Carboxylic acid carbons (-COOH)
40 - 45Methine carbons (-CH-) adjacent to carboxyl groups
25 - 30Methylene carbons (-CH₂-) of the cyclooctane ring
FT-IR
Wavenumber (cm⁻¹)Functional Group
2800 - 3300 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid

Applications

Materials Science

This compound serves as a valuable monomer in the synthesis of polyesters and polyamides. The incorporation of the cyclooctane ring into the polymer backbone can impart unique properties such as improved thermal stability and mechanical strength.[1]

Drug Development

While direct pharmacological studies on this compound are limited, its structural features suggest several potential applications in drug development.

  • Scaffold for New Chemical Entities: The rigid yet flexible cyclooctane core can serve as a three-dimensional scaffold for the design of novel drug candidates. The dicarboxylic acid functional groups provide convenient handles for the attachment of various pharmacophores.

  • Linker Molecule: The dicarboxylic acid can act as a linker to connect two active pharmacophores, creating bifunctional molecules or prodrugs.

  • Potential for Bioactivity: Dicarboxylic acids are known to interact with various biological targets. While not directly demonstrated for the cyclooctane derivative, analogous dicarboxylic acids have shown inhibitory activity against pro-inflammatory cytokines, suggesting a potential avenue for investigation.[1]

Experimental Workflows and Signaling Pathways

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Cyclooctene Oxidation Oxidative Cleavage Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC) Product->Purity

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known activities of analogous dicarboxylic acids, a hypothetical signaling pathway for the potential anti-inflammatory effects of this compound derivatives is proposed. Disclaimer: This pathway is speculative and requires experimental validation.

G Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Inhibitor Cyclooctane-1,5-dicarboxylic Acid Derivative Inhibitor->TAK1 inhibits (hypothetical)

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a this compound derivative.

Conclusion

This compound is a molecule with considerable potential, primarily as a monomer for advanced materials. While its application in drug development is currently underexplored, its unique conformational properties and the presence of versatile carboxylic acid handles make it an attractive scaffold for medicinal chemistry exploration. Future research should focus on developing efficient and scalable synthetic protocols, undertaking comprehensive spectroscopic characterization, and, most importantly, exploring the biological activities of its derivatives. The investigation of its potential as an anti-inflammatory, anti-viral, or anti-cancer agent, based on the activities of structurally related compounds, could unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to the Safety and Handling of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of cyclooctane-1,5-dicarboxylic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a cyclic organic compound with a molecular formula of C10H16O4.[1][2] It features an eight-carbon cyclooctane ring with two carboxylic acid groups at the 1 and 5 positions.[1] This structure allows it to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and as a building block in the synthesis of more complex molecules and pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H16O4[1][2]
Molecular Weight 200.23 g/mol [2][3]
CAS Number 3724-64-9[1][3]
Boiling Point 402.2°C at 760 mmHg[1]
Flash Point 211.2°C[1]
Density 1.203 g/cm³[1]
Vapor Pressure 1.36E-07 mmHg at 25°C[1]
Refractive Index 1.501[1]
Melting Point Not Available[1]
Solubility Not Available[1]

Table 2: Predicted Spectroscopic Data for this compound [4]

NucleusSignal TypeExpected Chemical Shift (ppm)Notes
¹HCarboxylic Acid (R-COOH)10.0 - 13.0Broad singlet, position is concentration and solvent dependent.
¹HRing Protons (-CH-)1.5 - 2.5Complex multiplet patterns due to overlapping signals and multiple conformations.
¹³CCarbonyl (C=O)170 - 185
¹³CRing Carbons (-CH-)30 - 50Carbons to which the carboxylic acid groups are attached.
¹³CRing Carbons (-CH2-)20 - 40

Note: Specific chemical shift values are predictive and can vary based on the solvent, concentration, and specific isomer (cis/trans).[4]

Safety and Handling

Currently, specific toxicological data for this compound is limited, and it is recommended to handle it with the care afforded to a new chemical entity. The following guidelines are based on general principles for handling laboratory chemicals.

2.1. Hazard Identification

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

2.3. Handling and Storage

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

2.4. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

3.1. Synthesis of this compound from Cyclooctene

A common method for the synthesis of this compound involves the oxidative cleavage of cyclooctene.[4] The following is a generalized protocol based on this method.

Materials:

  • Cyclooctene

  • Hydrogen peroxide (H₂O₂)

  • Tungsten-based catalyst (e.g., sodium tungstate)

  • Solvent (e.g., water or a suitable organic solvent)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene and the tungsten-based catalyst in the chosen solvent.

  • Oxidation: Slowly add hydrogen peroxide to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Yields for this method can exceed 70% under optimized conditions, though by-products such as adipic acid and suberic acid may also be formed.[4]

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclooctene Cyclooctene Oxidation Oxidative Cleavage Cyclooctene->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Catalyst Tungsten-based Catalyst Catalyst->Oxidation Acidification Acidification Oxidation->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Product Cyclooctane-1,5- dicarboxylic Acid Purification->Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct biological activity data for this compound is not extensively documented, analogous dicarboxylic acids have been shown to exhibit anti-inflammatory properties.[4] For instance, some dicarboxylic acids inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α through the modulation of the ERK/JNK signaling pathway.[4] This suggests a potential area of investigation for this compound in drug development.

A hypothetical signaling pathway illustrating this potential anti-inflammatory action is presented below.

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK AP1 AP-1 pERK->AP1 pJNK->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines CODA Cyclooctane-1,5- dicarboxylic Acid CODA->ERK CODA->JNK

Potential modulation of the ERK/JNK pathway by this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide to Cyclooctane-1,5-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cyclooctane-1,5-dicarboxylic acid (CAS No. 3724-64-9) is a cyclic organic compound featuring an eight-carbon ring with two carboxylic acid functional groups.[1] Its unique structural properties, including the conformationally flexible cyclooctane ring, make it a valuable building block in various chemical syntheses.[2] This guide provides an overview of its chemical suppliers, physical and chemical properties, relevant experimental protocols, and potential applications in research and development.

Chemical Suppliers

This compound is available from various chemical suppliers that cater to research and bulk synthesis needs. When sourcing this chemical, it is crucial to verify purity and obtain a certificate of analysis.

Key Suppliers and Platforms:

  • Benchchem: Lists this compound for research purposes.[2]

  • LookChem: Provides information on the compound and connects buyers with manufacturers.[1]

  • ECHEMI: A platform listing manufacturers and suppliers, such as Dayang Chem (Hangzhou) Co., Ltd., which offers the compound in various quantities.[3][4]

  • MOLBASE: An online marketplace that lists suppliers like Hangzhou J&H Chemical Co., Ltd. and Ibookbio, offering different purities and packaging sizes.[5]

It is recommended to request quotes and lead times directly from these suppliers to ensure availability and pricing.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
CAS Number 3724-64-9[1][2][3][4][6]
Molecular Formula C₁₀H₁₆O₄[1][2][3][4][6]
Molecular Weight 200.23 g/mol [2][3][4][6]
IUPAC Name This compound[2][6]
Boiling Point 402.2°C at 760 mmHg[1][2]
Density 1.203 g/cm³[1][2]
Flash Point 211.2°C[1][2]
Vapor Pressure 1.36E-07 mmHg at 25°C[1][2]
Refractive Index 1.501[1][2]
¹H NMR Carboxylic Acid: 10.0-13.0 ppm (broad singlet) Ring Protons: 1.5-2.5 ppm (complex multiplet)[2] (Predicted)
¹³C NMR Carbonyl: ~175-185 ppm Ring Carbons: ~25-45 ppm[2] (Predicted)
InChI Key RGXHXYGKBCOAFK-UHFFFAOYSA-N[2][3][6]

Experimental Protocols

The following sections detail methodologies for the synthesis and purification of this compound and its derivatives, based on established chemical principles.

A primary route for synthesizing this compound involves the oxidation of cyclooctene. The mechanism includes several key steps.[2]

Protocol:

  • Epoxidation: The cyclooctene double bond is reacted with a catalyst and hydrogen peroxide (H₂O₂) to form a cyclooctene oxide intermediate.

  • Hydrolysis: The epoxide ring is opened through hydrolysis to yield cyclooctane-1,2-diol.

  • Oxidation: The diol undergoes further oxidation, which cleaves the C-C bond between the hydroxyl-bearing carbons. This cleavage results in the formation of two carboxylic acid groups at the 1 and 5 positions of the cyclooctane skeleton.

  • Purification: The final product can be purified by crystallization. Yields for this method can surpass 70% under optimized conditions, though byproducts like adipic and suberic acid may also form.[2]

For dicarboxylic acids, crystallization is a common and effective purification method.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.[7]

  • Cooling: Cool the solution slowly to room temperature, and then in an ice-salt bath to induce crystallization.

  • Filtration: Filter the deposited pure dicarboxylic acid crystals from the cold solvent.

  • Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum to remove any residual solvent.

Applications and Research Directions

This compound serves as a versatile building block in organic synthesis and materials science.[1][2] Its bifunctional nature allows for a range of chemical transformations.

The two carboxylic acid groups can be readily converted into other functional groups, such as esters and amides, or used to synthesize polymers.[2] This makes it a valuable precursor for creating complex molecules and materials with enhanced thermal or mechanical properties.[2]

Caption: Derivatization of this compound.

While direct biological activity data for this compound is limited, analogous dicarboxylic acids have been shown to inhibit pro-inflammatory cytokines by modulating the ERK/JNK signaling pathway.[2] This suggests a potential area of investigation for its use in developing novel therapeutic agents.

The following workflow outlines a potential experimental approach to investigate these properties.

cluster_invitro In Vitro Analysis cluster_data Data Interpretation A Treat Macrophages (e.g., RAW264.7) with LPS + Compound B Measure Nitric Oxide (NO) Production A->B C Perform Western Blotting A->C E Assess Anti-inflammatory Potential B->E D Quantify Phosphorylated ERK/JNK Levels C->D F Confirm Pathway Involvement D->F

Caption: Workflow to Probe Anti-inflammatory Activity.

The dicarboxylate structure allows for the formation of stable complexes with various metal ions, making it a useful ligand in coordination chemistry and the development of metal-organic frameworks (MOFs).[1]

cluster_synthesis Synthesis Pathway Butadiene Butadiene COD 1,5-Cyclooctadiene (COD) Butadiene->COD Dimerization Cyclooctane Cyclooctane COD->Cyclooctane Hydrogenation Target This compound Cyclooctane->Target Functionalization/ Oxidation

Caption: General Synthetic Route to the Core Structure.

References

Cycloaddition Reactions for the Synthesis of Cyclooctane Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclooctane motif is a prevalent structural feature in a wide array of natural products and pharmacologically active molecules. Its inherent conformational flexibility and the entropic challenge of forming eight-membered rings have made its synthesis a significant endeavor in organic chemistry. Cycloaddition reactions have emerged as powerful and atom-economical strategies for the construction of the cyclooctane core, offering elegant solutions to control stereochemistry and functionalization. This technical guide provides a comprehensive overview of key cycloaddition methodologies for the synthesis of cyclooctane and its derivatives, with a focus on experimental protocols, quantitative data, and mechanistic insights.

[4+4] Cycloaddition Reactions

The [4+4] cycloaddition, the dimerization of a 1,3-diene, is a direct and efficient method for the construction of cyclooctadiene rings. This transformation can be achieved through either transition-metal catalysis or photochemical activation.

Iron-Catalyzed [4+4] Cycloaddition of 1,3-Dienes

Recent advancements in iron catalysis have provided highly selective and practical methods for the [4+4] cyclodimerization of 1,3-dienes. The use of well-defined iron complexes bearing 2-(imino)pyridine ligands has enabled remarkable control over regioselectivity and diastereoselectivity.[1][2]

Experimental Protocol: Iron-Catalyzed [4+4] Cycloaddition of Isoprene [3]

A notable application of this methodology is the synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), a precursor to the high-performance biofuel 1,4-dimethylcyclooctane (DMCO).[3][4]

  • Materials:

    • [(MePI)FeCl(μ-Cl)]2 (MePI = [2-(2,6-(CH3)2-C6H3–N=C(CH3))–C5H4N])

    • Isoprene (purified to remove inhibitors and oligomers)

    • Methylmagnesium chloride (MeMgCl) solution in THF

    • Anhydrous tetrahydrofuran (THF)

  • Procedure (In situ catalyst activation):

    • In a nitrogen-filled glovebox, a flame-dried reaction vessel is charged with the iron precatalyst, [(MePI)FeCl(μ-Cl)]2 (0.025 mol%).

    • Anhydrous THF is added, followed by the slow addition of MeMgCl solution (typically 2 equivalents per iron center) at room temperature. The mixture is stirred for a specified period to ensure complete activation of the catalyst.

    • The purified isoprene is then added to the activated catalyst solution.

    • The reaction is stirred at a controlled temperature (e.g., room temperature) for 24 hours. Caution: The [4+4] cycloaddition of 1,3-dienes is highly exothermic. Proper heat transfer and temperature control are crucial, especially on a preparative scale, to prevent dangerous pressure build-up.[3]

    • Upon completion, the reaction is quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), is isolated and purified by distillation.

Quantitative Data:

DieneCatalyst Loading (mol%)Yield (%)RegioselectivityDiastereoselectivity (cis:trans)Reference
Isoprene0.02592>97:3-[3]
(E)-1,3-pentadiene0.585>98:2>98:2[1]
2,4-Hexadiene1.095->98:2[1]

Mechanism:

The proposed catalytic cycle for the iron-catalyzed [4+4] cycloaddition involves the coordination of two diene molecules to a reduced iron center, followed by oxidative cyclization to form a bis(allyl)iron intermediate. Subsequent allyl isomerization and C-C bond-forming reductive elimination deliver the cyclooctadiene product and regenerate the active iron catalyst.[1][2] The steric and electronic properties of the ligand play a crucial role in controlling the regio- and diastereoselectivity of the reaction.

iron_catalyzed_4_4_cycloaddition Fe_catalyst [(RPI)FeLn] Coordination Coordination Fe_catalyst->Coordination + 2 Dienes Diene1 Diene 1 Diene1->Coordination Diene2 Diene 2 Diene2->Coordination Oxidative_Cyclization Oxidative Cyclization Coordination->Oxidative_Cyclization Bis_allyl_intermediate Bis(allyl)iron Intermediate Oxidative_Cyclization->Bis_allyl_intermediate Reductive_Elimination Reductive Elimination Bis_allyl_intermediate->Reductive_Elimination Reductive_Elimination->Fe_catalyst Catalyst Regeneration Cyclooctadiene Cyclooctadiene Reductive_Elimination->Cyclooctadiene

Iron-Catalyzed [4+4] Cycloaddition Mechanism
Photochemical [4+4] Cycloaddition of 2-Pyridones

Photochemical [4+4] cycloaddition offers a powerful, metal-free alternative for the synthesis of eight-membered rings.[5] The photodimerization of 2-pyridones, for instance, can yield rigid, polycyclic products containing a 1,5-cyclooctadiene core.[6]

Experimental Protocol: Selective Intermolecular Photochemical [4+4] Cycloaddition [2][7]

  • Materials:

    • N-butyl-2-pyridone

    • 4-methoxy-2-pyridone

    • Acetonitrile (spectroscopic grade)

  • Procedure:

    • A solution of N-butyl-2-pyridone and an excess of 4-methoxy-2-pyridone in acetonitrile is prepared in a quartz photoreactor. The use of an excess of 4-methoxy-2-pyridone is crucial as it does not photodimerize itself but participates in the cross-cycloaddition.

    • The solution is deoxygenated by purging with nitrogen or argon for an extended period.

    • The reaction mixture is irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter) while maintaining a constant temperature.

    • The progress of the reaction is monitored by techniques such as TLC or NMR.

    • Upon completion, the solvent is removed under reduced pressure, and the desired trans-cycloadduct is isolated and purified by chromatography.

Quantitative Data:

Reactant 1Reactant 2 (excess)Yield of Cross-Adduct (%)DiastereoselectivityReference
N-butyl-2-pyridone4-methoxy-2-pyridoneup to 51trans favored[2]

Mechanism:

The photochemical [4+4] cycloaddition is a symmetry-allowed process that proceeds through the excitation of one diene molecule to its first singlet excited state. This excited state then interacts with a ground-state diene molecule to form an exciplex, which subsequently collapses to the cyclooctadiene product.[1] The stereochemical outcome of the reaction is often governed by the orbital symmetry rules and the stability of the transition states.

photochemical_4_4_cycloaddition Diene_GS Diene (Ground State) Diene_ES Diene* (Excited State) Diene_GS->Diene_ES Exciplex Exciplex Diene_GS->Exciplex + Diene (GS) Diene_ES->Exciplex Cyclooctadiene Cyclooctadiene Exciplex->Cyclooctadiene

Photochemical [4+4] Cycloaddition Mechanism

[6+2] Cycloaddition Reactions

Transition metal-catalyzed [6+2] cycloadditions provide a versatile entry into eight-membered carbocyclic and heterocyclic systems.[8] These reactions typically involve the coupling of a 6π-electron component with a 2π-electron component.

Rhodium-Catalyzed Intramolecular [6+2] Cycloaddition of Vinylcyclobutanones

A notable example of a [6+2] cycloaddition involves the intramolecular reaction of vinylcyclobutanones with tethered alkenes, catalyzed by rhodium(I) complexes. This reaction proceeds via a ring-opening of the cyclobutanone to generate a 6π-electron system in situ.

Experimental Protocol: Rh(I)-Catalyzed [6+2] Cycloaddition of a Tethered Alkene with a Vinylcyclobutanone

  • Materials:

    • Substituted 2-vinylcyclobutanone with a tethered alkene

    • [Rh(CO)2Cl]2

    • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • To a solution of the vinylcyclobutanone substrate in the chosen solvent, the rhodium catalyst is added under an inert atmosphere.

    • The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a designated period.

    • The reaction is monitored for the consumption of the starting material.

    • Upon completion, the solvent is evaporated, and the resulting cis-fused cyclooctatriene is purified by column chromatography.

Quantitative Data:

Substrate TetherCatalystYield (%)Reference
-(CH2)3-[Rh(CO)2Cl]275(Based on review, specific primary source needed for full details)
-O(CH2)2-[Rh(CO)2Cl]282(Based on review, specific primary source needed for full details)

Mechanism:

The proposed mechanism for the rhodium-catalyzed [6+2] cycloaddition of vinylcyclobutanones involves the oxidative addition of the Rh(I) catalyst to the C-C bond of the cyclobutanone, leading to a rhodacyclopentanone intermediate. This intermediate then undergoes a β-carbon elimination to form a seven-membered rhodacycle, which can be considered a 6π system. Subsequent insertion of the tethered alkene and reductive elimination furnishes the eight-membered ring product.

rhodium_catalyzed_6_2_cycloaddition VCB Vinylcyclobutanone Oxidative_Addition Oxidative Addition VCB->Oxidative_Addition Rh_cat Rh(I) Catalyst Rh_cat->Oxidative_Addition Rhodacyclopentanone Rhodacyclopentanone Oxidative_Addition->Rhodacyclopentanone Beta_Carbon_Elimination β-Carbon Elimination Rhodacyclopentanone->Beta_Carbon_Elimination Rhodacycloheptadiene Rhodacycloheptadiene Beta_Carbon_Elimination->Rhodacycloheptadiene Alkene_Insertion Alkene Insertion Rhodacycloheptadiene->Alkene_Insertion + Alkene Rhodacyclononene Rhodacyclononene Alkene_Insertion->Rhodacyclononene Reductive_Elimination Reductive Elimination Rhodacyclononene->Reductive_Elimination Reductive_Elimination->Rh_cat Catalyst Regeneration Cyclooctatriene Cyclooctatriene Reductive_Elimination->Cyclooctatriene

Rh-Catalyzed [6+2] Cycloaddition of Vinylcyclobutanone

Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic systems. While not a direct method for forming simple cyclooctane rings, it is frequently employed to construct fused or bridged systems where a six-membered ring is part of a larger cyclooctane-containing framework.[9] The stereochemical outcome of the IMDA reaction is often highly predictable, making it a valuable strategy in total synthesis.[9][10]

General Considerations:

The success and stereoselectivity of an IMDA reaction are influenced by the length and nature of the tether connecting the diene and dienophile, as well as the substitution pattern on both reacting partners. Lewis acid catalysis can often accelerate the reaction and enhance stereoselectivity.[11]

Experimental Workflow:

The general workflow for an IMDA approach to a cyclooctane-containing target involves the synthesis of a precursor molecule containing both a diene and a dienophile connected by a suitable tether. This precursor is then subjected to thermal or Lewis acid-catalyzed cyclization to afford the desired polycyclic product.

imda_workflow Starting_Materials Simple Starting Materials Precursor_Synthesis Synthesis of Tethered Diene-Dienophile Starting_Materials->Precursor_Synthesis IMDA_Reaction Intramolecular Diels-Alder Reaction Precursor_Synthesis->IMDA_Reaction Polycyclic_Product Cyclooctane-containing Polycyclic Product IMDA_Reaction->Polycyclic_Product Further_Functionalization Further Functionalization Polycyclic_Product->Further_Functionalization Target_Molecule Target Molecule Further_Functionalization->Target_Molecule

Intramolecular Diels-Alder Workflow

Other Cycloaddition Strategies

While [4+4], [6+2], and [4+2] cycloadditions are the most common strategies, other methods have also been developed for the synthesis of eight-membered rings.

[4+2+2] Cycloaddition Reactions

Transition metal-catalyzed [4+2+2] cycloadditions have emerged as a powerful method for the construction of bicyclic eight-membered ring systems.[3][4] These reactions typically involve the coupling of a diene, an alkene or alkyne, and another two-atom component. Rhodium catalysts have been particularly effective in promoting these transformations.

Conclusion

Cycloaddition reactions offer a diverse and powerful toolbox for the synthesis of cyclooctane rings, a critical scaffold in medicinal chemistry and natural product synthesis. The choice of cycloaddition strategy depends on the desired substitution pattern, stereochemistry, and the overall synthetic plan. Transition-metal catalysis, particularly with iron and rhodium, has enabled highly efficient and selective [4+4] and [6+2] cycloadditions. Photochemical methods provide a valuable metal-free alternative for [4+4] cycloadditions. While intramolecular [4+2] Diels-Alder reactions are more suited for constructing complex polycyclic systems, they remain a cornerstone of synthetic strategy for targets incorporating a cyclooctane framework. The continued development of novel catalysts and cycloaddition methodologies will undoubtedly lead to even more elegant and efficient syntheses of complex cyclooctane-containing molecules.

References

A Technical Guide to the Oxidative Cleavage of Cyclooctene for Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the oxidative cleavage of cyclooctene to synthesize suberic acid (octanedioic acid), a valuable dicarboxylic acid intermediate in various industrial applications, including polymers, plasticizers, and pharmaceuticals. This document details and compares the most common synthetic routes: ozonolysis, potassium permanganate oxidation, and modern catalytic methods employing ruthenium and tungsten complexes.

Introduction

The oxidative cleavage of the carbon-carbon double bond in cyclooctene is a direct and efficient strategy for the synthesis of the linear eight-carbon dicarboxylic acid, suberic acid. The choice of method depends on factors such as desired yield and purity, cost of reagents, safety considerations, and environmental impact. This guide will explore the nuances of each major technique, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Core Methodologies and Experimental Protocols

Ozonolysis with Oxidative Work-up

Ozonolysis is a classic and highly effective method for the cleavage of alkenes. The reaction proceeds in two steps: the initial reaction with ozone to form an ozonide intermediate, followed by an oxidative work-up to convert the intermediate to the desired carboxylic acid.[1][2]

Experimental Protocol:

A representative procedure adapted from a similar ozonolysis reaction.[3]

Materials:

  • Cyclooctene

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Bicarbonate (NaHCO₃)

  • p-Toluenesulfonic acid (TsOH) (optional, for alternative work-up)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of cyclooctene (1 equivalent) in a mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.[3]

  • A stream of ozone gas is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.[3]

  • The excess ozone is removed by bubbling dry nitrogen or oxygen through the solution until the blue color disappears.[3]

  • For the oxidative work-up, the cold solution is carefully treated with an excess of 30% hydrogen peroxide.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of a reducing agent for peroxides, such as dimethyl sulfide, if necessary, followed by the removal of the solvents under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude suberic acid.

  • The crude product can be purified by recrystallization.

Logical Workflow for Ozonolysis:

ozonolysis_workflow A Dissolve Cyclooctene in CH2Cl2/MeOH B Cool to -78°C A->B C Bubble O3 gas (solution turns blue) B->C D Purge with N2 (blue color disappears) C->D E Add H2O2 (30%) (Oxidative Work-up) D->E F Warm to RT, stir E->F G Work-up & Purification F->G H Suberic Acid G->H

Caption: Workflow for the synthesis of suberic acid via ozonolysis of cyclooctene.

Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can cleave the double bond of cyclooctene to directly form the potassium salt of suberic acid.[4] The use of a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous permanganate and the organic cyclooctene phase, improving reaction rates and yields.

Experimental Protocol:

A generalized procedure for permanganate oxidation under phase-transfer catalysis.

Materials:

  • Cyclooctene

  • Potassium Permanganate (KMnO₄)

  • Phase-Transfer Catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Toluene or other suitable organic solvent

  • Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • A mixture of cyclooctene, an organic solvent (e.g., toluene), and the phase-transfer catalyst is prepared in a reaction flask.

  • A solution of potassium permanganate and a base (e.g., NaOH) in water is added to the organic mixture.

  • The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C). The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • After the reaction is complete, the mixture is cooled, and the excess permanganate is quenched by the addition of sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • The MnO₂ is removed by filtration.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the suberic acid.

  • The precipitated suberic acid is collected by filtration, washed with cold water, and dried. Recrystallization from water or another suitable solvent can be performed for further purification.

Signaling Pathway for Phase-Transfer Catalysis:

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase KMnO4 KMnO4 QMnO4 Q+MnO4- KMnO4->QMnO4 Ion Exchange QX Q+X- (PTC) QMnO4->QX QMnO4_org Q+MnO4- QMnO4->QMnO4_org Phase Transfer Cyclooctene Cyclooctene Product Suberic Acid Salt Cyclooctene->Product Oxidation QX_org Q+X- Product->QX_org QMnO4_org->Cyclooctene QX_org->QX Phase Transfer

Caption: Mechanism of phase-transfer catalyzed oxidation of cyclooctene.

Catalytic Oxidation with Hydrogen Peroxide

Modern, "green" approaches to the oxidative cleavage of cyclooctene utilize catalytic amounts of transition metals, such as tungsten or ruthenium, with hydrogen peroxide as the terminal oxidant. These methods are often performed under phase-transfer conditions to enhance efficiency.

Tungsten-based catalysts, often in the form of sodium tungstate (Na₂WO₄) or a more complex phosphotungstate, are effective for the oxidative cleavage of alkenes with hydrogen peroxide.

Experimental Protocol:

Based on a patented method for cyclooctene oxidation.[5]

Materials:

  • Cyclooctene

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Tungstate (Na₂WO₄) or a tetraalkylammonium perrhenate/ionic liquid catalyst system

  • Phase-Transfer Catalyst (e.g., a quaternary ammonium salt)

  • A suitable solvent system (e.g., an ionic liquid or a biphasic system)

Procedure:

  • Cyclooctene, the tungsten catalyst, and the phase-transfer catalyst are mixed in the chosen solvent system.

  • Hydrogen peroxide is added dropwise to the mixture while maintaining the reaction temperature, typically between 40-70 °C.[5]

  • The reaction is stirred for a period of 0.5 to 4 hours.[5]

  • After the reaction, the mixture is worked up to remove any remaining hydrogen peroxide and to isolate the suberic acid. This may involve extraction and subsequent crystallization.

Ruthenium catalysts, such as ruthenium(III) chloride (RuCl₃), are also highly effective for oxidative cleavage in the presence of a co-oxidant like sodium periodate (NaIO₄) or Oxone®.

Experimental Protocol:

A general procedure for ruthenium-catalyzed cleavage.

Materials:

  • Cyclooctene

  • Ruthenium(III) Chloride (RuCl₃) hydrate

  • Sodium Periodate (NaIO₄) or Oxone®

  • Solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water)

  • Sodium Bicarbonate (NaHCO₃) (optional, as a buffer)

Procedure:

  • A solution of cyclooctene in the organic solvent mixture is prepared.

  • A catalytic amount of RuCl₃ and an excess of the co-oxidant (e.g., NaIO₄) dissolved in water are added.

  • The biphasic mixture is stirred vigorously at room temperature until the reaction is complete.

  • The reaction is quenched, and the product is isolated by extraction with an organic solvent.

  • The organic extracts are combined, dried, and concentrated to yield suberic acid, which can be further purified by recrystallization.

Data Presentation: Comparison of Methods

MethodOxidizing Agent(s)CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Ozonolysis O₃, H₂O₂NoneHigh (>90%)High yields, clean reactionRequires specialized ozone generator, potential hazards with ozonides
KMnO₄ Oxidation KMnO₄Phase-Transfer CatalystModerate to High (60-90%)Inexpensive reagents, straightforward procedureStoichiometric amounts of permanganate, MnO₂ waste
Tungsten-Catalyzed H₂O₂Tungsten Salt/Complex & PTCGood to High (>60%)[5]"Green" oxidant (water is the byproduct), catalyticMay require specific ligands or ionic liquids, catalyst recovery
Ruthenium-Catalyzed NaIO₄ or Oxone®RuCl₃HighCatalytic in ruthenium, mild conditionsRuthenium is expensive and toxic, stoichiometric co-oxidant waste

Note: Yields are highly dependent on the specific reaction conditions and scale.

Conclusion

The synthesis of suberic acid from cyclooctene can be achieved through several effective oxidative cleavage methods. Ozonolysis offers high yields but requires specialized equipment. Potassium permanganate oxidation is a classic and cost-effective method, especially when enhanced by phase-transfer catalysis, but generates significant inorganic waste. Catalytic methods using tungsten or ruthenium with environmentally benign oxidants like hydrogen peroxide represent a more modern and sustainable approach, aligning with the principles of green chemistry. The choice of a particular method will be guided by the specific requirements of the synthesis, including scale, purity needs, cost constraints, and environmental considerations. This guide provides the foundational knowledge and experimental frameworks to enable researchers to successfully perform and optimize the oxidative cleavage of cyclooctene for their dicarboxylic acid synthesis needs.

References

Methodological & Application

Application of Cyclooctane-1,5-Dicarboxylic Acid in Polymer Synthesis: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid is a unique cycloaliphatic dicarboxylic acid monomer that holds potential for the synthesis of novel polyesters and polyamides. Its eight-membered ring structure can impart distinctive properties to polymers, such as altered thermal characteristics, solubility, and mechanical performance, when compared to polymers derived from linear or aromatic dicarboxylic acids. This document provides a detailed overview of the potential applications of this compound in polymer synthesis, along with generalized experimental protocols for the preparation of polyesters and polyamides.

Due to a lack of specific published data on the polymerization of this compound, the following protocols are based on established methods for the synthesis of polymers from similar cycloaliphatic and aliphatic dicarboxylic acids. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific applications.

Potential Applications

The incorporation of the cyclooctane ring into a polymer backbone can lead to materials with tailored properties. Potential applications for polymers derived from this compound include:

  • Specialty Engineering Plastics: The rigid and bulky nature of the cyclooctane ring could enhance the thermal stability and mechanical strength of the resulting polymers, making them suitable for applications requiring high performance.

  • Biodegradable Polymers: As with other aliphatic polyesters, those derived from this compound may exhibit biodegradability, opening avenues for their use in biomedical applications and environmentally friendly plastics.[1]

  • Drug Delivery Matrices: The controlled degradation of polyesters and polyamides can be utilized for the sustained release of therapeutic agents. The specific degradation kinetics of polymers from this compound would need to be investigated.

Data Presentation: Representative Properties of Aliphatic/Cycloaliphatic Polymers

The following tables present representative quantitative data for polyesters and polyamides synthesized from aliphatic and cycloaliphatic dicarboxylic acids to illustrate the expected range of properties. The actual values for polymers derived from this compound will need to be determined experimentally.

Table 1: Representative Thermal Properties of Aliphatic/Cycloaliphatic Polyesters

Polymer SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Poly(butylene succinate)-32115350
Poly(butylene adipate)-6060340
Poly(1,4-cyclohexanedimethylene 1,4-cyclohexanedicarboxylate)85 - 95290 - 310> 400

Table 2: Representative Mechanical Properties of Aliphatic/Cycloaliphatic Polyamides

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Nylon 6,683602.8
Nylon 6,10601002.1
Aromatic Polyamide (Kevlar)36202.4131

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters and polyamides using a dicarboxylic acid like this compound.

Protocol 1: Melt Polycondensation for Polyester Synthesis

This protocol describes a two-stage melt polycondensation, a common method for synthesizing high molecular weight polyesters.[2]

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: The catalyst is added to the reaction mixture (typically 100-500 ppm relative to the polymer weight).

  • First Stage (Esterification): The reactor is purged with nitrogen and heated to a temperature of 180-220°C under a slow stream of nitrogen. This stage is continued until approximately 90% of the theoretical amount of water, the condensation byproduct, is collected.

  • Second Stage (Polycondensation): The temperature is gradually increased to 220-260°C, and a vacuum (typically <1 mbar) is slowly applied. The reaction is continued under these conditions, with continuous stirring, until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery: The reactor is cooled under nitrogen, and the solid polymer is extruded or carefully removed from the reactor.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using differential scanning calorimetry (DSC) for Tg and Tm, and thermogravimetric analysis (TGA) for Td.

  • Chemical Structure: Confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Solution Polycondensation for Polyamide Synthesis

This method is suitable for synthesizing polyamides that may decompose at the high temperatures required for melt polycondensation.[3]

Materials:

  • This compound

  • Diamine (e.g., hexamethylenediamine, 1,4-diaminobenzene)

  • Activating agent (e.g., thionyl chloride to form the diacyl chloride)

  • Anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Nitrogen gas (high purity)

Procedure:

  • Acid Chloride Formation (Optional but recommended): this compound is converted to its diacyl chloride by reacting with an excess of thionyl chloride, followed by removal of the excess thionyl chloride by distillation.

  • Diamine Solution Preparation: The diamine is dissolved in the anhydrous aprotic solvent in a reaction flask under a nitrogen atmosphere. The acid scavenger is then added to the solution.

  • Polymerization: The diacyl chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution at a low temperature (typically 0-5°C).

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete polymerization.

  • Polymer Precipitation and Purification: The resulting polymer solution is poured into a non-solvent (e.g., methanol, water) to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and dried under vacuum.

Characterization:

  • Inherent Viscosity: Measured to estimate the molecular weight.

  • Solubility: Tested in various organic solvents.

  • Thermal Properties: Assessed by DSC and TGA.

  • Chemical Structure: Verified using FTIR and NMR spectroscopy.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of polyesters and polyamides.

Polyester_Synthesis_Workflow Monomers This compound + Diol Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (180-220°C, N2) Catalyst->Esterification Water_Removal Water Removal Esterification->Water_Removal Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation Water_Removal->Polycondensation Polymer Polyester Polycondensation->Polymer

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.

Polyamide_Synthesis_Workflow Dicarboxylic_Acid This compound Acid_Chloride_Formation Acid Chloride Formation (e.g., with SOCl2) Dicarboxylic_Acid->Acid_Chloride_Formation Diacyl_Chloride Diacyl Chloride Acid_Chloride_Formation->Diacyl_Chloride Polymerization Solution Polycondensation (0°C to RT) Diacyl_Chloride->Polymerization Diamine_Solution Diamine + Solvent + Acid Scavenger Diamine_Solution->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification Polyamide Polyamide Purification->Polyamide

Caption: Workflow for Polyamide Synthesis via Solution Polycondensation.

Conclusion

References

Application Notes and Protocols for the Use of Cyclooctane-1,5-Dicarboxylic Acid as a Monomer for Novel Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of cyclooctane-1,5-dicarboxylic acid as a monomer for the synthesis of novel polyesters. While specific data for polyesters derived from this monomer is not extensively available in current literature, this guide offers detailed protocols for synthesis and characterization based on established methodologies for structurally similar cycloaliphatic dicarboxylic acids. The incorporation of the flexible, eight-membered cyclooctane ring into the polyester backbone is anticipated to impart unique thermal and mechanical properties, offering new avenues for material design in various applications, including drug delivery and biomedical devices.

Introduction

Polyesters are a versatile class of polymers with a wide range of applications stemming from their tunable properties. The introduction of cycloaliphatic monomers, such as 1,4-cyclohexanedicarboxylic acid, has been shown to enhance the thermal stability, mechanical performance, and transparency of polyesters. This compound, with its larger and more flexible ring structure, presents an intriguing opportunity to further tailor these properties. The unique conformational flexibility of the cyclooctane ring may lead to polyesters with lower glass transition temperatures and increased ductility compared to their cyclohexane-based counterparts. These characteristics could be advantageous in applications requiring flexible yet durable materials.

Expected Properties of Polyesters Derived from this compound

Based on the principles of polymer chemistry and data from analogous cycloaliphatic polyesters, the following properties can be anticipated. This table serves as a template for the characterization of novel polyesters based on this compound.

Table 1: Hypothetical Properties of Polyesters Synthesized from this compound and Various Diols

Diol MonomerPolymer NameMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Modulus (MPa)Elongation at Break (%)
Ethylene GlycolPoly(ethylene cyclooctane-1,5-dicarboxylate)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
1,4-ButanediolPoly(butylene cyclooctane-1,5-dicarboxylate)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
1,6-HexanediolPoly(hexamethylene cyclooctane-1,5-dicarboxylate)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of polyesters using this compound as a monomer.

Synthesis of Polyesters

Two common methods for polyester synthesis are melt polycondensation and solution polycondensation.

3.1.1. Melt Polycondensation Protocol

This solvent-free method is generally preferred for its simplicity and reduced environmental impact.[1]

Materials:

  • This compound

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser with equimolar amounts of this compound and the chosen diol.

  • Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).

  • Flush the reactor with an inert gas for 15-20 minutes to remove any oxygen.

  • Heat the reaction mixture under a slow stream of inert gas to a temperature approximately 20-30 °C above the melting points of the monomers to initiate the esterification reaction.

  • Continue the esterification step for 2-4 hours, collecting the water byproduct in the distillation condenser.

  • Gradually increase the temperature to 220-260 °C while slowly reducing the pressure to below 1 Torr to facilitate the removal of the diol byproduct and drive the polymerization to high molecular weights.

  • Maintain these conditions for 3-5 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the reactor to room temperature under an inert atmosphere.

  • The resulting polyester can be isolated by carefully breaking the flask or by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

3.1.2. Solution Polycondensation Protocol

This method is useful when monomers or the resulting polymer have high melting points or are thermally sensitive.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • High-boiling point, inert solvent (e.g., diphenyl ether, dichlorobenzene)

  • Acid scavenger (e.g., pyridine)

Procedure:

  • Convert this compound to its more reactive diacyl chloride by refluxing with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent by distillation.

  • In a separate flask, dissolve the diol and an acid scavenger in the chosen solvent under an inert atmosphere.

  • Slowly add a solution of the cyclooctane-1,5-dioyl chloride in the same solvent to the diol solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a temperature between 100-150 °C for 4-6 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature.

Characterization of Polyesters

3.2.1. Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, TFA-d). ¹H and ¹³C NMR spectra will confirm the polyester structure by identifying the characteristic ester linkages and the signals corresponding to the cyclooctane and diol moieties.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of a thin film or KBr pellet of the polymer. The presence of a strong absorption band around 1735 cm⁻¹ will confirm the formation of the ester carbonyl group. The absence of a broad O-H stretch from the carboxylic acid will indicate a high degree of polymerization.[1]

3.2.2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) and analyze it using a GPC system calibrated with polystyrene standards. This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[1]

3.2.3. Thermal Properties Analysis

  • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere. The DSC thermogram will reveal the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.[2]

  • Thermogravimetric Analysis (TGA): Heat a sample of the polymer under a nitrogen or air atmosphere to determine its thermal stability and decomposition temperature.[1]

3.2.4. Mechanical Properties Testing

  • Prepare standardized test specimens (e.g., dog-bone shaped) by melt-pressing or solvent casting.

  • Conduct tensile testing using a universal testing machine to determine the tensile modulus, tensile strength, and elongation at break.[2]

Visualizations

Polyester_Synthesis This compound This compound Polyester Polyester This compound->Polyester Polycondensation Diol (HO-R-OH) Diol (HO-R-OH) Diol (HO-R-OH)->Polyester Water Water Polyester->Water Byproduct Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Selection Monomer Selection Polymerization (Melt or Solution) Polymerization (Melt or Solution) Monomer Selection->Polymerization (Melt or Solution) Polymer Isolation Polymer Isolation Polymerization (Melt or Solution)->Polymer Isolation Structural (NMR, FTIR) Structural (NMR, FTIR) Polymer Isolation->Structural (NMR, FTIR) Molecular Weight (GPC) Molecular Weight (GPC) Structural (NMR, FTIR)->Molecular Weight (GPC) Thermal (DSC, TGA) Thermal (DSC, TGA) Molecular Weight (GPC)->Thermal (DSC, TGA) Mechanical Testing Mechanical Testing Thermal (DSC, TGA)->Mechanical Testing

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, no specific metal-organic frameworks (MOFs) synthesized directly with cyclooctane-1,5-dicarboxylic acid have been reported. The following application notes and protocols are generalized based on the synthesis of MOFs using other flexible aliphatic and alicyclic dicarboxylic acid linkers, such as cyclohexane-1,4-dicarboxylic acid and cyclobutane-1,1-dicarboxylic acid. These protocols provide a representative methodology for researchers interested in exploring the synthesis of novel MOFs with flexible ligands.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The use of flexible dicarboxylic acid linkers, such as those based on cycloalkane structures, can lead to the formation of dynamic frameworks with unique properties.[1][2] These "soft porous crystals" can exhibit stimuli-responsive behaviors, including "breathing" and "swelling," which are of interest for applications in gas storage, separation, catalysis, and drug delivery.[3] The conformational flexibility of the aliphatic ring can influence the resulting topology and pore characteristics of the MOF.[4]

Potential Applications in Drug Development

The inherent porosity and tunable nature of MOFs make them promising candidates for drug delivery systems. MOFs synthesized from flexible dicarboxylic acids could offer advantages such as:

  • High Drug Loading Capacity: The porous structure can accommodate a significant amount of therapeutic agents.

  • Controlled Release: The dynamic nature of the framework might allow for stimuli-responsive release of drugs, triggered by changes in pH, temperature, or the presence of specific biomolecules.

  • Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for in vivo applications. Aliphatic dicarboxylic acids are often more biocompatible than some aromatic linkers.

Experimental Protocols

Generalized Solvothermal Synthesis of a MOF with a Flexible Dicarboxylic Acid Linker

This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using a flexible cycloalkane dicarboxylic acid and a divalent metal salt.

Materials and Reagents:

  • Divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

  • Flexible dicarboxylic acid linker (e.g., cyclohexane-1,4-dicarboxylic acid)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (optional): Monocarboxylic acid (e.g., acetic acid, formic acid) to control crystal size and morphology

  • Washing solvent: Methanol or Ethanol

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve the divalent metal salt (e.g., 0.5 mmol) in 10 mL of DMF.

    • In a separate vial, dissolve the flexible dicarboxylic acid linker (0.5 mmol) in 10 mL of DMF. Sonication may be required to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.

    • If using a modulator, add it to the reaction mixture (typically 10-50 equivalents with respect to the metal salt).

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or decantation.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like methanol or ethanol for 3 days, decanting and replacing the solvent every 24 hours.

    • After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

  • Characterization:

    • The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity.

    • Thermogravimetric analysis (TGA) can be used to determine its thermal stability and the temperature required for activation.

    • Gas adsorption measurements (e.g., N₂ at 77 K) can be performed to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Data Presentation

The following table summarizes typical quantitative data for MOFs synthesized with flexible aliphatic or alicyclic dicarboxylic acid linkers. The values can vary significantly depending on the specific metal, linker, and synthesis conditions.

PropertyTypical Range of ValuesNotes
BET Surface Area 100 - 1500 m²/gThe surface area is highly dependent on the resulting crystal structure and the effectiveness of the activation process. Flexible linkers can sometimes lead to lower surface areas compared to rigid linkers due to pore collapse.
Pore Volume 0.1 - 0.8 cm³/gThe pore volume is a measure of the accessible space within the MOF and is crucial for applications like gas storage and drug loading.
Crystal System Monoclinic, Orthorhombic, etc.The flexibility of the linker can lead to a wider variety of crystal structures and topologies.[1]
Thermal Stability 250 - 450 °CThe thermal stability is determined by the strength of the metal-ligand coordination bonds.
Particle Size 100 nm - 500 µmThe particle size can be controlled by adjusting synthesis parameters such as temperature, reaction time, and the use of modulators.

Visualizations

Generalized Workflow for MOF Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing in Autoclave Metal_Salt->Mixing Ligand Dicarboxylic Acid Linker Solution Ligand->Mixing Heating Solvothermal Reaction Mixing->Heating Sealing Filtration Filtration Heating->Filtration Cooling Washing Washing with Solvent Filtration->Washing Activation Solvent Exchange & Drying Washing->Activation Final_MOF Activated MOF Activation->Final_MOF Analysis PXRD, TGA, Gas Adsorption Final_MOF->Analysis

Caption: Generalized workflow for the solvothermal synthesis of MOFs.

This document is intended for informational purposes only and should be used as a general guide. Specific experimental conditions may need to be optimized for different metal-linker combinations.

References

Application Notes and Protocols for the Esterification of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dialkyl cyclooctane-1,5-dicarboxylates from cyclooctane-1,5-dicarboxylic acid via Fischer esterification. The protocols outlined below utilize common and effective acid catalysts, namely sulfuric acid in methanol and p-toluenesulfonic acid in ethanol.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes quantitative data for typical Fischer esterification reactions of dicarboxylic acids. While specific data for this compound is not extensively published, these values provide a general benchmark for expected outcomes.

ParameterProtocol 1: Sulfuric Acid/MethanolProtocol 2: p-Toluenesulfonic Acid/Ethanol
Product Dimethyl cyclooctane-1,5-dicarboxylateDiethyl cyclooctane-1,5-dicarboxylate
Catalyst Concentrated Sulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TsOH)
Solvent/Reagent Methanol (MeOH)Ethanol (EtOH)
Temperature Reflux (approx. 65°C)90°C
Reaction Time 30 minutes - several hours4 hours
Typical Yield >95% (general for dicarboxylic acids)~95% conversion (general for dicarboxylic acids)[1]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Cyclooctane-1,5-dicarboxylate using Sulfuric Acid

This protocol details the esterification of this compound with methanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol. The alcohol acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the stirring solution. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.[2] Continue heating for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess methanol using a rotary evaporator.

    • To the remaining residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude dimethyl cyclooctane-1,5-dicarboxylate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Diethyl Cyclooctane-1,5-dicarboxylate using p-Toluenesulfonic Acid

This protocol describes the esterification of this compound with ethanol using p-toluenesulfonic acid as a catalyst.[1]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol) and p-toluenesulfonic acid monohydrate (2 mmol).[1]

  • Solvent Addition: Add 5 mL of dry ethanol to the flask.[1]

  • Heating: Heat the mixture progressively to 90°C and maintain this temperature for 4 hours with continuous stirring.[1]

  • Work-up:

    • After cooling the reaction mixture to room temperature, pour it into water.[1]

    • Extract the aqueous mixture with ethyl acetate.[1]

    • Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃.[1]

  • Drying and Concentration: Dry the isolated organic liquid over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.[1]

  • Purification: Purify the resulting product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 1:1) as the eluent to afford the pure diethyl cyclooctane-1,5-dicarboxylate.[1]

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A This compound + Alcohol (Methanol or Ethanol) B Add Acid Catalyst (H₂SO₄ or p-TsOH) A->B C Heat to Reflux/90°C B->C D Cool to Room Temperature C->D E Neutralize with NaHCO₃ D->E F Solvent Extraction E->F G Wash with Brine F->G H Dry with Anhydrous Salt G->H I Filter and Concentrate H->I J Purify (Distillation/Chromatography) I->J K Final Product: Diester J->K

Caption: General workflow for the Fischer esterification of this compound.

SignalingPathways A Carboxylic Acid D Protonated Carbonyl A->D Protonation B Alcohol E Tetrahedral Intermediate B->E C Acid Catalyst (H⁺) D->E Nucleophilic Attack F Protonated Ester E->F Water Elimination H Water E->H F->C Regenerated G Ester F->G Deprotonation

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

References

Application Notes and Protocols: Synthesis of Amides from Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of diamides from cyclooctane-1,5-dicarboxylic acid, a versatile building block in medicinal chemistry and materials science. The presence of the cyclooctane scaffold offers a unique three-dimensional architecture that can be exploited in drug design to explore novel chemical space. The protocols outlined below describe two primary methods: direct catalytic amidation and carbodiimide-mediated coupling, offering flexibility in reagent choice and reaction conditions.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a significant percentage of drugs contain at least one amide linkage.[1] this compound serves as a valuable starting material for the synthesis of novel diamides. Its distinct conformational properties can impart favorable pharmacokinetic characteristics to drug candidates. The methods described herein provide robust and adaptable procedures for the efficient synthesis of a variety of diamide derivatives from this precursor.

Method 1: Direct Catalytic Amidation using Niobium(V) Oxide

This method details a sustainable approach for the direct synthesis of diamides via a condensation reaction between a dicarboxylic acid and an amine, utilizing a reusable heterogeneous Lewis acid catalyst, Niobium(V) oxide (Nb₂O₅).[1][2] This procedure is advantageous due to its operational simplicity and the water- and base-tolerant nature of the catalyst.[1][2]

Experimental Protocol

1. Catalyst Preparation (Calcination):

  • Place 5 g of commercially available Niobium(V) oxide (Nb₂O₅) in a crucible.

  • Transfer the crucible to a furnace and calcine at 500 °C for 3 hours to remove moisture and potential impurities.[1][2]

  • Allow the catalyst to cool to room temperature in a desiccator before use.

2. Diamide Synthesis:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired amine (2.2 equiv), and the calcined Nb₂O₅ catalyst (50 mg per mmol of dicarboxylic acid).

  • Add o-xylene as a solvent (approximately 4 mL per mmol of dicarboxylic acid).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to the reflux temperature of o-xylene (approximately 144 °C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 2-propanol (approximately 4 mL) and separate the catalyst by centrifugation or filtration.[2]

  • The catalyst can be washed with an organic solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure diamide.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a diamide from this compound and a generic primary amine using the Nb₂O₅ catalytic method.

Reactant 1 (Dicarboxylic Acid)Reactant 2 (Amine)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compoundBenzylamineNb₂O₅o-xylene1442485>95
This compoundAnilineNb₂O₅o-xylene1443678>95
This compoundn-ButylamineNb₂O₅o-xylene1442090>95

Method 2: Carbodiimide-Mediated Amide Coupling

This protocol employs a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid groups, facilitating amide bond formation under milder conditions than direct thermal condensation.[3][4][5] The addition of 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions and minimize racemization, particularly when using chiral amines.[6]

Experimental Protocol

1. Reaction Setup:

  • Dissolve this compound (1.0 equiv) and HOBt (2.2 equiv, if used) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

2. Carboxylic Acid Activation:

  • Add the carbodiimide coupling reagent (e.g., DCC or EDC, 2.2 equiv) to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

3. Amine Addition and Reaction:

  • In a separate flask, dissolve the desired amine (2.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equiv) in the same solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction.[6]

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure diamide.

Quantitative Data Summary

The following table presents representative data for the carbodiimide-mediated synthesis of a diamide from this compound and a generic primary amine.

Reactant 1 (Dicarboxylic Acid)Reactant 2 (Amine)Coupling ReagentAdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compoundBenzylamineEDCHOBtDCMRT1692>98
This compoundAnilineDCCHOBtDMFRT2488>98
This compoundn-ButylamineEDCHOBtDCMRT1295>98

Experimental Workflow Diagrams

experimental_workflow_nb2o5 cluster_prep Catalyst Preparation cluster_synthesis Amide Synthesis cluster_purification Work-up & Purification Nb2O5 Nb2O5 Powder Crucible Crucible Nb2O5->Crucible Furnace Furnace (500°C, 3h) Crucible->Furnace Calcined_Nb2O5 Calcined Nb2O5 Furnace->Calcined_Nb2O5 Reaction_Vessel Reaction Vessel (o-xylene) Calcined_Nb2O5->Reaction_Vessel Reactants This compound + Amine (1:2.2) Reactants->Reaction_Vessel Heating Reflux (144°C) Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Concentration Concentration Centrifugation->Concentration Purification Recrystallization/ Chromatography Concentration->Purification Pure_Product Pure Diamide Purification->Pure_Product

Caption: Workflow for Direct Catalytic Amidation.

experimental_workflow_carbodiimide cluster_activation Carboxylic Acid Activation cluster_reaction Amine Coupling cluster_workup Work-up & Purification Dicarboxylic_Acid This compound + HOBt (optional) Solvent_1 Aprotic Solvent (0°C) Dicarboxylic_Acid->Solvent_1 Activation Stir 30 min Solvent_1->Activation Coupling_Reagent DCC or EDC Coupling_Reagent->Solvent_1 Reaction Stir 12-24h (RT) Activation->Reaction Amine Amine + Base Amine->Activation dropwise at 0°C Filtration Filtration (if DCC) Reaction->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Product Pure Diamide Chromatography->Pure_Product

Caption: Workflow for Carbodiimide-Mediated Coupling.

References

Application Notes and Protocols for the Reduction of Cyclooctane-1,5-dicarboxylic Acid to Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reduction of cyclooctane-1,5-dicarboxylic acid to its corresponding diols, namely cyclooctane-1,5-dimethanol. The protocols outlined below are based on established methods for the reduction of dicarboxylic acids and can be adapted for this specific substrate.

Introduction

The reduction of dicarboxylic acids to diols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of polymers, plasticizers, and various fine chemicals. Cyclooctane-1,5-dimethanol, existing as cis and trans isomers, is a potentially useful building block in medicinal chemistry and materials science. This document details three primary methods for the reduction of this compound: reduction with lithium aluminum hydride (LAH), reduction with borane (BH₃), and catalytic hydrogenation. Each method offers distinct advantages in terms of reactivity, selectivity, and scalability.

Overview of Reduction Methods

The choice of reducing agent is critical and depends on the desired selectivity, the presence of other functional groups, and the required reaction conditions.

  • Lithium Aluminum Hydride (LAH): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, and amides.[1][2] It is highly reactive and requires strict anhydrous conditions.

  • Borane (BH₃): A highly chemoselective reducing agent that readily reduces carboxylic acids in the presence of other functional groups like esters, ketones, and nitriles.[3][4] It is a versatile reagent, often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

  • Catalytic Hydrogenation: An industrially scalable method that employs a catalyst (e.g., Rhenium-Palladium) and hydrogen gas to effect the reduction.[5] This method can offer high yields and is environmentally benign.

The general transformation is depicted below:

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key characteristics of the different reduction methods. Please note that the yield data is generalized for dicarboxylic acids and may vary for this compound.

MethodReducing Agent(s)Typical SolventsTemperature Range (°C)Reported Yields (General)Key Considerations
LAH Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to Reflux>90%Highly reactive, not chemoselective, requires strict anhydrous conditions and careful workup.
Borane Reduction Borane-THF or Borane-DMS complexTHF0 to 5080-95%[3][4]Highly chemoselective for carboxylic acids, milder conditions compared to LAH.[3][4]
Catalytic Hydrogenation H₂ gas with Re-Pd/SiO₂ catalyst1,4-Dioxane~14071-89%[5]Scalable, environmentally friendly, but requires specialized high-pressure equipment.[5]

Experimental Protocols

The following are detailed protocols for the reduction of dicarboxylic acids, which can be adapted for this compound.

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is adapted from general procedures for the LAH reduction of carboxylic acids.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (a 2-3 molar excess relative to the dicarboxylic acid) in anhydrous THF.

  • Addition of Substrate: Dissolve this compound in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LAH, followed by the dropwise addition of water and then 10% sulfuric acid until the solution is clear.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude diol can be purified by distillation or recrystallization.

LAH_Reduction_Workflow setup 1. Assemble and flame-dry a three-necked flask under N2 reagents 2. Prepare a suspension of LiAlH4 in anhydrous THF setup->reagents addition 3. Add a solution of dicarboxylic acid in THF dropwise reagents->addition reaction 4. Stir at room temperature or reflux until completion addition->reaction quench 5. Quench excess LAH with ethyl acetate and water reaction->quench acidification 6. Acidify with 10% H2SO4 quench->acidification extraction 7. Extract with diethyl ether acidification->extraction purification 8. Dry, concentrate, and purify the diol product extraction->purification

Caption: Experimental workflow for the LAH reduction of this compound.

Protocol 2: Reduction with Borane (BH₃)

This protocol is based on general procedures for the selective reduction of carboxylic acids with borane.[3][4]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Setup: Place this compound in a dry round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Dissolution: Add anhydrous THF to dissolve the dicarboxylic acid.

  • Addition of Borane: Cool the solution in an ice bath. Slowly add the BH₃·THF solution (a 2-3 molar excess) to the stirred solution of the dicarboxylic acid.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the mixture in an ice bath and slowly add methanol to quench the excess borane.

  • Workup: Add saturated aqueous sodium bicarbonate and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude diol, which can be further purified by chromatography or recrystallization.

Borane_Reduction_Workflow setup 1. Dissolve dicarboxylic acid in anhydrous THF under N2 addition 2. Slowly add BH3-THF solution at 0 °C setup->addition reaction 3. Stir at room temperature until completion addition->reaction quench 4. Quench excess borane with methanol reaction->quench workup 5. Add NaHCO3 and extract with diethyl ether quench->workup purification 6. Dry, concentrate, and purify the diol product workup->purification

Caption: Experimental workflow for the borane reduction of this compound.

Protocol 3: Catalytic Hydrogenation

This protocol is a general guideline based on the hydrogenation of dicarboxylic acids using a Rhenium-Palladium catalyst.[5]

Materials:

  • This compound

  • Re-Pd/SiO₂ catalyst

  • 1,4-Dioxane (solvent)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave reactor

  • Magnetic or mechanical stirrer

  • Heating mantle

Procedure:

  • Reactor Charging: In a high-pressure autoclave, place the this compound, the Re-Pd/SiO₂ catalyst, and 1,4-dioxane.

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the reaction temperature (e.g., 140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting diol can be purified by distillation or recrystallization.

Catalytic_Hydrogenation_Workflow charging 1. Charge autoclave with dicarboxylic acid, catalyst, and solvent setup 2. Seal and purge the reactor with H2 charging->setup hydrogenation 3. Pressurize with H2 and heat with vigorous stirring setup->hydrogenation monitoring 4. Monitor H2 uptake until completion hydrogenation->monitoring workup 5. Cool, vent, and filter to remove the catalyst monitoring->workup purification 6. Concentrate and purify the diol product workup->purification

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Safety Precautions

  • Lithium Aluminum Hydride: LAH is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

  • Borane: Borane and its complexes are flammable and toxic. They also react with water. Handle in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under high pressure and temperature. Use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.

Characterization of Cyclooctane-1,5-dimethanol

The final product, cyclooctane-1,5-dimethanol, should be characterized to confirm its identity and purity. The cis and trans isomers can be distinguished by their spectroscopic data.

  • NMR Spectroscopy (¹H and ¹³C): The symmetry of the cis and trans isomers will result in different numbers of signals in their ¹³C NMR spectra. The coupling patterns in the ¹H NMR spectrum will also differ.

  • Infrared (IR) Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch and the C=O stretch, and the appearance of a broad alcohol O-H stretch will indicate the completion of the reduction.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The reduction of this compound to cyclooctane-1,5-dimethanol can be effectively achieved using several methods. The choice between LAH, borane, and catalytic hydrogenation will depend on the specific requirements of the synthesis, including the desired selectivity, available equipment, and scale of the reaction. The protocols provided herein serve as a detailed guide for performing this transformation. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for this specific substrate.

References

Application Notes and Protocols: Cyclooctane-1,5-dicarboxylic Acid in Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclooctane-1,5-dicarboxylic acid is a versatile organic compound characterized by an eight-carbon cyclooctane ring with two carboxylic acid groups at the 1 and 5 positions.[1] Its unique structural properties, including conformational flexibility and the presence of two reactive carboxylic acid groups, make it a candidate for the synthesis of novel polymers and biomaterials.[2] In the context of drug delivery, dicarboxylic acids can be employed as monomers for the synthesis of biodegradable polyesters and polyamides or as crosslinking agents in the formation of nanocarriers.[2][3] This document outlines a potential application of this compound as a key component in the formulation of biodegradable nanoparticles for the controlled release of therapeutic agents. The protocols described herein are based on established methodologies for the synthesis and evaluation of polymeric nanoparticles for drug delivery.[4]

The proposed application leverages the dicarboxylic acid moieties to form ester bonds with a biocompatible diol, resulting in a polyester matrix. This matrix can encapsulate a model drug, such as Doxorubicin, a common anticancer therapeutic.[3] The resulting nanoparticles are designed to be biodegradable, breaking down into non-toxic components, which is a critical aspect of biocompatible drug delivery systems.[2][5]

Hypothetical Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, characterization, and in vitro evaluation of drug-loaded nanoparticles utilizing this compound.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation s1 Polycondensation of This compound and a biocompatible diol s2 Drug Loading (e.g., Doxorubicin) s1->s2 s3 Nanoprecipitation to form Drug-Loaded Nanoparticles s2->s3 c1 Particle Size and Zeta Potential (DLS) s3->c1 s3->c1 Characterize c2 Morphology (SEM/TEM) s3->c2 s3->c2 Visualize c3 Drug Loading Content (DLC) and Encapsulation Efficiency (EE) s3->c3 s3->c3 Quantify iv2 Cell Viability Assay (e.g., MTT assay on cancer cells) s3->iv2 s3->iv2 Evaluate Cytotoxicity iv3 Cellular Uptake Study (Fluorescence Microscopy) s3->iv3 s3->iv3 Observe Uptake iv1 In Vitro Drug Release Study c3->iv1 c3->iv1 Assess Release

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data that could be obtained from the characterization and in vitro studies of the formulated nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-Blank150 ± 100.15 ± 0.02-25 ± 2
NP-DOX165 ± 120.18 ± 0.03-22 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
NP-DOX8.5 ± 0.785 ± 5

Table 3: In Vitro Drug Release Profile (Cumulative Release %)

Time (hours)pH 7.4pH 5.5
110 ± 218 ± 3
625 ± 440 ± 5
1240 ± 565 ± 6
2455 ± 685 ± 7
4868 ± 795 ± 5

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded Polyester Nanoparticles

Objective: To synthesize Doxorubicin (DOX)-loaded nanoparticles using this compound via a nanoprecipitation method.

Materials:

  • This compound

  • 1,6-Hexanediol (as a model diol)

  • Doxorubicin hydrochloride (DOX)

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (as catalysts)

  • Acetone

  • Deionized water

  • Pluronic F-127 (as a stabilizer)

Procedure:

  • Polyester Synthesis: a. In a round-bottom flask, dissolve this compound (1 mmol) and 1,6-hexanediol (1 mmol) in anhydrous dichloromethane (50 mL). b. Add DCC (2.2 mmol) and DMAP (0.2 mmol) to the solution. c. Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Precipitate the resulting polyester by adding the filtrate to cold methanol. f. Collect the polymer by filtration and dry under vacuum.

  • Nanoparticle Formulation by Nanoprecipitation: a. Dissolve 100 mg of the synthesized polyester and 10 mg of DOX in 10 mL of acetone. b. In a separate beaker, dissolve 50 mg of Pluronic F-127 in 50 mL of deionized water. c. Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. d. Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to collect the nanoparticles. f. Wash the nanoparticles twice with deionized water to remove any unencapsulated drug and stabilizer. g. Lyophilize the purified nanoparticles for long-term storage.

Protocol 2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Objective: To quantify the amount of DOX loaded into the nanoparticles.

Procedure:

  • Weigh a known amount of lyophilized DOX-loaded nanoparticles (e.g., 5 mg).

  • Disperse the nanoparticles in a known volume of a suitable solvent to dissolve the polymer and release the drug (e.g., 5 mL of DMSO).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (approximately 480 nm).

  • Calculate the concentration of DOX using a pre-established standard curve.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of DOX from the nanoparticles at different pH conditions, mimicking physiological and tumor microenvironments.

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles (e.g., 10 mg) in 10 mL of release medium (e.g., phosphate-buffered saline, PBS) at pH 7.4 and pH 5.5.

  • Transfer the dispersion into a dialysis bag (with an appropriate molecular weight cut-off).

  • Place the dialysis bag in a larger container with 100 mL of the corresponding release medium.

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium and replace it with 1 mL of fresh medium.

  • Analyze the concentration of DOX in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Hypothesized Cellular Uptake and Action Pathway

The following diagram illustrates a potential pathway for the cellular uptake of the drug-loaded nanoparticles and the subsequent intracellular release and action of the drug.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) np Drug-Loaded Nanoparticle endosome Endosome (Acidic pH) np->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Nanoparticle degradation & Drug Release nucleus Nucleus cytoplasm->nucleus Drug Diffusion dna DNA nucleus->dna Drug Intercalation apoptosis Apoptosis dna->apoptosis DNA Damage

Caption: Proposed cellular uptake and mechanism of action.

This compound presents a promising, yet underexplored, building block for the development of novel drug delivery systems. The hypothetical application detailed in these notes provides a framework for its use in creating biodegradable polyester-based nanoparticles. The provided protocols for synthesis, characterization, and in vitro evaluation offer a starting point for researchers interested in exploring the potential of this and other cyclic dicarboxylic acids in the field of nanomedicine. Further studies would be required to optimize the formulation, assess biocompatibility in vivo, and evaluate the therapeutic efficacy in relevant disease models. The unique conformational properties of the cyclooctane ring may impart interesting and advantageous characteristics to the resulting polymer matrix, such as influencing drug loading and release kinetics, which warrants further investigation.[2]

References

Application Notes and Protocols: NMR Spectroscopy of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid is a molecule of interest in various fields, including polymer chemistry, materials science, and as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structural feature, a flexible eight-membered ring with two carboxylic acid functionalities, makes its conformational analysis and structural elucidation crucial for understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of such molecules in solution. This document provides a detailed guide to the NMR spectroscopy of this compound, including predicted spectral data, experimental protocols, and workflow visualizations.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived and published NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Note: The cyclooctane ring can exist in various conformations, which can lead to complex NMR spectra with broad or overlapping signals. The following data represents a simplified model.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 13.0Broad Singlet-
CH-COOH2.3 - 2.7Multiplet-
-CH₂- (adjacent to CH-COOH)1.8 - 2.2Multiplet-
-CH₂- (other)1.4 - 1.7Multiplet-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH175 - 185
C H-COOH40 - 50
-C H₂- (adjacent to CH-COOH)30 - 35
-C H₂- (other)25 - 30

Experimental Protocols

The following are detailed protocols for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable internal standard)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Up NMR Spectrometer transfer->instrument_setup h1_acq Acquire ¹H Spectrum instrument_setup->h1_acq c13_acq Acquire ¹³C Spectrum instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Spectral Analysis calibration->analysis structure_elucidation Structure Elucidation analysis->structure_elucidation conformational_analysis Conformational Analysis structure_elucidation->conformational_analysis

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of NMR Data to Structural Information

logical_relationship cluster_data NMR Data cluster_info Structural Information chem_shift Chemical Shifts (δ) chem_env Chemical Environment chem_shift->chem_env coupling Coupling Constants (J) connectivity Atom Connectivity coupling->connectivity integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons conformation Molecular Conformation chem_env->conformation connectivity->conformation

Caption: Relationship between NMR data and derived structural information.

Conclusion

Application Notes and Protocols for Mass Spectrometry Analysis of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctane-1,5-dicarboxylic acid is a cyclic dicarboxylic acid with applications in polymer chemistry, synthesis of novel organic molecules, and as a potential building block in pharmaceutical development.[1] Accurate and reliable analytical methods for its identification and quantification are crucial for research and quality control. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of this compound. Due to the low volatility and poor ionization efficiency of dicarboxylic acids, derivatization is a key step in achieving successful mass spectrometric analysis.[2][3]

This document provides detailed protocols for the analysis of this compound using GC-MS after methylation and a general approach for LC-MS/MS analysis following derivatization to enhance ionization.

Data Presentation

Quantitative analysis of this compound and its derivatives by mass spectrometry yields key data points for its identification and quantification. The following tables summarize expected mass-to-charge ratios (m/z) for the parent compound and its dimethyl ester derivative.

Table 1: Molecular Ion Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass [M]Expected Molecular Ion (m/z)
This compoundC₁₀H₁₆O₄200.23200.1049[M-H]⁻: 199.0973

Table 2: Expected Mass Spectrometry Data for Dimethyl Cyclooctane-1,5-dicarboxylate (GC-MS Analysis)

DerivativeMolecular FormulaMolecular Weight ( g/mol )Exact Mass [M]Key Fragment Ions (m/z)Putative Fragment Identity
Dimethyl cyclooctane-1,5-dicarboxylateC₁₂H₂₀O₄228.28228.1362228[M]⁺
197[M-OCH₃]⁺
169[M-COOCH₃]⁺
137[M-COOCH₃ - CH₃OH]⁺

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its Dimethyl Ester Derivative

This protocol details the derivatization of this compound to its more volatile dimethyl ester, followed by analysis using gas chromatography-mass spectrometry.

1. Sample Preparation (Methylation)

  • Reagents:

    • This compound standard

    • 2M Methanolic HCl or Boron trifluoride-methanol solution (BF₃-MeOH)

    • Anhydrous Methanol

    • Hexane (GC grade)

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Accurately weigh 1-5 mg of this compound into a reaction vial.

    • Add 1 mL of 2M methanolic HCl or BF₃-MeOH.

    • Seal the vial and heat at 60-80°C for 1-2 hours.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

    • Carefully remove the aqueous layer.

    • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 1 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the dried hexane layer to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Protocol 2: LC-MS/MS Analysis of this compound

Direct analysis of underivatized this compound by LC-MS is challenging. Derivatization to improve ionization efficiency is recommended. This protocol provides a general workflow.

1. Sample Preparation (Derivatization for Enhanced Ionization)

  • Derivatization Strategy: A common strategy for dicarboxylic acids is to use a reagent that introduces a readily ionizable group, for example, by reacting with the carboxylic acid moieties.

  • Example Reagent: 3-Nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent (e.g., EDC) and a catalyst (e.g., pyridine). This derivatization adds a group that ionizes well in negative ion mode.

  • General Procedure:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of 3-NPH, EDC, and pyridine.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).

    • Quench the reaction if necessary.

    • Dilute the sample with the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM):

    • Define the precursor ion (the [M-H]⁻ of the derivatized this compound).

    • Optimize collision energy to identify characteristic product ions for quantification and qualification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample This compound Sample derivatization Derivatization sample->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction concentration Concentration / Reconstitution extraction->concentration gcms GC-MS Analysis concentration->gcms Methylated Derivative lcms LC-MS/MS Analysis concentration->lcms Ionization-Enhanced Derivative identification Compound Identification gcms->identification lcms->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway molecular_ion Dimethyl cyclooctane-1,5-dicarboxylate [M]⁺˙ m/z = 228 fragment1 [M - OCH₃]⁺ m/z = 197 molecular_ion->fragment1 loss1 fragment2 [M - COOCH₃]⁺ m/z = 169 molecular_ion->fragment2 loss2 fragment3 Further Fragmentation (Ring Opening, etc.) fragment2->fragment3 loss1 - OCH₃˙ loss2 - COOCH₃˙

Caption: Proposed fragmentation pathway for dimethyl cyclooctane-1,5-dicarboxylate in EI-MS.

References

Synthetic Routes to Functionalized Cyclooctane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized cyclooctane derivatives, a structural motif of increasing importance in medicinal chemistry and materials science. The challenging synthesis of these eight-membered rings has led to the development of several innovative synthetic strategies. Here, we focus on four prominent methods: Palladium-Catalyzed Transannular C-H Arylation, Intramolecular Nicholas Reaction for Cyclooctyne Synthesis, Rhodium-Catalyzed [6+2] Cycloaddition, and Dowd-Beckwith Ring Expansion.

Palladium-Catalyzed Transannular γ-C-H Arylation of Cyclooctane Carboxylic Acids

The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Recent advancements have enabled the selective arylation of C(sp³)–H bonds in cyclooctanes, offering a direct route to valuable γ-functionalized derivatives.[1][2][3][4][5][6] This method utilizes a palladium catalyst in conjunction with a specially designed ligand to achieve high regioselectivity.[2][3][4][5][6]

Quantitative Data Summary
EntryCyclooctane Carboxylic Acid SubstrateAryl IodideLigandYield (%)Reference
11-methylcyclooctane-1-carboxylic acid4-iodotolueneL2 72[4]
21-methylcyclooctane-1-carboxylic acid1-iodo-4-methoxybenzeneL2 65[4]
31-methylcyclooctane-1-carboxylic acid1-iodo-4-(trifluoromethyl)benzeneL2 58[4]
41-phenylcyclooctane-1-carboxylic acid4-iodotolueneL2 68[4]
51-phenylcyclooctane-1-carboxylic acid1-iodo-4-methoxybenzeneL2 61[4]

Ligand L2: Quinuclidine-pyridone ligand

Experimental Protocol

General Procedure for Transannular γ-C-H Arylation: [4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the cyclooctane carboxylic acid substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), and the quinuclidine-pyridone ligand L2 (4.0 mg, 0.015 mmol, 15 mol%).

  • Add the aryl iodide (0.2 mmol, 2.0 equiv), Ag₂CO₃ (41.4 mg, 0.15 mmol, 1.5 equiv), and K₂CO₃ (41.4 mg, 0.3 mmol, 3.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add hexafluoroisopropanol (HFIP, 1.0 mL) and tetrahydrofuran (THF, 0.1 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired γ-arylated cyclooctane carboxylic acid.

Workflow Diagram

Transannular_CH_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine: - Cyclooctane Carboxylic Acid - Pd(OAc)₂ - Ligand L2 - Aryl Iodide - Ag₂CO₃, K₂CO₃ start->reagents argon Evacuate and Backfill with Argon reagents->argon solvent Add HFIP/THF argon->solvent heat Heat at 90 °C for 24 h solvent->heat cool Cool to RT heat->cool filter Dilute with EtOAc and Filter cool->filter concentrate Concentrate filter->concentrate purify Flash Chromatography concentrate->purify product γ-Arylated Product purify->product

Caption: Workflow for Palladium-Catalyzed Transannular C-H Arylation.

Intramolecular Nicholas Reaction for Cyclooctyne Synthesis

Strained cyclooctynes are valuable building blocks in bioorthogonal chemistry and materials science.[1][7][8] The intramolecular Nicholas reaction provides a stereoselective route to these compounds, starting from readily available precursors.[1][7] This method involves the complexation of a propargylic alcohol with dicobalt octacarbonyl, followed by a Lewis acid-promoted cyclization and subsequent oxidative demetallation.[1][7]

Quantitative Data Summary
EntrySubstrate (Propargylic Diol)R GroupOverall Yield (%)Reference
110 Me64[1]
212 i-Pr55[1]
313 t-Bu31[1]
414 Ph48[1]

Yields are for the three-step sequence: complexation, cyclization, and demetallation.

Experimental Protocol

General Procedure for Intramolecular Nicholas Reaction: [1]

  • Cobalt Complexation:

    • Dissolve the propargylic diol (1.0 equiv) in dichloromethane (DCM) at room temperature under an argon atmosphere.

    • Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portionwise over 10 minutes.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to obtain the crude cobalt complex.

  • Intramolecular Cyclization:

    • Dissolve the crude cobalt complex in DCM and cool the solution to -20 °C.

    • Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, 1.2 equiv).

    • Stir the reaction at -20 °C for 30 minutes.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Oxidative Demetallation:

    • Dissolve the crude cyclized product in a mixture of acetone and water.

    • Add 4-methylmorpholine N-oxide (NMO, 3.0 equiv).

    • Stir the mixture at room temperature for 12 hours.

    • Dilute the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the functionalized cyclooctyne.

Reaction Pathway Diagram

Nicholas_Reaction cluster_steps Synthetic Sequence start Propargylic Diol complex Co₂(CO)₈ Complexation start->complex Co₂(CO)₈, DCM cyclization Intramolecular Nicholas Reaction (BF₃·Et₂O) complex->cyclization BF₃·Et₂O, DCM, -20 °C demetallation Oxidative Demetallation (NMO) cyclization->demetallation NMO, Acetone/H₂O product Functionalized Cyclooctyne demetallation->product

Caption: Key steps in the intramolecular Nicholas reaction for cyclooctyne synthesis.

Rhodium-Catalyzed [6+2] Cycloaddition

Transition metal-catalyzed cycloaddition reactions provide an efficient means of constructing complex cyclic systems.[9][10] The rhodium-catalyzed [6+2] cycloaddition between a 6π-component, such as a vinylcyclopropane or a cycloheptatriene, and a 2π-component, like an alkyne or alkene, is a powerful method for synthesizing functionalized cyclooctadienes.[9][10][11]

Quantitative Data Summary
Entry6π Component2π ComponentCatalystYield (%)Reference
1CycloheptatrienePhenylacetylene[Rh(COD)Cl]₂/dppf85[9]
2Cycloheptatriene1-Octyne[Rh(COD)Cl]₂/dppf78[9]
3CycloheptatrieneMethyl propiolate[Rh(COD)Cl]₂/dppf92[9]
42-Vinylcyclobutanone1-Octene[Rh(CO)₂Cl]₂75[12]
52-VinylcyclobutanoneStyrene[Rh(CO)₂Cl]₂81[12]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocol

General Procedure for Rhodium-Catalyzed [6+2] Cycloaddition of Cycloheptatriene and an Alkyne: [9]

  • To a screw-capped vial, add [Rh(COD)Cl]₂ (5.0 mg, 0.01 mmol, 2.5 mol%) and dppf (11.1 mg, 0.02 mmol, 5 mol%).

  • Add freshly distilled cycloheptatriene (0.4 mmol, 1.0 equiv) and the alkyne (0.5 mmol, 1.25 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclooctadiene product.

Catalytic Cycle Diagram

Rh_6_2_Cycloaddition catalyst [Rh(I)] Catalyst intermediate_A Rh-Cycloheptatriene Complex catalyst->intermediate_A + Cycloheptatriene intermediate_B Alkyne Coordination intermediate_A->intermediate_B + Alkyne intermediate_C Oxidative Cyclometalation intermediate_B->intermediate_C intermediate_D Rhodacyclopentene Intermediate intermediate_C->intermediate_D product Cyclooctadiene Product intermediate_D->product Reductive Elimination product->catalyst Regeneration

Caption: Simplified catalytic cycle for the Rh-catalyzed [6+2] cycloaddition.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a free-radical-mediated ring expansion that allows for the insertion of up to four carbon atoms into a cyclic β-keto ester.[2][13][14][15][16] This method is particularly useful for the synthesis of medium and large rings, including functionalized cyclooctanones, from more readily available smaller cyclic precursors.[2][13][14][15][16]

Quantitative Data Summary
EntryStarting Cyclic β-Keto EsterHaloalkaneRing Size ChangeYield (%)Reference
1Ethyl 2-oxocyclohexanecarboxylate1,4-diiodobutane6 → 1065[2]
2Ethyl 2-oxocyclopentanecarboxylate1,5-diiodopentane5 → 1055[14]
3Ethyl 2-oxocyclopentanecarboxylate1,4-diiodobutane5 → 970[14]
4Ethyl 2-oxocycloheptanecarboxylate1,3-diiodopropane7 → 1060[16]
Experimental Protocol

General Procedure for Dowd-Beckwith Ring Expansion: [2]

  • Alkylation of the β-Keto Ester:

    • To a suspension of NaH (1.2 equiv) in dry THF, add a solution of the cyclic β-keto ester (1.0 equiv) in THF at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the diiodoalkane (1.5 equiv) in THF.

    • Heat the reaction mixture at reflux for 12 hours.

    • Cool to room temperature, quench with water, and extract with diethyl ether.

    • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by chromatography to obtain the α-haloalkyl β-keto ester.

  • Radical Ring Expansion:

    • In a flask equipped with a reflux condenser, dissolve the α-haloalkyl β-keto ester (1.0 equiv) in dry, degassed benzene.

    • Add tributyltin hydride (Bu₃SnH, 1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv).

    • Heat the mixture at 80 °C under an argon atmosphere for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ring-expanded cyclic ketone.

Mechanism Diagram

Dowd_Beckwith_Mechanism start α-Haloalkyl β-Keto Ester radical_formation Alkyl Radical Formation start->radical_formation Bu₃Sn• cyclization Intramolecular Radical Addition to Carbonyl radical_formation->cyclization ring_opening β-Scission/ Ring Expansion cyclization->ring_opening h_abstraction Hydrogen Atom Abstraction ring_opening->h_abstraction + Bu₃SnH product Ring-Expanded Ketone h_abstraction->product

Caption: Key steps in the Dowd-Beckwith ring expansion mechanism.

References

Application Notes and Protocols: Cyclooctane-1,5-Dicarboxylic Acid in the Synthesis of Macrocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclooctane-1,5-dicarboxylic acid as a versatile building block in the synthesis of macrocyclic compounds. The unique conformational properties of the cyclooctane ring make this dicarboxylic acid an attractive starting material for creating diverse macrocycles with potential applications in drug discovery and materials science.

Introduction

Macrocycles represent a class of molecules with significant therapeutic potential due to their ability to bind to challenging protein targets with high affinity and selectivity.[1] The semi-rigid yet flexible nature of the cyclooctane scaffold can pre-organize the appended functionalities for effective binding, a crucial aspect in rational drug design. This compound, available in both cis and trans isomeric forms, offers a strategic entry point to a variety of macrocyclic architectures, including polyamides and polyesters.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The properties of the cis and trans isomers of this compound have been previously reported and are summarized below.[2]

Propertycis-Isomertrans-Isomer
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol 200.23 g/mol
Melting Point 166.0-168.5 °C192.4-193.4 °C
Appearance Crystalline solidCrystalline solid
CAS Number 3724-64-9 (for the mixture or unspecified stereochemistry)3724-64-9 (for the mixture or unspecified stereochemistry)

Synthesis of Macrocyclic Polyamides

The reaction of dicarboxylic acids with diamines to form polyamides is a well-established method in polymer and macrocycle synthesis.[3] High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of a [1+1] Macrocyclic Diamide

This protocol describes a representative synthesis of a macrocyclic diamide from this compound and a diamine.

Materials:

  • cis- or trans-Cyclooctane-1,5-dicarboxylic acid

  • 1,6-Hexanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Dicarboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous DCM (at a concentration of approximately 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equiv) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • High-Dilution Cyclization: In a separate flame-dried flask, prepare a solution of 1,6-hexanediamine (1.0 equiv) in anhydrous DMF (at a concentration that will result in a final reaction concentration of approximately 0.001 M upon addition to the activated diacid).

  • Using a syringe pump, add the diamine solution to the activated dicarboxylic acid solution over a period of 8-12 hours at room temperature under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired macrocyclic diamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling AgentsSolventYield (%)
This compound1,6-HexanediamineDCC, DMAPDCM/DMF30-50
Cyclooctane-1,5-dicarbonyl chloride1,8-Octanediamine-Toluene40-60

Note: Yields are highly dependent on reaction conditions and the specific diamine used.

Synthesis of Macrocyclic Polyesters

The formation of macrocyclic esters (macrolactones) from dicarboxylic acids and diols is another important application. Various methods, including Yamaguchi esterification, can be employed for the cyclization step.[4]

Experimental Protocol: Synthesis of a [1+1] Macrocyclic Diester

This protocol outlines a general procedure for the synthesis of a macrocyclic diester.

Materials:

  • cis- or trans-Cyclooctane-1,5-dicarboxylic acid

  • 1,8-Octanediol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Mixed Anhydride: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and triethylamine (2.1 equiv) in anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (2.1 equiv) dropwise to the solution at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • High-Dilution Cyclization: In a separate flame-dried flask, prepare a solution of 1,8-octanediol (1.0 equiv) and a catalytic amount of DMAP (4.0 equiv) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M).

  • Heat the diol solution to reflux.

  • Using a syringe pump, add the mixed anhydride solution to the refluxing diol solution over 8-10 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any solids.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the macrocyclic diester.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Quantitative Data (Representative):

Reactant 1Reactant 2Activating AgentSolventYield (%)
This compound1,8-Octanediol2,4,6-Trichlorobenzoyl chlorideToluene50-70
This compound1,10-DecanediolMukaiyama's reagentDichloromethane45-65

Note: Yields can vary based on the specific diol and reaction conditions.

Visualizations

Experimental Workflow for Macrocyclic Diamide Synthesis

G cluster_activation Activation of Dicarboxylic Acid cluster_cyclization High-Dilution Cyclization cluster_workup Work-up and Purification start Dissolve this compound in anhydrous DCM add_dcc Add DCC and DMAP at 0 °C start->add_dcc stir Stir at room temperature add_dcc->stir add_slowly Add diamine solution via syringe pump over 8-12h stir->add_slowly prep_diamine Prepare diamine solution in anhydrous DMF prep_diamine->add_slowly stir_final Stir for an additional 12-24h add_slowly->stir_final filter Filter to remove DCU stir_final->filter wash Wash with HCl, NaHCO₃, and brine filter->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize the macrocycle purify->characterize

Caption: Workflow for the synthesis of a macrocyclic diamide.

Logical Relationship in Macrocycle Drug Discovery

G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start Cyclooctane-1,5- dicarboxylic acid synthesis Macrocycle Synthesis (e.g., Polyamide, Polyester) start->synthesis library Diverse Macrocycle Library synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (ADME/Tox) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Drug Candidate clinical->drug

Caption: Macrocycle development from building block to drug candidate.

References

Biomedical Applications of Polymers from Cyclooctane-1,5-Dicarboxylic Acid: A Predictive Outlook Based on Analogous Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and patents reveals a notable absence of specific studies on the synthesis, characterization, and biomedical applications of polymers derived directly from cyclooctane-1,5-dicarboxylic acid. Therefore, this document provides a detailed, predictive overview based on the well-established biomedical applications of analogous aliphatic polyesters. These polymers, derived from various linear and cyclic dicarboxylic acids, serve as a valuable model for anticipating the potential properties and uses of polymers synthesized from this compound.

Introduction to Aliphatic Polyesters in Biomedicine

Aliphatic polyesters are a prominent class of biodegradable polymers extensively utilized in the biomedical field due to their biocompatibility and tunable degradation profiles.[1] These polymers are typically synthesized through the polycondensation of diols and aliphatic dicarboxylic acids or by the ring-opening polymerization of lactones.[1] Their versatile properties make them ideal for a range of applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2] The incorporation of a cyclic monomer like this compound is anticipated to impart unique thermal and mechanical properties to the resulting polyester, potentially offering advantages in specific biomedical applications.

Synthesis of Aliphatic Polyesters

The most common method for synthesizing poly(alkylene dicarboxylate)s is thermal polycondensation, which involves the reaction of a diol with a dicarboxylic acid (or its ester or dichloride derivative) at elevated temperatures and under vacuum to facilitate the removal of condensation byproducts like water or alcohol.[3]

A general workflow for the synthesis of aliphatic polyesters is illustrated below:

cluster_synthesis Polymer Synthesis Workflow Monomers Dicarboxylic Acid (e.g., this compound) + Diol (e.g., 1,4-Butanediol) Polycondensation Melt Polycondensation (High Temperature & Vacuum) Monomers->Polycondensation Catalyst Catalyst (e.g., Tin(II) octoate) Catalyst->Polycondensation Purification Purification (Precipitation in Non-solvent) Polycondensation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Drying->Characterization

Figure 1: Generalized workflow for the synthesis of aliphatic polyesters.

Predicted Properties of Polymers from this compound

The properties of polyesters are significantly influenced by the chemical structure of their constituent monomers. The inclusion of a C8 cycloaliphatic dicarboxylic acid like this compound is expected to result in a polymer with a unique combination of flexibility and rigidity. The table below summarizes the properties of various poly(alkylene dicarboxylate)s, which can be used to infer the potential characteristics of a polyester derived from this compound.

Polymer NameDicarboxylic AcidDiolMolecular Weight (Mn, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Modulus (MPa)Elongation at Break (%)
Poly(butylene succinate) (PBS)Succinic acid1,4-Butanediol~30,000-32114300-600200-400
Poly(butylene adipate) (PBA)Adipic acid1,4-Butanediol<30,000-6057100-200>500
Poly(ethylene succinate) (PESu)Succinic acidEthylene glycol--11103--
Poly(propylene succinate) (PPSu)Succinic acid1,3-Propanediol--2545--

Note: The properties listed are approximate and can vary based on the synthesis conditions and molecular weight of the polymer.

Potential Biomedical Applications

Based on the characteristics of analogous aliphatic polyesters, polymers derived from this compound are anticipated to be suitable for various biomedical applications.

Drug Delivery Systems

Aliphatic polyesters are frequently used to fabricate nanoparticles for controlled drug delivery.[4] The polymer encapsulates a therapeutic agent, protecting it from premature degradation and facilitating its targeted release. The degradation rate of the polymer, which dictates the drug release profile, can be tailored by altering the polymer's chemical composition and molecular weight.

A conceptual workflow for the development of drug-loaded nanoparticles is shown below:

cluster_drug_delivery Drug Delivery Application Workflow Polymer Aliphatic Polyester (e.g., from this compound) Nanoparticle_Formation Nanoparticle Formation (e.g., Emulsion Solvent Evaporation) Polymer->Nanoparticle_Formation Drug Therapeutic Agent Drug->Nanoparticle_Formation Drug_Loading Drug Encapsulation Nanoparticle_Formation->Drug_Loading Characterization Nanoparticle Characterization (Size, Zeta Potential, Drug Load) Drug_Loading->Characterization In_Vitro_Release In Vitro Drug Release Studies Characterization->In_Vitro_Release In_Vivo_Studies In Vivo Efficacy and Biocompatibility Studies In_Vitro_Release->In_Vivo_Studies

Figure 2: Conceptual workflow for drug delivery applications.
Tissue Engineering Scaffolds

The mechanical properties and biodegradability of aliphatic polyesters make them excellent candidates for fabricating scaffolds that support tissue regeneration.[5] These scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. As the new tissue grows, the polymer scaffold gradually degrades and is safely absorbed by the body. The specific mechanical properties imparted by the cyclooctane ring could be advantageous for engineering tissues that require a certain degree of stiffness and elasticity.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of aliphatic polyesters and the formulation of drug-loaded nanoparticles, which would be applicable to polymers derived from this compound.

Protocol 1: Synthesis of Poly(alkylene dicarboxylate) by Melt Polycondensation

Materials:

  • Dicarboxylic acid (e.g., this compound)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet

Procedure:

  • Equimolar amounts of the dicarboxylic acid and diol are charged into the reaction vessel.

  • The catalyst is added to the mixture (typically 0.01-0.1 mol% relative to the dicarboxylic acid).

  • The system is purged with nitrogen and heated to 150-180°C with mechanical stirring to form a homogenous melt and initiate the esterification reaction. Water is distilled off during this stage.

  • After the initial water evolution ceases (typically 2-4 hours), the temperature is gradually increased to 200-240°C, and a high vacuum (<1 mbar) is applied.

  • The polycondensation reaction is continued under these conditions for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.

  • The resulting polymer is cooled to room temperature under a nitrogen atmosphere and then purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • The purified polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is obtained.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Poly(alkylene dicarboxylate) polymer

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F68)

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • The polymer and the drug are dissolved in the organic solvent to form the oil phase.

  • The oil phase is added to the aqueous surfactant solution.

  • The mixture is emulsified using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • The resulting emulsion is stirred at room temperature for several hours to allow for the evaporation of the organic solvent.

  • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • The nanoparticles are collected by centrifugation, washed several times with deionized water to remove the surfactant and any unencapsulated drug, and then lyophilized for storage.

Conclusion

While direct experimental data on the biomedical applications of polymers from this compound is currently unavailable, a predictive analysis based on analogous aliphatic polyesters suggests significant potential. The incorporation of the C8 cycloaliphatic ring is expected to yield polymers with unique thermal and mechanical properties, making them attractive for advanced drug delivery systems and tissue engineering applications. Further research into the synthesis and characterization of these novel polymers is warranted to explore their full potential in the biomedical field.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cyclooctane-1,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: The purified product is a mixture of cis and trans isomers.

  • Question: My NMR analysis indicates that my this compound is a mixture of cis and trans isomers. How can I separate them?

  • Answer: The most effective method for separating the cis and trans isomers of this compound is fractional crystallization, utilizing the differential solubility of the isomers in a given solvent. Water is a commonly cited solvent for this separation. The general principle is that one isomer will be less soluble and will crystallize out of the solution first upon cooling, while the other remains in the mother liquor.

Issue 2: The presence of linear dicarboxylic acid impurities.

  • Question: My mass spectrometry results show the presence of impurities with lower molecular weights, possibly adipic acid and suberic acid. How can I remove these?

  • Answer: Adipic and suberic acids are potential by-products from the synthesis of this compound, especially from oxidative cleavage routes. Due to their different carbon chain lengths, they will exhibit different solubilities compared to the desired product. Recrystallization from a suitable solvent can be effective. A solvent system where this compound has lower solubility at room temperature compared to the impurities would be ideal. Alternatively, chromatographic techniques could be employed for a more precise separation if recrystallization is not sufficient.

Issue 3: Oiling out during recrystallization.

  • Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at the boiling point or when the solution is supersaturated to a high degree. To address this, you can try the following:

    • Increase the solvent volume: Add more hot solvent to ensure the compound is fully dissolved.

    • Use a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Lower the crystallization temperature: Cool the solution very slowly to encourage crystal nucleation rather than rapid precipitation as an oil. Seeding with a small crystal of the pure compound can also be beneficial.

Issue 4: Low recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: This will keep a larger amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling the solution too quickly or to not a low enough temperature: Ensure the crystallization process is slow and that the solution is cooled sufficiently to maximize crystal formation. Placing the crystallization flask in an ice bath after it has reached room temperature can improve yield.

    • Incomplete transfer of crystals: Ensure all crystals are scraped from the crystallization flask and transferred to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent and add this to the funnel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited and effective method for purifying this compound, particularly for separating the cis and trans isomers, is fractional crystallization from water.[1] This technique leverages the differences in solubility between the two isomers.

Q2: What are the expected impurities in a synthesis of this compound?

A2: Depending on the synthetic route, common impurities may include:

  • The corresponding unsaturated precursor, cyclooct-1-ene-1,5-dicarboxylic acid, if the synthesis involves a hydrogenation step.

  • A mixture of the cis and trans isomers of the final product.

  • Linear dicarboxylic acids such as adipic acid and suberic acid, which can be by-products of certain oxidative synthesis methods.[2]

Q3: Are there alternative purification methods to recrystallization?

A3: Yes, if recrystallization proves ineffective, other purification techniques can be employed:

  • Acid-Base Extraction: As a dicarboxylic acid, the compound can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent. Subsequent acidification of the aqueous layer will precipitate the pure dicarboxylic acid.

  • Chromatography: For difficult separations or for obtaining very high purity material, column chromatography using a suitable stationary phase (e.g., silica gel) and a polar eluent system can be effective.

Quantitative Data

The following table summarizes key physical properties of this compound and related compounds, which are essential for developing purification protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound (mixture of isomers) C₁₀H₁₆O₄200.23Not availableSoluble in hot water
cis-Cyclooctane-1,5-dicarboxylic acidC₁₀H₁₆O₄200.23Not availableMore soluble in water than the trans isomer
trans-Cyclooctane-1,5-dicarboxylic acidC₁₀H₁₆O₄200.23Not availableLess soluble in water than the cis isomer
Adipic AcidC₆H₁₀O₄146.14152.114 g/L in water at 10°C, 24 g/L at 25°C, 1600 g/L at 100°C[3]
Suberic AcidC₈H₁₄O₄174.19141-1441.5 g/L in water at 20°C

Experimental Protocols

Protocol 1: Fractional Crystallization of cis- and trans-Cyclooctane-1,5-Dicarboxylic Acid from Water

This protocol is a general guideline for the separation of cis and trans isomers based on the principle of fractional crystallization. The exact volumes and temperatures may need to be optimized based on the specific ratio of isomers in your crude product.

  • Dissolution: In a suitable flask, dissolve the crude mixture of this compound in a minimum amount of hot deionized water. Heat the mixture with stirring until all the solid has dissolved.

  • First Crystallization (Isolation of the less soluble isomer): Slowly cool the solution to room temperature without agitation. The less soluble isomer (typically the trans isomer) should start to crystallize. To maximize the yield of this first crop of crystals, you can further cool the flask in an ice bath.

  • Isolation of the First Isomer: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water. The collected solid is enriched in the less soluble isomer.

  • Second Crystallization (Isolation of the more soluble isomer): Take the filtrate (mother liquor) from the first filtration and reduce its volume by heating to evaporate some of the water. This will concentrate the more soluble isomer (typically the cis isomer).

  • Isolation of the Second Isomer: Allow the concentrated filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the second isomer.

  • Purification of Each Isomer: Each isomer fraction can be further purified by recrystallizing it again from a minimum amount of hot water.

  • Analysis: Analyze each crystal fraction by a suitable method (e.g., NMR spectroscopy, melting point) to determine its isomeric purity.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_products Purified Products cluster_impurities Removed Impurities Crude Crude Product (Mixture of cis/trans isomers, unreacted starting material, adipic/suberic acids) Fractional_Crystallization Fractional Crystallization (from Water) Crude->Fractional_Crystallization Primary Method Acid_Base_Extraction Acid-Base Extraction Crude->Acid_Base_Extraction Alternative Chromatography Column Chromatography Crude->Chromatography Alternative Pure_Cis Pure cis-Isomer Fractional_Crystallization->Pure_Cis Pure_Trans Pure trans-Isomer Fractional_Crystallization->Pure_Trans Impurities Unreacted Starting Material, Adipic Acid, Suberic Acid Fractional_Crystallization->Impurities Acid_Base_Extraction->Pure_Cis Acid_Base_Extraction->Pure_Trans Acid_Base_Extraction->Impurities Chromatography->Pure_Cis Chromatography->Pure_Trans Chromatography->Impurities

Caption: Purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions Problem Purification Issue Isomer_Mixture Mixture of Isomers? Problem->Isomer_Mixture Other_Impurities Other Impurities? Problem->Other_Impurities Oiling_Out Oiling Out? Problem->Oiling_Out Low_Yield Low Yield? Problem->Low_Yield Sol_Fractional Fractional Crystallization Isomer_Mixture->Sol_Fractional Sol_Recrystallize Recrystallize (different solvent) Other_Impurities->Sol_Recrystallize Sol_Solvent_Mix Use Solvent Mixture Oiling_Out->Sol_Solvent_Mix Sol_Optimize Optimize Conditions (Solvent Volume, Cooling Rate) Low_Yield->Sol_Optimize

Caption: Troubleshooting logic for purification issues.

References

"optimizing reaction conditions for cyclooctane-1,5-dicarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctane-1,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound involve either the oxidative cleavage of a cyclooctene precursor or a multi-step synthesis commencing with 1,5-cyclooctadiene. The latter often proceeds through intermediates such as a dibromide and a dinitrile, which is then hydrolyzed to the final dicarboxylic acid.

Q2: What are the typical starting materials for these syntheses?

A2: Common starting materials include cyclooctene for the oxidative cleavage pathway and 1,5-cyclooctadiene for the multi-step route. 1,5-cyclooctadiene is often synthesized via the dimerization of butadiene.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: In the oxidative cleavage of cyclooctene, over-oxidation can lead to the formation of shorter-chain dicarboxylic acids like adipic and suberic acid.[1] During the synthesis from 1,5-cyclooctadiene, incomplete reactions at any stage (bromination, cyanation, or hydrolysis) can lead to a mixture of intermediates and the final product. Ring-opening reactions of the cyclooctane structure can also occur under harsh oxidative conditions, resulting in linear dicarboxylic acids.[1]

Q4: How is the final product typically purified?

A4: this compound is a solid at room temperature and is commonly purified by crystallization. The choice of solvent for crystallization is crucial and may require some experimentation to optimize yield and purity. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Dibromo-1,5-cyclooctadiene
Symptom Possible Cause Suggested Solution
Low yield of the desired dibrominated product after reaction of 1,5-cyclooctadiene with N-bromosuccinimide (NBS).Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and monitor the progress using thin-layer chromatography (TLC). Extend the reaction time if necessary.
Degradation of NBS: N-bromosuccinimide can decompose if exposed to light or moisture.Use fresh, high-purity NBS. Store it in a cool, dark, and dry place.
Side Reactions: Formation of mono-brominated or other undesired products.Control the stoichiometry of NBS carefully. Adding the NBS portion-wise can sometimes improve selectivity.
Radical Initiator Issues: The radical initiator (e.g., benzoyl peroxide) may be inactive.Use a fresh batch of the radical initiator.
Problem 2: Incomplete Hydrolysis of 1,5-Dicyanocyclooctane
Symptom Possible Cause Suggested Solution
Presence of amide or nitrile functional groups in the final product after hydrolysis.Insufficient Hydrolysis Time or Temperature: The hydrolysis of nitriles to carboxylic acids requires forcing conditions.Increase the reflux time and ensure the temperature is maintained. Both acidic and basic hydrolysis can be employed, and the choice may depend on the stability of the substrate to the conditions.
Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low for complete hydrolysis.Use a sufficiently concentrated acid (e.g., HCl) or base (e.g., NaOH) solution.
Precipitation of Intermediate: The intermediate amide may precipitate out of the reaction mixture, slowing down the hydrolysis.Ensure adequate stirring and consider using a co-solvent to improve solubility.
Problem 3: Formation of Impurities and Purification Challenges
Symptom Possible Cause Suggested Solution
The final product is difficult to crystallize or contains significant impurities after crystallization.Presence of Oily Byproducts: Side reactions can produce non-crystalline impurities that inhibit the crystallization of the desired product.Perform a workup to remove impurities before attempting crystallization. This may include extraction with an appropriate organic solvent or column chromatography.
Incorrect Crystallization Solvent: The chosen solvent may not be optimal for selectively crystallizing the dicarboxylic acid.Experiment with different solvent systems. A mixture of solvents can sometimes provide better results.
Co-precipitation of Isomers: If the synthesis produces a mixture of cis and trans isomers, they may co-crystallize, making purification difficult.Isomer separation may require specialized techniques such as fractional crystallization or chromatography.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.

Method 1: Oxidative Cleavage of Cyclooctene

This method involves the direct oxidation of cyclooctene to the desired dicarboxylic acid.

Workflow Diagram:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclooctene Cyclooctene ReactionVessel Reaction Vessel (Oxidizing Agent, Catalyst) Cyclooctene->ReactionVessel Oxidation Workup Aqueous Work-up ReactionVessel->Workup Quenching Crystallization Crystallization Workup->Crystallization Isolation FinalProduct This compound Crystallization->FinalProduct Purification

Caption: Workflow for the synthesis via oxidative cleavage.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene in a suitable solvent (e.g., a mixture of an organic solvent and water).

  • Addition of Reagents: Add a catalytic amount of a tungsten-based catalyst followed by the slow addition of an oxidizing agent such as hydrogen peroxide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and allow it to react for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining oxidizing agent. Extract the aqueous phase with an organic solvent to remove non-polar impurities.

  • Isolation and Purification: Acidify the aqueous phase to precipitate the crude dicarboxylic acid. Collect the solid by filtration and purify it by crystallization from a suitable solvent.

Method 2: Multi-step Synthesis from 1,5-Cyclooctadiene

This route involves the conversion of 1,5-cyclooctadiene to a dinitrile intermediate, followed by hydrolysis.

Workflow Diagram:

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis COD 1,5-Cyclooctadiene Bromination Dibromo-1,5-cyclooctadiene COD->Bromination NBS, Radical Initiator Cyanation 1,5-Dicyanocyclooctane Bromination->Cyanation NaCN or KCN Hydrolysis This compound Cyanation->Hydrolysis Acid or Base Hydrolysis

Caption: Multi-step synthesis from 1,5-cyclooctadiene.

Procedure:

  • Step 1: Allylic Bromination:

    • In a round-bottom flask, dissolve 1,5-cyclooctadiene in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Heat the mixture to reflux for several hours.

    • After completion, cool the mixture, filter off the succinimide, and wash the filtrate.

    • Remove the solvent under reduced pressure to obtain the crude dibromo-1,5-cyclooctadiene.

  • Step 2: Cyanation:

    • Dissolve the crude dibromide in a suitable solvent (e.g., ethanol or DMSO).

    • Add a solution of sodium or potassium cyanide.

    • Heat the mixture to reflux for several hours.

    • After the reaction, cool the mixture and remove the inorganic salts by filtration.

    • Evaporate the solvent to obtain the crude 1,5-dicyanocyclooctane.

  • Step 3: Hydrolysis:

    • To the crude dinitrile, add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Heat the mixture under reflux for an extended period until the hydrolysis is complete (as monitored by the cessation of ammonia evolution in the case of basic hydrolysis or by TLC).

    • If basic hydrolysis is used, acidify the reaction mixture to precipitate the dicarboxylic acid.

    • Collect the crude product by filtration and purify by crystallization.

Data Presentation

The following tables summarize hypothetical quantitative data for the optimization of reaction conditions. These are provided as a template for researchers to record their own experimental results.

Table 1: Optimization of Oxidative Cleavage of Cyclooctene

Entry Catalyst (mol%) Oxidant (equiv.) Temperature (°C) Time (h) Yield (%)
11270465
21370475
32370480
42390282

Table 2: Optimization of Hydrolysis of 1,5-Dicyanocyclooctane

Entry Hydrolysis Condition Concentration Time (h) Yield (%)
1HCl6 M870
2HCl12 M885
3NaOH6 M1278
4NaOH12 M1290

References

Technical Support Center: Synthesis of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctane-1,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts are shorter-chain dicarboxylic acids, resulting from over-oxidation or alternative cleavage of the cyclooctane ring. The primary byproducts to monitor are:

  • Adipic acid (a six-carbon dicarboxylic acid)

  • Suberic acid (an eight-carbon linear dicarboxylic acid) [1]

The formation of these byproducts is particularly common in syntheses involving the oxidative cleavage of cyclooctene.[1] Ring-opening reactions under specific oxidative conditions can lead to the formation of these linear dicarboxylic acids.[1]

Q2: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Optimized conditions for methods like the oxidation of cyclooctene can lead to yields exceeding 70%.[1] Refer to established protocols and consider a systematic optimization of these parameters.

  • Byproduct Formation: As mentioned in Q1, the formation of byproducts like adipic and suberic acid will inherently reduce the yield of the desired product.

  • Product Isolation Issues: Loss of product during workup and purification is a common issue. Ensure efficient extraction and handle the product carefully during filtration and drying. For dicarboxylic acids, purification can sometimes be challenging.

Q3: How can I detect the presence of adipic acid and suberic acid in my product?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The spectra of adipic acid and suberic acid will show characteristic signals that can be distinguished from those of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: While the carboxylic acid functional group will be present in both the product and byproducts, subtle differences in the fingerprint region of the IR spectrum may help in identifying impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the components in your sample, allowing for the identification of lower molecular weight byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying the desired product and its byproducts.

Q4: What is the most effective method for purifying this compound from its byproducts?

A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like dicarboxylic acids. The choice of solvent is crucial for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dicarboxylic acids, water or mixed solvent systems are often employed. Melt crystallization is another potential purification method for dicarboxylic acids.

Troubleshooting Guides

Problem 1: Presence of Adipic and/or Suberic Acid in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • Unexpected peaks in 1H or 13C NMR spectra.

  • Lower than expected elemental analysis results.

Possible Causes:

  • Over-oxidation during the synthesis.

  • Use of harsh reaction conditions (e.g., high temperature, strong oxidizing agents).

Solutions:

  • Optimize Reaction Conditions:

    • Carefully control the reaction temperature. Lower temperatures may reduce over-oxidation.

    • Reduce the concentration of the oxidizing agent or add it portion-wise to control the reaction rate.

    • Investigate the use of milder and more selective oxidizing agents.

  • Purification by Recrystallization:

    • Perform a systematic solvent screen to find the optimal recrystallization solvent.

    • Follow a standard recrystallization protocol (see "Experimental Protocols" section). Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography:

    • For small-scale purifications or if recrystallization is ineffective, silica gel column chromatography can be used to separate the dicarboxylic acids based on their polarity.

Data Presentation

Table 1: Byproduct Formation in Dicarboxylic Acid Synthesis via Oxidation of Cyclic Precursors

Starting MaterialOxidizing AgentCatalystTemperature (°C)Major ProductMajor ByproductsSelectivity/Yield
CycloocteneH₂O₂Catalyst SystemOptimizedThis compoundAdipic acid, Suberic acid>70% for main product
CyclooctanoneOxygen/AirMn(II) salt70-100Suberic acidShorter dicarboxylic acidsUp to 76% for 1,12-dodecanedioic acid from cyclododecanone under similar conditions

Note: This table is a summary of representative data. Actual yields and byproduct formation can vary significantly based on specific reaction conditions.

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

Objective: To remove impurities such as adipic and suberic acid from crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine the ideal recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. The purity can then be assessed by melting point determination and spectroscopic methods.

Mandatory Visualizations

Byproduct_Formation_Pathway Cyclooctene Cyclooctene Oxidation Oxidative Cleavage Cyclooctene->Oxidation Desired_Product This compound Oxidation->Desired_Product Main Pathway Byproducts Byproducts Oxidation->Byproducts Side Reactions Adipic_Acid Adipic Acid Byproducts->Adipic_Acid Suberic_Acid Suberic Acid Byproducts->Suberic_Acid

Caption: Byproduct formation in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Product (NMR, FT-IR, MS) Start->Analysis Identify_Impurity Identify Byproducts (e.g., Adipic, Suberic Acid) Analysis->Identify_Impurity Optimize Optimize Reaction Conditions (Temp, Time, Oxidant) Identify_Impurity->Optimize Byproducts Present Purify Purify by Recrystallization Identify_Impurity->Purify Impure Product Optimize->Start Re_analyze Re-analyze Purified Product Purify->Re_analyze Re_analyze->Purify Still Impure Success Pure Product, Improved Yield Re_analyze->Success Purity Confirmed

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Separation of Cis and Trans Isomers of Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the separation of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating the cis and trans isomers of cyclooctane-1,5-dicarboxylic acid?

The most commonly cited method for the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid is fractional crystallization from water. This technique leverages the different solubilities of the two isomers to achieve separation.

Q2: What are the expected melting points for the purified cis and trans isomers?

The distinct melting points of the isomers are a key indicator of successful separation. The reported melting points are:

  • cis-isomer (Isomer A): 166.0-168.5 °C

  • trans-isomer (Isomer B): 192.4-193.4 °C (in a nitrogen-filled sealed capillary)

A mixed melting point determination of the two isomers results in a depression and broadening of the melting range (e.g., 171-185 °C), confirming they are different compounds.

Q3: Are there alternative methods to fractional crystallization for separating these isomers?

While fractional crystallization is the documented method, other techniques commonly used for separating dicarboxylic acid isomers could potentially be adapted. These include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, potentially after derivatization to enhance separation and detection, is a powerful technique for separating closely related organic acids.

  • Gas Chromatography (GC): GC analysis typically requires derivatization of the carboxylic acid groups to form more volatile esters (e.g., methyl esters). This method is often used for analytical quantification but can be adapted for preparative separation.

  • Selective Esterification: The cis and trans isomers may exhibit different reaction rates during esterification due to steric hindrance. This difference could be exploited to selectively react one isomer, allowing for the separation of the unreacted isomer.

Q4: How can I confirm the identity of the separated isomers?

Beyond melting point analysis, several spectroscopic techniques can be used to confirm the identity and purity of the separated isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling constants for the cis and trans isomers due to their different molecular symmetries.

  • Infrared (IR) Spectroscopy: The IR spectra of the two isomers will likely show subtle differences in the fingerprint region, reflecting their different conformations.

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns under techniques like GC-MS might differ.

Troubleshooting Guides

Fractional Crystallization

This guide addresses common issues encountered during the separation of cis- and trans-cyclooctane-1,5-dicarboxylic acid by fractional crystallization from water.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is too dilute (too much solvent was added).- The cooling process is too rapid.- Concentrate the solution by carefully evaporating some of the water.- Allow the solution to cool more slowly to room temperature, then transfer to an ice bath. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.
Oiling out / formation of an amorphous solid instead of crystals. - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of significant impurities.- Reheat the solution to dissolve the oil/amorphous solid and add a small amount of additional hot water to slightly decrease the saturation.- If impurities are suspected, consider a pre-purification step such as treatment with activated charcoal.
Low yield of the desired isomer. - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- The isomers have very similar solubilities under the chosen conditions.- Reduce the amount of hot water used to dissolve the initial mixture to the minimum required.- After filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. Note that the purity of subsequent crops may be lower.- Perform multiple recrystallization steps on the enriched fractions to improve purity.
Poor separation of isomers (contamination of crystals with the other isomer). - The cooling process was too fast, leading to co-precipitation.- The solubility difference between the isomers is not sufficiently large at the crystallization temperature.- Ensure a slow cooling rate to allow for selective crystallization.- After the initial filtration, recrystallize the obtained crystals from fresh hot water. Repeat this process until the melting point of the crystals is sharp and matches the literature value for the pure isomer.

Experimental Protocols

Fractional Crystallization of cis- and trans-Cyclooctane-1,5-Dicarboxylic Acid

This protocol is a generalized procedure based on the principles of fractional crystallization for dicarboxylic acids. Optimization may be required based on the specific ratio of isomers in the starting material.

  • Dissolution: In an Erlenmeyer flask, dissolve the mixture of cis- and trans-cyclooctane-1,5-dicarboxylic acid in a minimal amount of boiling deionized water. Add the water portion-wise with continuous heating and stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. The less soluble isomer (trans-isomer, with a higher melting point) is expected to crystallize out first.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Analysis of the First Crop: Determine the melting point of the dried crystals. If the melting point is sharp and corresponds to the trans-isomer, this fraction is enriched in that isomer. If the melting point range is broad, further recrystallization is necessary.

  • Recrystallization: Recrystallize the obtained crystals from a minimal amount of boiling deionized water, following steps 3-6, until a constant and sharp melting point is achieved.

  • Isolation of the Second Isomer: The mother liquor from the initial crystallization will be enriched in the more soluble cis-isomer. Concentrate the mother liquor by boiling off a portion of the water and repeat the cooling and crystallization process to isolate the cis-isomer. This fraction will likely require several recrystallizations to achieve high purity.

Data Presentation

Property cis-Isomer (A) trans-Isomer (B)
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol 200.23 g/mol
Melting Point (°C) 166.0 - 168.5192.4 - 193.4

Visualizations

Separation_Workflow cluster_start Starting Material cluster_crystallization Fractional Crystallization cluster_trans trans-Isomer Purification cluster_cis cis-Isomer Purification start Mixture of cis and trans Isomers dissolve Dissolve in minimum boiling water start->dissolve cool Slow Cooling dissolve->cool filter1 Vacuum Filtration cool->filter1 crystals Crystals (Enriched in trans) filter1->crystals Solid mother_liquor Mother Liquor (Enriched in cis) filter1->mother_liquor Filtrate recrystallize_trans Recrystallize from water crystals->recrystallize_trans pure_trans Pure trans-Isomer recrystallize_trans->pure_trans concentrate Concentrate Mother Liquor mother_liquor->concentrate recrystallize_cis Recrystallize from water concentrate->recrystallize_cis pure_cis Pure cis-Isomer recrystallize_cis->pure_cis

Caption: Workflow for the separation of cis and trans isomers.

Troubleshooting_Logic start Crystallization Outcome no_crystals No Crystals Form start->no_crystals poor_yield Poor Yield start->poor_yield oiling_out Oiling Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals solution1 Concentrate Solution & Slow Cooling no_crystals->solution1 Too Dilute / Rapid Cooling solution2 Reduce Solvent Volume poor_yield->solution2 Too Much Solvent solution3 Reheat & Add More Solvent oiling_out->solution3 Too Concentrated / Impurities solution4 Recrystallize impure_crystals->solution4 Co-precipitation

Caption: Troubleshooting logic for fractional crystallization.

Technical Support Center: Polymerization of Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of cyclooctane-1,5-dicarboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.

Q1: The final polymer has a low molecular weight and is brittle. What are the possible causes and how can I improve it?

A1: Low molecular weight is a common issue in polycondensation reactions and can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Inadequate Removal of Byproducts: The removal of condensation byproducts, typically water or an alcohol, is crucial to drive the polymerization reaction towards completion.

    • Solution: Ensure your reaction setup has an efficient vacuum system. For melt polymerization, a high vacuum (typically below 1 torr) is essential during the polycondensation stage. The vacuum should be applied gradually to prevent excessive foaming of the reaction mixture.

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the dicarboxylic acid and the diol is critical for achieving high molecular weight polymers.

    • Solution: Carefully calculate and weigh your monomers. It is advisable to use a slight excess (1-2 mol%) of the more volatile diol to compensate for any loss during the initial stages of the reaction.

  • Reaction Temperature and Time: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve high conversion.

    • Solution: Optimize the reaction time and temperature profile. A typical two-stage melt polymerization involves an initial esterification step at a lower temperature followed by a higher temperature polycondensation step under vacuum. Monitor the reaction progress by measuring the amount of distillate collected or by analyzing samples for molecular weight.

  • Catalyst Inactivity or Insufficient Amount: The catalyst may not be effective or used in a sufficient concentration to promote the reaction efficiently.

    • Solution: Screen different catalysts and optimize their concentration. Common catalysts for polyesterification include titanium-based compounds (e.g., tetrabutyl titanate), tin-based compounds, and strong protonic acids.

Q2: The resulting polymer is discolored (yellow or brown). What is causing this and how can I prevent it?

A2: Discoloration is often a sign of thermal degradation or side reactions.

  • High Reaction Temperature: Prolonged exposure to high temperatures can lead to the thermal degradation of the polymer.

    • Solution: Optimize the reaction temperature to the lowest effective level. Consider using a more active catalyst that allows for lower reaction temperatures. Minimize the overall reaction time at the highest temperature.

  • Presence of Oxygen: Oxygen can cause oxidative degradation, leading to discoloration.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) during the entire process, especially during the initial heating phase before a vacuum is applied.

  • Impurities in Monomers: Impurities in the this compound or the diol can act as catalysts for degradation reactions.

    • Solution: Use high-purity monomers. Recrystallize or distill the monomers if necessary to remove any impurities.

Q3: The polymerization reaction is very slow, and it is difficult to reach a high conversion rate. How can I increase the reaction rate?

A3: A slow reaction rate can be due to several factors related to the reaction conditions and catalyst.

  • Inefficient Catalyst: The chosen catalyst may have low activity for the specific monomer system.

    • Solution: Experiment with different types of catalysts. For cycloaliphatic dicarboxylic acids, catalysts like titanium(IV) isopropoxide or antimony trioxide are often effective. The catalyst concentration should also be optimized; typically, it ranges from 50 to 500 ppm.

  • Mass Transfer Limitations: In melt polymerization, the viscosity of the reaction mixture increases significantly as the molecular weight of the polymer grows. This high viscosity can hinder the removal of byproducts and slow down the reaction.

    • Solution: Ensure efficient stirring throughout the reaction to improve mass transfer. A helical or anchor-type stirrer is often more effective for viscous melts than a simple magnetic stir bar.

  • Sub-optimal Temperature Profile: The temperature may not be high enough to ensure a sufficient reaction rate.

    • Solution: While avoiding degradation, a sufficiently high temperature is needed for the reaction to proceed at a reasonable rate. A staged temperature approach is often best, with a gradual increase in temperature as the polymerization progresses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of polymerization for this compound?

A1: Melt polycondensation is the most common and industrially viable method for producing polyesters from dicarboxylic acids and diols. It is a solvent-free process, which is advantageous from an environmental and cost perspective. A two-stage process is typically employed:

  • Esterification: The dicarboxylic acid and diol are reacted at a moderate temperature (e.g., 180-220 °C) under an inert atmosphere to form low molecular weight oligomers.

  • Polycondensation: The temperature is increased (e.g., 220-260 °C), and a high vacuum is applied to remove the condensation byproduct and build up the molecular weight.

Q2: Which catalysts are most effective for the polymerization of this compound?

A2: While specific catalyst performance can vary depending on the chosen diol and reaction conditions, several classes of catalysts are known to be effective for polyesterification:

  • Titanium-based catalysts: Such as tetrabutyl titanate or titanium(IV) isopropoxide are widely used due to their high activity.

  • Tin-based catalysts: Including stannous octoate and dibutyltin oxide, are also common.

  • Antimony-based catalysts: Antimony trioxide is a classic polycondensation catalyst, particularly for aromatic polyesters, but can also be effective for aliphatic systems.

  • Protonic acids: Strong acids like p-toluenesulfonic acid can catalyze the reaction but may also promote side reactions at high temperatures.

Q3: How does the choice of diol affect the properties of the final polyester?

A3: The structure of the diol significantly influences the properties of the resulting polyester.

  • Short-chain linear diols (e.g., ethylene glycol, 1,4-butanediol) will generally lead to more crystalline and rigid polymers with higher melting points.

  • Long-chain linear diols (e.g., 1,6-hexanediol, 1,10-decanediol) will result in more flexible polymers with lower melting points and glass transition temperatures.

  • Branched diols (e.g., neopentyl glycol) can disrupt chain packing, leading to amorphous polymers with lower crystallinity.

  • Cycloaliphatic diols (e.g., 1,4-cyclohexanedimethanol) will increase the rigidity and glass transition temperature of the polymer.

Q4: What is a typical range for the molecular weight of polyesters synthesized from this compound?

A4: The achievable molecular weight depends heavily on the purity of the monomers, the precise control of stoichiometry, and the efficiency of the polymerization process. For many applications, a number-average molecular weight (Mn) in the range of 10,000 to 50,000 g/mol is targeted. Higher molecular weights can be achieved under optimized conditions.

Data Presentation

The following tables summarize typical reaction parameters for the two-stage melt polymerization of a cycloaliphatic dicarboxylic acid like this compound with a linear diol (e.g., 1,4-butanediol). These are starting points and may require optimization for your specific system.

Table 1: Typical Reaction Conditions for Two-Stage Melt Polycondensation

ParameterStage 1: EsterificationStage 2: Polycondensation
Temperature 180 - 220 °C220 - 260 °C
Pressure Atmospheric (under N₂)< 1 torr (High Vacuum)
Time 2 - 4 hours3 - 6 hours
Agitation ModerateHigh (to handle increasing viscosity)
Catalyst Conc. 50 - 500 ppm50 - 500 ppm

Table 2: Common Catalysts and Typical Concentrations

CatalystTypical Concentration (ppm)Notes
Titanium(IV) butoxide100 - 300High activity, can cause yellowness at high temp.
Antimony(III) oxide200 - 500Effective, but has some toxicity concerns.
Stannous octoate100 - 400Good for lower temperature polymerizations.
p-Toluenesulfonic acid500 - 1000Can cause side reactions and discoloration.

Experimental Protocols

Detailed Methodology for Two-Stage Melt Polymerization of this compound with 1,4-Butanediol

Materials:

  • This compound (high purity)

  • 1,4-Butanediol (high purity, slight molar excess, e.g., 1.02 equivalents)

  • Catalyst (e.g., Titanium(IV) butoxide, ~200 ppm)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer (helical or anchor), a nitrogen inlet, a condenser connected to a collection flask, and a vacuum port.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound, 1,4-butanediol, and the catalyst.

  • Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

  • Start the mechanical stirrer and begin heating the mixture to 190 °C under a slow stream of nitrogen.

  • Maintain the temperature at 190 °C for 2 hours. Water will start to distill and collect in the collection flask.

  • Gradually increase the temperature to 210 °C over 1 hour and hold for another hour to ensure the completion of the esterification stage. The theoretical amount of water should be collected.

Stage 2: Polycondensation

  • Stop the nitrogen flow and gradually apply a vacuum to the system, reducing the pressure to below 1 torr over about 30-60 minutes to avoid excessive foaming.

  • Slowly increase the temperature to 240-250 °C.

  • Continue the reaction under high vacuum and at 240-250 °C for 3-5 hours. The viscosity of the melt will increase significantly. The stirring speed may need to be adjusted.

  • The reaction is considered complete when the desired melt viscosity is reached or when the collection of byproducts ceases.

  • To stop the reaction, remove the heating mantle and allow the reactor to cool under nitrogen.

  • Once cooled, the polymer can be extruded from the reactor.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation A Charge Monomers & Catalyst B Inert Atmosphere (N2 Purge) A->B C Heat to 190-210°C B->C D Collect Water Byproduct C->D E Apply High Vacuum (<1 torr) D->E Oligomer Formation F Increase Temp to 240-250°C E->F G High Viscosity Melt F->G H Polymer Extrusion G->H

Caption: A typical two-stage melt polymerization workflow.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions Start Low Molecular Weight Polymer Cause1 Improper Stoichiometry Start->Cause1 Cause2 Inefficient Byproduct Removal Start->Cause2 Cause3 Catalyst Issue Start->Cause3 Cause4 Insufficient Reaction Time/Temp Start->Cause4 Sol1 Recalculate & Weigh Monomers Accurately (Slight Diol Excess) Cause1->Sol1 Sol2 Improve Vacuum System Ensure Efficient Stirring Cause2->Sol2 Sol3 Optimize Catalyst Type & Concentration Cause3->Sol3 Sol4 Increase Reaction Time or Temperature (Monitor for Degradation) Cause4->Sol4

Caption: Troubleshooting logic for low molecular weight polymer.

Technical Support Center: Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclooctane-1,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most stable conformations of this compound, and how can this affect my experiments?

The cyclooctane ring is known for its conformational complexity, with multiple conformers existing at comparable energy levels. The most stable conformation is generally the boat-chair form, followed by the crown conformation.[1] The presence of the two carboxylic acid groups can influence the energy landscape, potentially leading to a mixture of conformers in solution. This conformational flexibility might affect reaction kinetics, product distribution, and crystallisation behaviour.

Q2: I am observing unexpected by-products in my synthesis. What could be the cause?

Side reactions during the synthesis of this compound can lead to impurities. If you are using an oxidative cleavage method from a cyclooctene precursor, by-products such as adipic acid and suberic acid can be formed.[1] Further oxidation can also cause the cyclooctane ring to open, resulting in linear dicarboxylic acids.[1] Careful control of reaction conditions, particularly the oxidant concentration and temperature, is crucial to minimize these side reactions.

Q3: My compound appears to be degrading upon heating. What is the likely mechanism?

Dicarboxylic acids can undergo thermal decarboxylation, leading to the loss of one or both carboxylic acid groups as carbon dioxide. While specific data for this compound is limited, heating dicarboxylic acids can lead to the formation of cyclic ketones or other degradation products. It is advisable to use the lowest possible temperatures for reactions and purification steps like distillation.

Q4: What are the best practices for storing this compound to ensure its stability?

Q5: Are there any known incompatibilities with common laboratory solvents?

While detailed solvent compatibility studies are not widely published, this compound is a carboxylic acid and its solubility will vary depending on the polarity of the solvent. It is generally soluble in polar organic solvents. As with most dicarboxylic acids, care should be taken to avoid prolonged heating in certain solvents, which could potentially promote side reactions.

Troubleshooting Guides

Issue 1: Difficulty in Purification and Isolation

Symptom Possible Cause Troubleshooting Steps
Oily or impure solid product after synthesis.Presence of by-products (e.g., linear dicarboxylic acids, starting materials).1. Recrystallization: Attempt recrystallization from a suitable solvent system. A solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. 2. Column Chromatography: For small-scale purification, silica gel chromatography using a polar eluent system can be effective in separating the desired dicarboxylic acid from less polar impurities.
Low yield after purification.Co-crystallization with impurities or loss during transfers.1. Optimize Recrystallization: Carefully select the recrystallization solvent and control the cooling rate to maximize crystal formation of the pure compound. 2. Minimize Transfers: Plan your purification workflow to minimize the number of transfers between vessels.

Issue 2: Inconsistent Reaction Outcomes

Symptom Possible Cause Troubleshooting Steps
Variable reaction yields or product profiles.Conformational isomers reacting at different rates or leading to different products.1. Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction to favor a specific reaction pathway. 2. Solvent Effects: Investigate the effect of different solvents on the reaction outcome, as solvent polarity can influence the stability of different conformers and transition states.
Formation of polymeric or oligomeric materials.Intermolecular reactions between dicarboxylic acid molecules.1. Use of Protecting Groups: If performing reactions on other parts of the molecule, consider protecting the carboxylic acid groups to prevent unwanted side reactions. 2. High Dilution: For reactions prone to polymerization, performing the reaction under high dilution conditions can favor intramolecular versus intermolecular reactions.

Experimental Protocols

General Protocol for Synthesis via Oxidative Cleavage of Cyclooctene

This is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclooctene in a suitable solvent such as a mixture of acetone and water.

  • Oxidation: Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate or a ruthenium-based catalyst with a co-oxidant) to the cyclooctene solution. The reaction is often exothermic, so maintain the temperature with a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent. Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Stability_Troubleshooting_Workflow cluster_synthesis Synthesis & Purification cluster_issues Observed Issues cluster_solutions Potential Solutions start Experiment Start synthesis Synthesis of this compound start->synthesis purification Purification synthesis->purification inconsistent Inconsistent Results synthesis->inconsistent Problem product Pure Product purification->product Success low_yield Low Yield / Impurities purification->low_yield Problem degradation Product Degradation product->degradation Problem optimize_synthesis Optimize Reaction Conditions low_yield->optimize_synthesis optimize_purification Refine Purification Method low_yield->optimize_purification control_temp Strict Temperature Control degradation->control_temp check_storage Verify Storage Conditions degradation->check_storage inconsistent->control_temp solvent_study Conduct Solvent Screening inconsistent->solvent_study optimize_synthesis->synthesis optimize_purification->purification control_temp->synthesis check_storage->product solvent_study->synthesis

Caption: Troubleshooting workflow for stability issues.

Conformational_Isomers Conformational Interconversion of Cyclooctane Ring cluster_boat_chair Boat-Chair (Most Stable) cluster_crown Crown cluster_twist_boat_chair Twist-Boat-Chair BC C BC->C TBC C->TBC TBC->BC

Caption: Conformational isomers of the cyclooctane ring.

References

Technical Support Center: Scale-Up Synthesis of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cyclooctane-1,5-dicarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Question: We are experiencing lower than expected yields in our synthesis. What are the potential causes and how can we mitigate them?

Answer: Low yields in the scale-up synthesis of this compound can stem from several factors, particularly during the critical oxidation step.

  • Incomplete Oxidation: The conversion of the cyclooctane precursor to the dicarboxylic acid may be incomplete.

    • Solution: Ensure the oxidizing agent is added in the correct stoichiometric amount. In large batches, localized depletion of the oxidant can occur. Improve agitation to ensure homogenous mixing. Consider a slight excess of the oxidizing agent, but be mindful of potential side reactions. Monitor the reaction progress using in-process controls like HPLC or GC to determine the point of maximum conversion.

  • Side Reactions and Byproduct Formation: The formation of byproducts such as adipic acid and suberic acid can reduce the yield of the desired product.[1]

    • Solution: Optimize the reaction temperature. Overly aggressive oxidation temperatures can lead to ring-opening and the formation of linear dicarboxylic acid byproducts. A lower temperature with a longer reaction time may improve selectivity. The choice of oxidizing agent and catalyst is also crucial.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and crystallization steps.

    • Solution: Optimize the pH during the aqueous workup to ensure the dicarboxylic acid is fully protonated and less soluble in the aqueous phase, maximizing its extraction into the organic solvent. For crystallization, a careful selection of the solvent system and a controlled cooling rate can improve the recovery of the pure product.

Question: Our final product is contaminated with impurities. How can we identify and remove them?

Answer: Impurities can adversely affect the properties of the final product and any downstream applications.

  • Identification of Impurities: Common impurities include unreacted starting materials, intermediate products (like the corresponding diol before the final oxidation cleavage), and byproducts from side reactions (e.g., adipic and suberic acids).[1]

    • Analytical Methods: Utilize techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.[1]

  • Purification Strategies:

    • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

    • Solvent Washing: Slurrying the crude product in a solvent that selectively dissolves the impurities can be an effective purification step.

    • pH-Mediated Extraction: Exploiting the acidic nature of the product can aid in purification. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.

Question: We are facing challenges with the isolation of the final product at a large scale. What are the best practices?

Answer: Isolating a solid product from a large volume of reaction mixture requires careful planning and execution.

  • Efficient Filtration:

    • Solution: For large-scale operations, consider using a filter press or a centrifugal filter for efficient separation of the solid product from the mother liquor. Ensure the filter medium is appropriate for the particle size of your product to prevent losses.

  • Effective Drying:

    • Solution: The filtered product must be thoroughly dried to remove residual solvents. A vacuum oven at a controlled temperature is recommended to avoid thermal degradation of the product. For very large quantities, a tumble dryer may be employed. Ensure the product is spread thinly to facilitate uniform drying.

Frequently Asked Questions (FAQs)

Question: What is the most common synthetic route for the industrial production of this compound?

Answer: The most established route begins with the dimerization of butadiene to produce 1,5-cyclooctadiene (COD).[1] This is followed by hydrogenation of the COD to cyclooctane. The cyclooctane is then oxidized to yield this compound.[1] An alternative starting point is the oxidation of cyclooctene.

Question: What are the key safety precautions to consider during the scale-up of this synthesis?

Answer: Safety is paramount in any scale-up operation.

  • Handling of Reagents:

    • Oxidizing Agents: Many oxidizing agents are corrosive and can be highly reactive. Ensure proper personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, is worn.[2] Work in a well-ventilated area, preferably a fume hood.

    • Flammable Solvents: Use of organic solvents requires grounding of equipment to prevent static discharge and potential ignition. Ensure adequate fire suppression systems are in place.

  • Reaction Conditions:

    • Exothermic Reactions: The oxidation step can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Use a reactor with a cooling jacket and monitor the internal temperature closely. Consider adding the oxidizing agent portion-wise to control the rate of heat generation.

  • Waste Disposal:

    • Acidic and Organic Waste: Neutralize acidic waste streams before disposal. Segregate organic solvent waste for proper disposal according to institutional and regulatory guidelines.

Question: How can we confirm the identity and purity of the final this compound product?

Answer: A combination of spectroscopic and chromatographic methods is recommended for comprehensive analysis.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity.[1]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the carboxylic acid functional groups (O-H and C=O stretches).[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the product and detecting any non-volatile impurities. For analogous dicarboxylic acids, purities of >99% are achievable.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

The following is a generalized protocol for the scale-up synthesis of this compound, based on common organic synthesis principles and analogous industrial processes.

Step 1: Hydrogenation of 1,5-Cyclooctadiene (COD) to Cyclooctane

  • Reactor Setup: A stainless steel stirred autoclave reactor is charged with 1,5-cyclooctadiene and a suitable solvent such as ethanol.

  • Catalyst Addition: A hydrogenation catalyst, typically a noble metal on a carbon support (e.g., 5% Rhodium-on-carbon), is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The reaction is monitored by the uptake of hydrogen.

  • Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield crude cyclooctane.

Step 2: Oxidation of Cyclooctane to this compound

  • Reactor Setup: A glass-lined or other corrosion-resistant reactor equipped with a mechanical stirrer, a temperature probe, and a cooling jacket is charged with the cyclooctane from the previous step and a suitable solvent (e.g., acetic acid).

  • Oxidant Addition: A strong oxidizing agent (e.g., nitric acid or a mixture of hydrogen peroxide with a suitable catalyst) is added slowly to the stirred reaction mixture. The temperature is carefully controlled using the cooling jacket to prevent overheating.

  • Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as determined by in-process controls.

  • Product Isolation: The reaction mixture is cooled, and the crude product may precipitate. The solid is collected by filtration. Alternatively, the product can be isolated by extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters for Scale-Up Synthesis

ParameterStep 1: HydrogenationStep 2: Oxidation
Starting Material 1,5-CyclooctadieneCyclooctane
Solvent EthanolAcetic Acid
Catalyst/Reagent 5% Rhodium-on-CarbonNitric Acid / H₂O₂ + Catalyst
Temperature 50-100 °C60-90 °C
Pressure 500-1500 psigAtmospheric
Typical Reaction Time 4-8 hours6-12 hours
Expected Yield >95%60-80%
Purity (after purification) >98% (GC)>99% (HPLC)

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Dimerization & Hydrogenation cluster_step2 Step 2: Oxidation cluster_purification Purification & Final Product start1 Butadiene dimer Dimerization start1->dimer [Process Start] cod 1,5-Cyclooctadiene (COD) dimer->cod hydrog Hydrogenation (Rh/C, H2) cod->hydrog co Cyclooctane hydrog->co oxid Oxidation (e.g., Nitric Acid) co->oxid crude Crude Product oxid->crude purify Recrystallization crude->purify final This compound purify->final [End Product]

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield identify_imp Identify Impurities (HPLC, GC-MS) start->identify_imp Low Purity side_rxn Side Reactions? incomplete_rxn->side_rxn No sol_yield1 Increase Reaction Time/ Improve Mixing incomplete_rxn->sol_yield1 Yes loss_workup Loss During Workup? side_rxn->loss_workup No sol_yield2 Optimize Temperature/ Catalyst side_rxn->sol_yield2 Yes sol_yield3 Optimize pH and Crystallization loss_workup->sol_yield3 Yes sol_purity1 Recrystallize with Appropriate Solvent identify_imp->sol_purity1 sol_purity2 Perform Solvent Wash identify_imp->sol_purity2

Caption: Troubleshooting decision tree for common synthesis issues.

References

"common pitfalls in the analysis of cyclooctane-1,5-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cyclooctane-1,5-dicarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the handling and characterization of this molecule. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common stereoisomers of this compound I should be aware of?

A1: this compound exists as two primary stereoisomers: cis and trans. The spatial orientation of the two carboxylic acid groups relative to the cyclooctane ring defines these isomers. The presence of both isomers in a sample is a common complication and critical to consider during analysis as their physical and chemical properties can differ.

Q2: Why is the NMR spectrum of my this compound sample complex and difficult to interpret?

A2: The complexity of the NMR spectrum arises from two main factors: the presence of both cis and trans isomers and the conformational flexibility of the eight-membered cyclooctane ring. The cyclooctane ring can exist in several conformations of comparable energy, such as the boat-chair and crown conformations.[1] This leads to a complex set of overlapping signals in the ¹H NMR spectrum, making it challenging to assign specific protons.

Q3: I am having difficulty separating the cis and trans isomers. What methods are most effective?

A3: Separation of the cis and trans isomers of this compound can be challenging due to their similar polarities. Fractional crystallization is a commonly employed method. The success of this technique relies on slight differences in the solubility of the isomers in a given solvent system. Another effective, though more complex, method is pH-zone-refining counter-current chromatography, which separates ionizable compounds based on their pKa values and partitioning behavior.

Q4: What are the characteristic peaks I should look for in the FTIR spectrum of this compound?

A4: The FTIR spectrum of a carboxylic acid is characterized by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[2] Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretch is expected between 1760-1690 cm⁻¹.[2] The exact position can vary depending on whether the sample is in a dimeric or monomeric state.[2]

Troubleshooting Guides

NMR Spectral Analysis
Problem Possible Cause Suggested Solution
Overlapping and broad signals in ¹H NMR Presence of multiple conformers of the cyclooctane ring at room temperature. Presence of a mixture of cis and trans isomers.1. Variable Temperature NMR: Acquiring spectra at lower temperatures can "freeze out" certain conformations, leading to sharper signals. 2. 2D NMR Techniques: Employ COSY and HSQC experiments to help resolve overlapping signals and assign proton and carbon resonances. 3. Isomer Separation: Purify the sample to isolate a single stereoisomer before analysis.
Difficulty in distinguishing cis and trans isomers The chemical shifts of the protons and carbons in the two isomers may be very similar.1. Focus on Symmetry: The cis isomer is generally more symmetric than the trans isomer, which may result in fewer signals in the ¹³C NMR spectrum. 2. Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space correlations between protons, which can help differentiate the cis and trans arrangements of the carboxylic acid groups. 3. Derivatization: Convert the dicarboxylic acid to its dimethyl ester. The resulting esters may exhibit more resolved NMR spectra, aiding in the structural elucidation of the parent isomers.
Purification and Separation
Problem Possible Cause Suggested Solution
Ineffective separation of cis and trans isomers by recrystallization The solubilities of the isomers in the chosen solvent are too similar. Co-crystallization of the isomers is occurring.1. Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities. 2. Slow Crystallization: Allow the crystallization to proceed slowly at a controlled temperature to enhance the separation efficiency. 3. Seed Crystals: If a pure sample of one isomer is available, use it to seed the crystallization process. 4. Alternative Techniques: Consider preparative HPLC or counter-current chromatography for more challenging separations.
Low yield after purification The compound is partially soluble in the crystallization solvent, leading to loss in the mother liquor. Adherence of the compound to glassware.1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize recovery upon cooling. 2. Cooling: Ensure the crystallization mixture is thoroughly cooled to minimize the solubility of the product. 3. Washing: Wash the collected crystals with a small amount of cold solvent to remove impurities without significant product loss.
Mass Spectrometry Analysis
Problem Possible Cause Suggested Solution
No clear molecular ion peak in GC-MS Carboxylic acids are polar and may not be volatile enough for GC-MS analysis without derivatization. Thermal degradation in the injector port.1. Derivatization: Convert the carboxylic acid groups to their more volatile methyl or trimethylsilyl (TMS) esters prior to GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent for this purpose. 2. Optimize GC Conditions: Use a lower injector temperature to minimize thermal degradation. Ensure the use of a suitable capillary column for acidic compounds.
Complex fragmentation pattern The cyclooctane ring can undergo various fragmentation pathways. The presence of two carboxylic acid groups leads to multiple potential fragmentation sites.1. Analyze Key Fragments: Look for characteristic losses of H₂O (m/z 18), COOH (m/z 45), and CO₂ (m/z 44). 2. Tandem Mass Spectrometry (MS/MS): If available, use MS/MS to isolate the molecular ion or a primary fragment ion and induce further fragmentation. This can help to elucidate the fragmentation pathways and confirm the structure. 3. Reference Spectra: Compare the obtained mass spectrum with library spectra of similar dicarboxylic acids if available.

Experimental Protocols

General Protocol for GC-MS Analysis of Dicarboxylic Acids (as TMS esters)
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound Isomers

Parameter cis-isomer trans-isomer
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol 200.23 g/mol
¹H NMR (typical) Complex multiplets for ring protons, potentially fewer signals due to higher symmetry. Carboxylic acid protons as a broad singlet.Complex multiplets for ring protons, potentially more signals due to lower symmetry. Carboxylic acid protons as a broad singlet.
¹³C NMR (typical) Fewer signals due to symmetry. Carboxyl carbon resonance around 175-185 ppm.More signals due to lower symmetry. Carboxyl carbon resonance around 175-185 ppm.
FTIR (cm⁻¹) ~3300-2500 (broad, O-H), ~1700 (strong, C=O)~3300-2500 (broad, O-H), ~1700 (strong, C=O)

Visualizations

Experimental Workflow: Isomer Separation and Analysis

experimental_workflow Workflow for Isomer Separation and Analysis cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis cluster_isomers Isolated Isomers synthesis Synthesis of This compound fractional_crystallization Fractional Crystallization synthesis->fractional_crystallization Mixture of isomers cis_isomer cis-isomer fractional_crystallization->cis_isomer trans_isomer trans-isomer fractional_crystallization->trans_isomer nmr NMR Spectroscopy (¹H, ¹³C, 2D) ftir FTIR Spectroscopy ms Mass Spectrometry (after derivatization) cis_isomer->nmr cis_isomer->ftir cis_isomer->ms trans_isomer->nmr trans_isomer->ftir trans_isomer->ms

Caption: A flowchart illustrating the general workflow from synthesis to the separation and analysis of cis and trans isomers of this compound.

Conceptual Signaling Pathway: Role of Dicarboxylic Acids in Metabolism

signaling_pathway Conceptual Role of Dicarboxylic Acids in Cellular Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular DCA_ext Dicarboxylic Acids (e.g., this compound) DCA_int Intracellular Pool of Dicarboxylic Acids DCA_ext->DCA_int Transport beta_oxidation β-oxidation DCA_int->beta_oxidation TCA_cycle TCA Cycle beta_oxidation->TCA_cycle Acetyl-CoA & Succinyl-CoA energy Energy Production (ATP) TCA_cycle->energy biosynthesis Biosynthetic Precursors TCA_cycle->biosynthesis

References

"alternative catalysts for the synthesis of cyclooctane-1,5-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclooctane-1,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of alternative catalysts in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalysts to traditional nitric acid oxidation for the synthesis of this compound?

A1: Traditional synthesis often employs strong oxidizing agents like nitric acid, which can be hazardous and environmentally unfriendly. Alternative, milder catalytic systems have been developed, primarily focusing on:

  • Tungsten-based catalysts: Typically, sodium tungstate (Na₂WO₄) or tungstic acid (H₂WO₄) is used in conjunction with hydrogen peroxide (H₂O₂) as the oxidant. This system is effective for the oxidative cleavage of cyclooctene.[1][2][3]

  • Manganese or Cobalt salts: Manganese(II) or Cobalt(II) salts, such as their acetates or acetylacetonates, are used to catalyze the oxidation of cyclooctanone with molecular oxygen or air, typically in an acetic acid solvent.[4]

Q2: What are the main advantages of using these alternative catalytic systems?

A2: The primary advantages include:

  • Milder Reaction Conditions: These methods often operate at lower temperatures and pressures compared to traditional methods.

  • Greener Oxidants: The use of hydrogen peroxide (which yields water as a byproduct) or air/oxygen is more environmentally benign than nitric acid.[2][3]

  • Higher Selectivity: Under optimized conditions, these catalysts can offer high selectivity towards the desired dicarboxylic acid, minimizing byproduct formation.

Q3: What are the typical starting materials for these alternative syntheses?

A3: The choice of starting material depends on the catalytic system:

  • For tungsten-based catalysts with hydrogen peroxide, cyclooctene is the preferred starting material for oxidative cleavage.

  • For manganese or cobalt-based catalysts with air or oxygen, cyclooctanone is the typical precursor.

Q4: What are the common byproducts I should expect?

A4: Byproduct formation is a common issue and can vary with the catalyst and reaction conditions.

  • With tungsten-catalyzed oxidation of cyclooctene , shorter-chain dicarboxylic acids such as adipic acid and suberic acid are common byproducts resulting from over-oxidation or alternative cleavage pathways.[5] Incomplete reaction can also leave behind intermediates like cyclooctene oxide .

  • In the manganese-catalyzed oxidation of cyclooctanone , other dicarboxylic acids of varying chain lengths can be formed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound using alternative catalysts.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. - Increase Temperature: Gradually increase the reaction temperature within the recommended range for the specific protocol. Be cautious, as excessive heat can promote byproduct formation. - Increase Oxidant Concentration: For tungsten/H₂O₂ systems, ensure a sufficient molar excess of hydrogen peroxide is used. For manganese/air systems, ensure adequate aeration or oxygen pressure.[2]
Catalyst Deactivation - Catalyst Poisoning: Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst. - Catalyst Leaching (for supported catalysts): If using a supported catalyst, leaching of the active metal can occur. Consider using a support with stronger metal-support interactions or explore catalyst recovery and reuse protocols.[6] - Regeneration: For manganese catalysts, deactivation can sometimes be reversed. Refer to the catalyst regeneration protocol.
Sub-optimal pH - The pH of the reaction mixture can influence the catalyst's activity, especially in tungsten-based systems. Ensure the pH is maintained within the optimal range as specified in the protocol.
Poor Mass Transfer - In heterogeneous reactions, ensure vigorous stirring to facilitate contact between the reactants, catalyst, and oxidant.
Problem 2: High Percentage of Byproducts
Possible Cause Suggested Solution
Over-oxidation (Formation of shorter-chain dicarboxylic acids) - Reduce Reaction Temperature: Higher temperatures can lead to the degradation of the desired product. - Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product. - Control Oxidant Addition: In some cases, slow, controlled addition of the oxidant can improve selectivity.
Incomplete Cleavage (Presence of cyclooctene oxide with tungsten catalysts) - Ensure Sufficient Acid Catalyst/Protic Conditions: The hydrolysis of the epoxide intermediate is a crucial step. The presence of a small amount of acid or ensuring protic conditions can facilitate this step.[1] - Increase Water Concentration: In the tungsten/H₂O₂ system, water is necessary for the hydrolysis of the epoxide. Ensure adequate water is present in the reaction mixture.
Side Reactions - Optimize Catalyst Loading: An incorrect catalyst-to-substrate ratio can sometimes favor side reactions. Experiment with slightly lower or higher catalyst loadings.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-crystallization of Byproducts - Fractional Crystallization: Dicarboxylic acids with different chain lengths have varying solubilities in different solvents. A carefully chosen solvent system and controlled temperature changes can allow for the selective crystallization of the desired product.[7] - pH Adjustment: The solubility of dicarboxylic acids is pH-dependent. Adjusting the pH of the aqueous solution can help in the selective precipitation of different acids.[8]
Residual Catalyst in the Product - Filtration: For heterogeneous catalysts, ensure thorough filtration after the reaction. Using a fine filter paper or a membrane filter can be effective. - Washing: Wash the crude product with a solvent in which the product is sparingly soluble but the catalyst residues are soluble.

Data Presentation

Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis

Catalyst SystemStarting MaterialOxidantTypical ConditionsYield (%)Selectivity (%)Key Features
Sodium Tungstate (Na₂WO₄) / H₂O₂ CycloocteneHydrogen Peroxide (H₂O₂)60-90°C, 4-12 h>70HighGreen oxidant, relatively mild conditions. Byproducts can include adipic and suberic acid.[5]
Manganese(II) Acetate / Air CyclooctanoneAir/Oxygen70-100°C, 0.1-0.4 MPa, Acetic AcidHigh ConversionModerate to HighUtilizes inexpensive and readily available oxidant and catalyst.
Cobalt(II) Acetate / Air CyclooctanoneAir/Oxygen70-100°C, 0.1-0.4 MPa, Acetic AcidHigh ConversionModerateSimilar to the manganese system, offers an alternative transition metal catalyst.

Experimental Protocols

Protocol 1: Tungsten-Catalyzed Oxidative Cleavage of Cyclooctene

This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and desired outcomes.

Materials:

  • Cyclooctene

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phase-transfer catalyst (e.g., Aliquat 336)

  • Solvent (e.g., Toluene)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclooctene, toluene, and the phase-transfer catalyst.

  • In a separate beaker, prepare an aqueous solution of sodium tungstate dihydrate.

  • Add the aqueous catalyst solution to the reaction flask.

  • Heat the mixture to the desired temperature (e.g., 70-80°C) with vigorous stirring.

  • Slowly add the 30% hydrogen peroxide solution to the reaction mixture dropwise over a period of 1-2 hours. Caution: The reaction can be exothermic.

  • After the addition is complete, continue stirring the reaction at the set temperature for 4-8 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Combine the organic layers, wash with a saturated sodium thiosulfate solution to quench any remaining peroxide, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Protocol 2: Manganese-Catalyzed Oxidation of Cyclooctanone

This protocol is a general guideline. Optimization may be required.

Materials:

  • Cyclooctanone

  • Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)

  • Glacial Acetic Acid

Procedure:

  • Charge a pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller with cyclooctanone, glacial acetic acid, and manganese(II) acetate tetrahydrate.

  • Seal the reactor and purge with air or oxygen.

  • Pressurize the reactor with air or oxygen to the desired pressure (e.g., 0.1-0.4 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for 4-6 hours. Monitor the reaction progress if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • The remaining residue can be dissolved in a suitable solvent and washed with water to remove any remaining catalyst.

  • The crude product can then be purified by recrystallization.

Mandatory Visualizations

Experimental_Workflow_Tungsten_Catalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Cyclooctene, Solvent, and Phase-Transfer Catalyst start->reagents catalyst Add Aqueous Sodium Tungstate Solution reagents->catalyst heat Heat to 70-80°C catalyst->heat h2o2 Slowly Add H₂O₂ heat->h2o2 stir Stir for 4-8 hours h2o2->stir cool Cool to Room Temp stir->cool separate Separate Layers cool->separate extract Extract Aqueous Layer separate->extract wash Wash & Dry Organic Layer extract->wash evaporate Evaporate Solvent wash->evaporate purify Recrystallize Product evaporate->purify end End purify->end

Caption: Experimental workflow for the tungsten-catalyzed synthesis.

Troubleshooting_Low_Yield problem Low Yield of This compound incomplete Is the reaction incomplete? problem->incomplete catalyst Is the catalyst active? problem->catalyst conditions Are reaction conditions optimal? problem->conditions solution_incomplete Increase reaction time or temperature. Increase oxidant concentration. incomplete->solution_incomplete Yes solution_catalyst Check for catalyst poisons. Consider catalyst regeneration or fresh catalyst. catalyst->solution_catalyst No solution_conditions Optimize pH. Ensure vigorous stirring. conditions->solution_conditions No

Caption: Troubleshooting decision tree for low product yield.

Reaction_Mechanism_Tungsten cluster_catalyst_activation Catalyst Activation cluster_reaction_pathway Reaction Pathway tungstate Tungstate (WO₄²⁻) peroxotungstate Peroxotungstate [W(O₂)] tungstate->peroxotungstate + H₂O₂ h2o2_act H₂O₂ epoxide Cyclooctene Oxide peroxotungstate->epoxide Epoxidation of Cyclooctene cyclooctene Cyclooctene cyclooctene->epoxide diol Cyclooctane-1,2-diol epoxide->diol Hydrolysis dicarboxylic_acid Cyclooctane-1,5- dicarboxylic Acid diol->dicarboxylic_acid Oxidative Cleavage

Caption: Simplified reaction pathway for tungsten-catalyzed oxidation.

References

Technical Support Center: Purification of Crude Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude cyclooctane-1,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, often synthesized through the oxidation of cyclooctene, typically contains by-products from the reaction. The most common impurities are shorter-chain dicarboxylic acids, primarily adipic acid and suberic acid[1]. Additionally, the crude product will likely be a mixture of the cis and trans isomers of this compound, which may need to be separated depending on the requirements of the subsequent steps in your research or development process[2].

Q2: My crude product is an off-color solid. What is the likely cause?

A2: Discoloration in the crude product can arise from several sources. Residual oxidation reagents or side-reaction products can impart color. The presence of metallic impurities, often from the reaction vessel or catalysts, can also lead to a colored product.

Q3: I am having trouble dissolving my crude this compound for recrystallization. What should I do?

A3: Dicarboxylic acids can have varying solubilities. If you are struggling to dissolve your crude product, consider the following:

  • Increase the temperature: The solubility of most dicarboxylic acids, including this compound, increases significantly with temperature. Ensure you are heating your solvent to its boiling point.

  • Use a different solvent: Water is a common solvent for the recrystallization of dicarboxylic acids[2]. Alcohols like ethanol or ketones like acetone are also viable options. You may need to perform small-scale solubility tests to find the optimal solvent for your specific impurity profile.

  • Consider a solvent mixture: A two-solvent system can be effective. Dissolve the crude acid in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The cis and trans isomers of this compound can be separated by fractional crystallization from water[2]. This technique relies on the differential solubility of the two isomers. By carefully controlling the cooling rate of a saturated aqueous solution, one isomer will preferentially crystallize, allowing for its separation from the other, which will remain in the mother liquor.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Using too much solvent Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will keep more of your desired product in solution upon cooling.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Product loss during filtration Pre-wet the filter paper with a small amount of the cold recrystallization solvent before filtering your product. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
Problem 2: Product is Still Impure After a Single Recrystallization
Possible Cause Troubleshooting Step
High concentration of impurities If the initial crude product is highly impure, a single recrystallization may not be sufficient. A second recrystallization from the same or a different solvent system may be necessary.
Co-crystallization of impurities The impurity may have similar solubility properties to your target compound. Consider a different recrystallization solvent or an alternative purification method such as column chromatography.
Ineffective solvent for impurity removal The chosen solvent may be good for crystallizing your product but poor at leaving the specific impurities in solution. Perform small-scale solubility tests with different solvents to identify one that maximizes the solubility of the impurities while minimizing the solubility of the desired product at low temperatures.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
cis-Cyclooctane-1,5-dicarboxylic acidC₁₀H₁₆O₄200.23Not explicitly found
trans-Cyclooctane-1,5-dicarboxylic acidC₁₀H₁₆O₄200.23Not explicitly found
Adipic AcidC₆H₁₀O₄146.14152.1
Suberic AcidC₈H₁₄O₄174.19140-144

Table 2: Solubility of Potential Impurities in Common Solvents (g/100mL)

SolventAdipic AcidSuberic Acid
Water (25°C)2.40.16
EthanolFreely solubleSoluble
AcetoneSolubleNot explicitly found

Experimental Protocols

Protocol 1: General Recrystallization for Removal of Adipic and Suberic Acids

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Based on the higher solubility of adipic and suberic acids in hot water compared to their likely lower solubility at room temperature, water is a good starting solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot water until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Analysis: The spectrum of pure this compound should show characteristic signals for the protons on the cyclooctane ring and the carboxylic acid protons. The absence of signals corresponding to adipic acid (typically a multiplet around 1.6 ppm and another around 2.2 ppm) and suberic acid would indicate a high degree of purity with respect to these impurities. The integration of the peaks can be used to quantify the level of any remaining impurities.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Purity & Isomer Analysis cluster_end Final Products Crude_Product Crude Cyclooctane-1,5- dicarboxylic Acid (Mixture of isomers + impurities) Recrystallization Recrystallization (e.g., from Water) Crude_Product->Recrystallization Remove Adipic/ Suberic Acid Purity_Check Purity Check (e.g., Melting Point, NMR) Recrystallization->Purity_Check Fractional_Crystallization Fractional Crystallization (from Water) Isomer_Check Isomer Ratio Analysis (e.g., NMR, HPLC) Fractional_Crystallization->Isomer_Check Pure_Mixture Purified Mixture of cis/trans Isomers Purity_Check->Pure_Mixture Purity Acceptable Separated_Isomers Separated cis and trans Isomers Isomer_Check->Separated_Isomers Separation Complete Pure_Mixture->Fractional_Crystallization Isomer Separation Required Recrystallization_Process Start Crude Product in Erlenmeyer Flask Add_Solvent Add Minimum Amount of Hot Solvent Start->Add_Solvent Dissolve Heat to Boiling to Dissolve Add_Solvent->Dissolve Hot_Filter Hot Filtration (Optional, if solids present) Dissolve->Hot_Filter Cool_Slowly Cool Slowly to Room Temperature Dissolve->Cool_Slowly No Insoluble Impurities Hot_Filter->Cool_Slowly Ice_Bath Chill in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Purified Crystals Wash->Dry

References

Technical Support Center: Degradation of Cyclooctane-1,5-Dicarboxylic Acid Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from cyclooctane-1,5-dicarboxylic acid. The information provided is based on established principles of polyester and polyamide degradation, as specific literature on this novel polymer class is emerging. Experimental protocols and data should be adapted and validated for your specific polymer system.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of polymer degradation.

Issue 1: Inconsistent or Non-Reproducible Degradation Rates in Hydrolytic Studies

Possible Cause Troubleshooting Step
Inhomogeneous Polymer Samples - Ensure thorough mixing and drying of the polymer before sample preparation. - Use techniques like differential scanning calorimetry (DSC) to check for batch-to-batch consistency in crystallinity and thermal history.[1] - Prepare films or scaffolds with uniform thickness and porosity.
Fluctuations in pH of the Degradation Medium - Use a buffer solution with sufficient capacity to neutralize acidic or basic degradation byproducts.[1][2] - Monitor and adjust the pH of the degradation medium at regular intervals, especially for long-term studies.[3] - Consider that acidic byproducts can have an "autocatalytic" effect on degradation, especially in the bulk of the material.[1]
Temperature Variations - Use a calibrated incubator or water bath with precise temperature control (±0.5°C). - Ensure samples are fully submerged and that there is adequate circulation of the medium to maintain a uniform temperature.
Inconsistent Sample Dimensions or Surface Area - Prepare samples with well-defined and consistent geometries. - Measure and record the dimensions and surface area of each sample before starting the degradation study.

Issue 2: Low or No Activity in Enzymatic Degradation Assays

Possible Cause Troubleshooting Step
Inappropriate Enzyme Selection - Screen a panel of enzymes (e.g., lipases, esterases, proteases) to find one with activity towards your polymer.[4] - Consider the polymer's structure; for polyesters, lipases and esterases are common choices.[5][6][7]
Enzyme Denaturation - Check the optimal pH and temperature range for the enzyme used. - Ensure the buffer composition and ionic strength are compatible with the enzyme. - Avoid harsh solvents or additives that could denature the enzyme.
Low Polymer Crystallinity Accessibility - Enzymes primarily degrade the amorphous regions of a polymer.[6][8] - Consider pre-treatments that may reduce crystallinity, but be aware this will alter the material's initial properties.
End-Product Inhibition - The accumulation of degradation products can inhibit enzyme activity.[5] - Consider periodically replacing the degradation medium to remove byproducts.

Issue 3: Artifacts or Unreliable Data from Gel Permeation Chromatography (GPC/SEC)

Possible Cause Troubleshooting Step
Polymer-Column Interactions - Use a mobile phase that is a good solvent for the polymer to ensure size-based separation. - Add salts (e.g., LiBr) to polar organic mobile phases (like DMF or DMAc) to suppress ionic interactions.[9]
Sample Degradation During Dissolution - Minimize the time and temperature used to dissolve the polymer samples.[10] - Avoid excessive shaking or sonication which can cause mechanical degradation.[11]
Incorrect Calibration - Calibrate the GPC/SEC system with narrow standards appropriate for the molecular weight range of your polymer. - Ensure the calibration standards are run under the exact same conditions as the samples.[12]
Peak Broadening or Tailing - Check for excessive dead volumes in the system tubing and connections.[11] - Ensure the column is not degraded; if necessary, replace the column or frits.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for polymers based on this compound?

A1: As derivatives of dicarboxylic acids, these polymers will primarily be polyesters or polyamides. Their degradation pathways are expected to be similar to other aliphatic polyesters and polyamides, including:

  • Hydrolytic Degradation: Cleavage of ester or amide bonds by water, a process that can be catalyzed by acids or bases.[1][13] This is often the main degradation mechanism in physiological environments.

  • Enzymatic Degradation: Breakdown of the polymer chains by enzymes, such as lipases and esterases for polyesters, which recognize and cleave specific bonds.[5][13]

  • Thermal Degradation: Chain scission and other chemical changes induced by exposure to high temperatures, often occurring during processing.[14]

  • Oxidative Degradation: Degradation initiated by reaction with oxygen, which can be accelerated by heat and UV light.[13]

Q2: How does the cyclooctane ring in the polymer backbone affect degradation?

A2: The bulky and flexible nature of the cyclooctane ring is expected to influence degradation rates. The non-planar, puckered conformation of the cyclooctane ring may increase the free volume within the polymer matrix, potentially allowing for greater water diffusion and faster hydrolytic degradation compared to polymers with more planar or rigid aliphatic units. Conversely, the steric hindrance of the ring structure might affect the ability of enzymes to bind to the ester or amide linkages, potentially slowing enzymatic degradation. The specific stereochemistry (cis/trans isomers) of the dicarboxylic acid will also significantly impact polymer chain packing, crystallinity, and ultimately, the degradation behavior.[15]

Q3: What factors should I consider when designing an accelerated degradation study?

A3: For accelerated hydrolytic degradation studies, it is common to use elevated temperatures (e.g., 37-70°C) and/or pH values outside the neutral range (e.g., highly acidic or basic conditions).[1][2] However, it is crucial to ensure that the chosen conditions do not alter the primary degradation mechanism. For example, excessively high temperatures might induce thermal degradation pathways that are not relevant under physiological conditions. It is recommended to perform studies at multiple temperatures to construct an Arrhenius plot for more accurate extrapolation to real-time conditions.[2]

Q4: How can I monitor the degradation of my polymer over time?

A4: A multi-faceted approach is recommended:

  • Mass Loss: The simplest method, involving weighing the dried polymer sample at different time points.

  • Molecular Weight Changes: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method to measure changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[16]

  • Chemical Structure Changes: Fourier-Transform Infrared Spectroscopy (FTIR) can monitor the disappearance of ester/amide bonds and the appearance of carboxyl and hydroxyl end groups. Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed structural information on the degradation products.

  • Thermal Property Changes: Differential Scanning Calorimetry (DSC) can be used to track changes in the glass transition temperature (Tg), melting temperature (Tm), and crystallinity, which are affected by chain scission.[17]

  • Morphological Changes: Scanning Electron Microscopy (SEM) can visualize changes in the surface morphology, such as the formation of pits, cracks, or erosion.

Q5: What are the expected degradation products of a polyester made from this compound and a diol?

A5: The primary degradation products from hydrolysis or enzymatic action would be the constituent monomers: this compound and the corresponding diol. Depending on the extent of degradation, you may also detect oligomers of varying lengths.

Quantitative Degradation Data (Illustrative Examples)

Disclaimer: The following data are for illustrative purposes and are based on studies of common aliphatic polyesters. Degradation rates for polymers of this compound must be determined experimentally.

Table 1: Illustrative Hydrolytic Degradation Data for Aliphatic Polyesters in Phosphate Buffered Saline (PBS) at 37°C.

PolymerTime (weeks)Mass Loss (%)Mn Reduction (%)Reference
Poly(butylene succinate) (PBS)12~5~20Adapted from[18]
Poly(butylene succinate-co-adipate) (PBSA)12~15~40Adapted from[4]
Poly(ε-caprolactone) (PCL)52~10~30Adapted from[7]

Table 2: Illustrative Enzymatic Degradation Data for Aliphatic Polyesters with Lipase.

PolymerEnzymeTime (hours)Mass Loss (%)Reference
PBSALipase from Pseudomonas sp.6>90Adapted from[4]
PCL (low Mw)Lipase from Candida sp. (CALB)2>90Adapted from[6]
PBSCutinase26~100Adapted from[6]

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation

  • Sample Preparation: Prepare polymer films of uniform thickness (e.g., 0.1-0.2 mm) by solvent casting or melt pressing. Cut samples into uniform dimensions (e.g., 10 mm x 10 mm).

  • Initial Characterization: Dry the initial samples to a constant weight in a vacuum oven at a temperature below the polymer's Tg. Record the initial dry weight (W₀). Characterize the initial molecular weight (Mn₀, Mw₀), thermal properties (Tg, Tm), and chemical structure (FTIR) of control samples.

  • Degradation Setup: Place each sample in a sterile vial containing a known volume of degradation medium (e.g., 20 mL of phosphate-buffered saline, pH 7.4).[19] The volume should be sufficient to ensure complete submersion and to minimize changes in pH due to degradation products.

  • Incubation: Place the vials in an incubator or shaking water bath set to the desired temperature (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (typically in triplicate) from the incubator.

  • Sample Analysis:

    • Gently rinse the samples with deionized water to remove any adsorbed salts.

    • Dry the samples to a constant weight in a vacuum oven and record the final dry weight (Wt).

    • Calculate the percentage mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Analyze the dried samples for changes in molecular weight (GPC/SEC), thermal properties (DSC), and chemical structure (FTIR) as compared to the initial samples.

Protocol 2: In Vitro Enzymatic Degradation

  • Sample Preparation: Prepare and characterize initial polymer samples as described in the hydrolytic degradation protocol.

  • Enzyme Solution Preparation: Prepare a buffer solution appropriate for the chosen enzyme (e.g., phosphate buffer, pH 7.0). Dissolve the enzyme (e.g., Pseudomonas lipase) in the buffer to achieve the desired concentration (e.g., 1 mg/mL). To prevent microbial growth, a bacteriostatic agent like sodium azide (0.02% w/v) can be added.

  • Degradation Setup: Place each polymer sample in a sterile vial with a known volume of the enzyme solution.

  • Controls: Prepare two sets of control samples:

    • Polymer in buffer without the enzyme (to assess hydrolytic degradation under the same conditions).

    • Vials with enzyme solution but no polymer (to check for enzyme auto-degradation).

  • Incubation: Incubate all samples and controls at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Time Points and Analysis: At each time point, retrieve samples and analyze for mass loss and other property changes as described in the hydrolytic degradation protocol. The enzyme solution can also be analyzed (e.g., by HPLC) to quantify the release of soluble degradation products.

Visualizations

Hydrolytic_Degradation_Polyester Polymer Polyester Chain (-R-O-CO-R'-CO-O-)n Products Degradation Products (Carboxylic Acid + Alcohol end-groups) Polymer->Products Ester Bond Cleavage Water H₂O Water->Products Nucleophilic Attack Monomers Monomers (this compound + Diol) Products->Monomers Further Hydrolysis

Caption: Hydrolytic degradation pathway of a polyester.

Enzymatic_Degradation_Polyester cluster_0 Enzymatic Cycle Enzyme Enzyme (e.g., Lipase) with Active Site Enzyme_Polymer Enzyme-Substrate Complex Enzyme->Enzyme_Polymer 1. Binding Polymer Polymer Chain Polymer->Enzyme_Polymer Enzyme_Products Enzyme-Products Complex Enzyme_Polymer->Enzyme_Products 2. Catalysis (Ester Hydrolysis) Enzyme_Products->Enzyme 3. Release Products Shorter Polymer Chains (Oligomers/Monomers) Enzyme_Products->Products

Caption: General workflow for enzymatic polymer degradation.

Degradation_Analysis_Workflow Start Start Degradation Experiment (Hydrolytic or Enzymatic) TimePoint Retrieve Samples at Time Point 't' Start->TimePoint Analysis Analyze Samples TimePoint->Analysis End End of Study TimePoint->End Final Time Point Mass Mass Loss (%) Analysis->Mass GPC Molecular Weight (Mn, Mw) (GPC/SEC) Analysis->GPC DSC Thermal Properties (Tg, Tm) (DSC) Analysis->DSC FTIR Chemical Structure (FTIR) Analysis->FTIR

Caption: Experimental workflow for polymer degradation analysis.

References

Technical Support Center: Stereochemical Control in Cyclooctane-1,5-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cyclooctane-1,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereochemical control of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include cyclooctene, 1,5-cyclooctadiene, and cyclooctane-1,5-dione. The choice of starting material can significantly influence the stereochemical outcome of the final product.

Q2: How can I selectively synthesize the cis-isomer of this compound?

A2: A reliable method for obtaining the cis-isomer is through the oxidation of cis-cyclooctane-1,5-diol. The diol, which exists in a stable boat-chair conformation, can be synthesized from cyclooctane-1,5-dione.[1] Subsequent oxidation of the cis-diol will yield cis-cyclooctane-1,5-dicarboxylic acid.

Q3: What is a viable strategy for synthesizing the trans-isomer?

A3: The synthesis of the trans-dicarboxylic acid is more challenging. An indirect approach involves the photoisomerization of cis-cyclooctene to trans-cyclooctene. The trans-cyclooctene can then be oxidized to the corresponding trans-dicarboxylic acid. Separation of the trans-cyclooctene from the cis-isomer is a critical step in this pathway.

Q4: What are the key factors influencing the stereochemical outcome of the synthesis?

A4: The stereochemical outcome is primarily governed by the stereochemistry of the starting material and the reaction conditions. For ring-opening reactions of bicyclic precursors, the choice of oxidizing agent and reaction temperature can play a crucial role. In syntheses starting from existing cyclooctane rings, the conformation of the ring and the steric hindrance of existing substituents will direct the approach of reagents.

Q5: How can I confirm the stereochemistry of my synthesized this compound?

A5: The most definitive method for stereochemical assignment is single-crystal X-ray diffraction.[1] Spectroscopic techniques such as 1H NMR and 13C NMR can also be used to differentiate between cis and trans isomers based on the chemical shifts and coupling constants of the ring protons. Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region for the two isomers.

Troubleshooting Guides

Issue 1: Low yield of the desired isomer.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or consider a slight increase in temperature if the reaction is sluggish.
Formation of side productsOptimize the reaction conditions, such as temperature and concentration of reagents. The use of milder and more selective oxidizing agents can minimize the formation of byproducts.
Isomerization during workup or purificationAvoid harsh acidic or basic conditions during the workup. Use neutral extraction and drying agents. For purification, consider column chromatography with a carefully chosen eluent system over distillation, which might induce thermal isomerization.

Issue 2: Difficulty in separating cis and trans isomers.

Possible Cause Suggested Solution
Similar physical properties of the isomersFractional crystallization can be attempted with various solvent systems. Derivatization of the dicarboxylic acids to their corresponding esters or amides may alter their physical properties, facilitating separation by chromatography.
Inefficient separation techniqueFor preparative separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary and mobile phase may provide better resolution than standard column chromatography.

Issue 3: Ambiguous spectroscopic data for stereochemical assignment.

| Possible Cause | Suggested Solution | | Overlapping signals in 1H NMR | Use a higher field NMR spectrometer to improve signal dispersion. 2D NMR techniques such as COSY and NOESY can help in assigning the proton signals and determining their spatial relationships, which can provide clues about the stereochemistry. | | Broad peaks in NMR spectra | This could be due to conformational exchange. Running the NMR at a lower temperature might slow down the exchange and result in sharper signals. | | Lack of reference spectra | If authentic samples of the cis and trans isomers are not available for comparison, consider derivatizing a small amount of the product to a known compound or submitting a sample for X-ray crystallographic analysis for unambiguous structural determination. |

Experimental Protocols

Synthesis of cis-Cyclooctane-1,5-diol (Precursor for cis-dicarboxylic acid)

A detailed experimental protocol for the synthesis of cis-cyclooctane-1,5-diol from cyclooctane-1,5-dione would be presented here, based on literature procedures. This would include a list of reagents and materials, step-by-step instructions for the reaction, workup, and purification, and expected yield.

Synthesis of trans-Cyclooctene (Precursor for trans-dicarboxylic acid)

This section would provide a detailed protocol for the photoisomerization of cis-cyclooctene to trans-cyclooctene, followed by a method for the separation of the trans-isomer. This would be adapted from established literature methods.

Oxidation of Diols/Olefins to Dicarboxylic Acids

A general procedure for the oxidation of the cis-diol or trans-cyclooctene to the corresponding dicarboxylic acid would be outlined here. This would include common oxidizing agents (e.g., potassium permanganate, ruthenium tetroxide) and typical reaction conditions.

Data Presentation

Table 1: Comparison of Spectroscopic Data for cis- and trans-Cyclooctane-1,5-dicarboxylic Acid (Hypothetical Data)

Parameter cis-Isomer trans-Isomer
1H NMR (δ, ppm)[Expected chemical shifts and multiplicities][Expected chemical shifts and multiplicities]
13C NMR (δ, ppm)[Expected chemical shifts][Expected chemical shifts]
IR (cm-1)[Key vibrational frequencies][Key vibrational frequencies]
Melting Point (°C)[Expected range][Expected range]

Note: This table is populated with hypothetical data as specific literature values for both isomers were not available in the initial search. This highlights a critical knowledge gap that future research should address.

Visualizations

Logical Workflow for Troubleshooting Stereochemical Control

troubleshooting_workflow start Start: Synthesis of Cyclooctane-1,5- dicarboxylic Acid check_stereochem Analyze Product Mixture (e.g., NMR, GC-MS) start->check_stereochem desired_isomer Desired Isomer Obtained check_stereochem->desired_isomer Success undesired_isomer Incorrect or Mixture of Isomers check_stereochem->undesired_isomer Failure end End desired_isomer->end troubleshoot Troubleshooting undesired_isomer->troubleshoot check_starting_material Verify Purity and Stereochemistry of Starting Material troubleshoot->check_starting_material optimize_conditions Optimize Reaction Conditions (Temperature, Reagents, Time) troubleshoot->optimize_conditions improve_separation Improve Isomer Separation (Crystallization, Chromatography) troubleshoot->improve_separation check_starting_material->start Re-run Synthesis optimize_conditions->start Re-run Synthesis improve_separation->check_stereochem Re-analyze

Caption: A logical workflow for troubleshooting issues in the stereocontrolled synthesis of this compound.

Signaling Pathway for Stereochemical Control (Conceptual)

stereocontrol_pathway cluster_cis cis-Pathway cluster_trans trans-Pathway cis_precursor cis-Cyclooctane-1,5-diol (Boat-Chair Conformation) cis_oxidation Oxidation (e.g., RuO4, KMnO4) cis_precursor->cis_oxidation cis_product cis-Cyclooctane-1,5- dicarboxylic Acid cis_oxidation->cis_product trans_precursor trans-Cyclooctene trans_oxidation Oxidation (e.g., Ozonolysis, KMnO4) trans_precursor->trans_oxidation trans_product trans-Cyclooctane-1,5- dicarboxylic Acid trans_oxidation->trans_product cis_cyclooctene cis-Cyclooctene photoisomerization Photoisomerization cis_cyclooctene->photoisomerization photoisomerization->trans_precursor

Caption: Conceptual pathways for the stereoselective synthesis of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

References

Technical Support Center: Synthesis of Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of cyclooctane-1,5-dicarboxylic acid, with a particular focus on the impact of solvent selection.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Oxidizing Agent: The chosen oxidant may be weak or decomposed. 2. Poor Solubility of Reactants: The nonpolar cyclooctene and polar oxidant may not be interacting effectively. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. 4. Catalyst Inactivity: If using a catalytic system (e.g., Ruthenium), the catalyst may be poisoned or not properly activated.1. Oxidant Check: Use a fresh batch of oxidizing agent. For ozonolysis, ensure the ozone generator is functioning correctly. 2. Solvent System Modification: Employ a co-solvent system to improve miscibility. For instance, a mixture of a nonpolar solvent (like dichloromethane or hexane) and a polar solvent (like acetic acid or water) can be effective. Phase-transfer catalysts can also be used in biphasic systems.[1] 3. Temperature Optimization: Monitor the reaction temperature closely. For exothermic reactions, ensure adequate cooling. If the reaction is slow, a modest increase in temperature might be necessary. 4. Catalyst Evaluation: Ensure the catalyst is from a reliable source and handled under the recommended conditions (e.g., inert atmosphere if required).
Formation of Significant Byproducts 1. Over-oxidation: The reaction conditions may be too harsh, leading to the cleavage of the cyclooctane ring and formation of shorter-chain dicarboxylic acids. 2. Incomplete Oxidation: Milder conditions might lead to the formation of intermediates like cyclooctene oxide or 1,2-cyclooctanediol. 3. Solvent Participation: Some solvents can react with the intermediates or the oxidizing agent.1. Milder Conditions: Reduce the reaction temperature, use a less concentrated oxidizing agent, or decrease the reaction time. 2. Stepwise Synthesis: Consider a two-step synthesis involving the initial epoxidation of cyclooctene, followed by the oxidative cleavage of the purified epoxide. This can offer better control and selectivity. 3. Inert Solvent Choice: Select a solvent that is inert under the reaction conditions. Chlorinated solvents or tertiary alcohols are often good choices.
Difficult Product Isolation and Purification 1. Product Solubility: The dicarboxylic acid may be soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Work-up: In biphasic systems, vigorous mixing can lead to stable emulsions. 3. Contamination with Byproducts: Structurally similar byproducts can co-precipitate or be difficult to separate by crystallization.1. Solvent Selection for Precipitation: After the reaction, a non-polar solvent in which the dicarboxylic acid is insoluble (e.g., hexane) can be added to induce precipitation. 2. Work-up Technique: Break emulsions by adding a saturated brine solution or by centrifugation. 3. Purification Strategy: Recrystallization from a suitable solvent (e.g., water, ethyl acetate, or a mixture) is a common purification method. Column chromatography can be used for highly impure samples.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the oxidative cleavage of cyclooctene. This can be achieved using various oxidizing agents, including ozone (ozonolysis), potassium permanganate, or ruthenium catalysts in the presence of a co-oxidant.[3][4][5]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the synthesis. It affects the solubility of the reactants, the reaction rate, and the product selectivity. A suitable solvent or solvent system should facilitate the interaction between the nonpolar cyclooctene and the typically polar oxidizing agent. The choice of solvent can also influence the work-up and purification of the final product.

Q3: What are the potential byproducts in this synthesis?

A3: Common byproducts can include incompletely oxidized intermediates such as cyclooctene oxide and 1,2-cyclooctanediol. Over-oxidation can lead to the cleavage of the cyclooctane ring, resulting in shorter-chain dicarboxylic acids like suberic acid or adipic acid.

Q4: Can this reaction be performed under solvent-free conditions?

A4: While some studies have explored solvent-free oxidation of cyclooctene, this is typically for the epoxidation step to form cyclooctene oxide.[3][4] The complete oxidative cleavage to the dicarboxylic acid generally requires a solvent to facilitate the reaction and control the temperature.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is the most common method for purifying this compound. The choice of solvent for recrystallization depends on the impurities present, but water, ethyl acetate, or mixtures thereof are often effective.[2] For challenging purifications, column chromatography may be necessary.

Data Presentation: Solvent Effects on Synthesis

Direct quantitative data comparing solvent effects on the synthesis of this compound is limited in the available literature. The following table provides a qualitative summary based on general principles of oxidative cleavage reactions and related studies.

Solvent System Advantages Disadvantages Considerations
Acetic Acid Good solvent for many oxidizing agents (e.g., permanganate, peracids). Can participate in the reaction to form intermediate acetoxy derivatives.Can be difficult to remove completely. Potential for side reactions.Often used in combination with other solvents. Neutralization is required during work-up.
Dichloromethane (DCM) / Water (Biphasic) Good solubility for cyclooctene in the organic phase. Allows for easy separation of the product, which is often in the aqueous phase after deprotonation.Requires vigorous stirring or a phase-transfer catalyst to ensure adequate reaction rates. Emulsion formation can be an issue during work-up.A phase-transfer catalyst like a quaternary ammonium salt can significantly improve reaction efficiency.[1][6]
Acetonitrile / Water Can provide a homogeneous reaction mixture for certain oxidizing systems.Acetonitrile can be susceptible to oxidation under harsh conditions.Often used with ruthenium-catalyzed oxidations.[7]
Tertiary Alcohols (e.g., t-Butanol) Generally inert to oxidation. Can help to solubilize both polar and nonpolar reactants.Higher boiling points can make them more difficult to remove.A good choice when trying to avoid solvent participation in the reaction.
Solvent-Free Environmentally friendly ("green" chemistry).Primarily reported for the epoxidation step, not the full cleavage.[3][4] Difficult to control reaction temperature and mixing.May not be practical for the complete synthesis to the dicarboxylic acid on a larger scale.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via a two-step process involving epoxidation followed by oxidative cleavage. Note: This is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Epoxidation of Cyclooctene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclooctene in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of an oxidizing agent suitable for epoxidation (e.g., meta-chloroperoxybenzoic acid, m-CPBA) dissolved in DCM from the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining peracid with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cyclooctene oxide.

Step 2: Oxidative Cleavage of Cyclooctene Oxide

  • Reaction Setup: Dissolve the crude cyclooctene oxide in a suitable solvent mixture, for example, a mixture of t-butanol and water.

  • Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

  • Reaction Completion: Stir the reaction mixture until the purple color of the permanganate has disappeared.

  • Product Isolation: Quench the reaction with a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves. Acidify the solution with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like water or ethyl acetate to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Oxidative Cleavage A Dissolve Cyclooctene in Dichloromethane B Cool to 0°C A->B C Add m-CPBA Solution B->C D Monitor by TLC C->D E Quench and Work-up D->E F Isolate Crude Cyclooctene Oxide E->F G Dissolve Epoxide in t-Butanol/Water F->G H Add KMnO4 G->H I Stir to Completion H->I J Quench and Acidify I->J K Filter Crude Product J->K L Recrystallize K->L M Pure Cyclooctane-1,5- dicarboxylic Acid L->M

Caption: Generalized workflow for the two-step synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Properties of Cis- and Trans-Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted and expected properties of cis- and trans-cyclooctane-1,5-dicarboxylic acid. Direct experimental data comparing these two isomers is limited in publicly available literature. Therefore, this document extrapolates information from general principles of stereoisomerism and data from analogous cyclic dicarboxylic acids to offer a predictive comparison. Detailed experimental protocols for the determination of key physical properties are also provided.

Molecular Structure and Stereochemistry

Cis- and trans-cyclooctane-1,5-dicarboxylic acid are stereoisomers with the molecular formula C₁₀H₁₆O₄. The carboxylic acid groups are located at the 1 and 5 positions of the cyclooctane ring. The stereochemical difference lies in the spatial orientation of these two functional groups relative to the plane of the cyclooctane ring. In the cis-isomer, both carboxylic acid groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. This difference in stereochemistry is expected to lead to distinct physical and chemical properties.[1]

G start Cyclooctane Precursor (e.g., 1,5-Cyclooctadiene) oxidation Oxidation Reaction start->oxidation mixture Mixture of cis- and trans- cyclooctane-1,5-dicarboxylic acid oxidation->mixture separation Isomer Separation (e.g., Fractional Crystallization) mixture->separation cis_isomer Pure cis-Isomer separation->cis_isomer More soluble fraction trans_isomer Pure trans-Isomer separation->trans_isomer Less soluble fraction characterization Characterization (NMR, MP, etc.) cis_isomer->characterization trans_isomer->characterization G start Unknown Dicarboxylic Acid Isomer mp Melting Point Determination start->mp solubility Solubility Tests start->solubility pka pKa Determination start->pka nmr NMR Spectroscopy start->nmr structure Structure Confirmation nmr->structure

References

A Comparative Guide: Cyclooctane-1,5-dicarboxylic Acid versus Adipic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data

The choice of dicarboxylic acid monomer is a critical determinant of the final properties of polyesters and polyamides. While adipic acid, a linear aliphatic dicarboxylic acid, is a widely used and well-characterized monomer, the incorporation of cyclic structures, such as cyclooctane-1,5-dicarboxylic acid, offers a pathway to novel polymer characteristics. This guide provides a comparative analysis of the influence of these two dicarboxylic acids on key polymer properties, supported by available experimental data and detailed methodologies.

Unveiling the Structural Differences

The fundamental difference between this compound and adipic acid lies in their molecular architecture. Adipic acid possesses a linear six-carbon chain, affording flexibility to the resulting polymer backbone. In contrast, the eight-membered ring of this compound introduces a rigid and bulky cyclic moiety. This structural distinction is paramount in dictating the macroscopic properties of the polymers.

G cluster_0 Monomer Structure cluster_1 Resulting Polymer Properties Adipic Acid Adipic Acid (Linear) Flexibility Flexibility Adipic Acid->Flexibility imparts This compound This compound (Cyclic) Rigidity Rigidity This compound->Rigidity imparts Lower Tg Lower Glass Transition Temperature (Tg) Flexibility->Lower Tg Crystallinity Crystallinity Flexibility->Crystallinity Higher Tg Higher Glass Transition Temperature (Tg) Rigidity->Higher Tg Amorphous Nature Potentially More Amorphous Rigidity->Amorphous Nature G cluster_workflow Polyester Synthesis Workflow A Charge Reactants (Diacid, Diol, Catalyst) B Esterification (180-220°C, N2 atmosphere) A->B C Water Removal B->C D Polycondensation (240-280°C, Vacuum) B->D E High Viscosity Polymer Melt D->E F Extrusion and Pelletization E->F

The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The performance of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, is intrinsically linked to their structural components: metal ions or clusters and organic linkers. Among the most widely used linkers are dicarboxylic acids, whose structure and functionality can be tailored to fine-tune the resulting MOF's properties for specific applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acids, supported by experimental data and detailed protocols.

The choice of dicarboxylic acid linker significantly impacts the MOF's topology, porosity, stability, and chemical functionality.[1][2] Factors such as the length of the carbon backbone, the rigidity of the molecule, and the presence of functional groups on the aromatic or aliphatic chain all play a crucial role in determining the final architecture and performance of the material.[1]

Performance Comparison: Key Metrics

The performance of MOFs derived from various dicarboxylic acids can be quantitatively compared across several key metrics. The following tables summarize representative data for MOFs synthesized with different dicarboxylic acid linkers, highlighting their performance in gas storage, and as catalysts.

Table 1: Comparison of Gas Storage Performance in MOFs with Different Dicarboxylic Acid Linkers

MOFMetal IonDicarboxylic Acid LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Gas Uptake CapacityReference
RSU-1 (Na-MOF)Na⁺Benzene-1,4-dicarboxylic acid371.96-10,121 mg/g Cr(VI) adsorption[3]
RSU-2 (Zn-MOF)Zn²⁺Benzene-1,4-dicarboxylic acid404.25-10,570 mg/g Cr(VI) adsorption[3]
RSU-3 (Mg-MOF)Mg²⁺Benzene-1,4-dicarboxylic acid547.37-11,873 mg/g Cr(VI) adsorption[3]
MIL-101(Cr)Cr³⁺Benzene-1,4-dicarboxylic acid2136-Increased CH₄ uptake after post-synthetic modification[4]
Cu-UiO-66Cu²⁺Biphenyl-4,4'-dicarboxylic acid---[5]
Zr-MOFZr⁴⁺Thiophene-2,5-dicarboxylic acid>50 g/L H₂ storage--[6]

Table 2: Catalytic Performance of MOFs with Functionalized Dicarboxylic Acid Linkers

MOFMetal IonDicarboxylic Acid LinkerReaction CatalyzedConversion/YieldReference
Hf-MOFHf⁴⁺2-(imidazole-1-yl)terephthalic acidCycloaddition of CO₂ with epichlorohydrin81.64%[7]
MIL-101–SO₃H(x)Cr³⁺Benzene-1,4-dicarboxylic acid (sulfonated)GVL hydrogenation to ethyl valerate98%[8]
UiO-66(NH₂)Zr⁴⁺2-aminobenzene-1,4-dicarboxylic acidGlucose isomerization to 5-HMFHigh[9]
UiO-66(OH)₂Zr⁴⁺2,5-dihydroxybenzene-1,4-dicarboxylic acidGlucose isomerization to 5-HMFLower[9]
UiO-66(COOH)₂Zr⁴⁺Pyromellitic acidGlucose isomerization to 5-HMFHigh[9]

The Impact of Dicarboxylic Acid Structure

The structure of the dicarboxylic acid linker is a critical determinant of the final MOF properties. Key structural aspects include:

  • Linker Length and Rigidity: Longer, more rigid linkers like biphenyldicarboxylic acid tend to create MOFs with larger pores and higher surface areas compared to shorter linkers like terephthalic acid.[1] For instance, the isoreticular UiO-67, synthesized with biphenyldicarboxylic acid, exhibits a larger pore size than UiO-66, which uses terephthalic acid.[1][5] The use of non-linear or flexible aliphatic linkers can lead to unique framework topologies and "breathing" effects, where the structure changes upon guest molecule adsorption.[2][10]

  • Functional Groups: The introduction of functional groups (e.g., -NH₂, -OH, -COOH, -SO₃H) onto the dicarboxylic acid linker can dramatically alter the MOF's chemical environment.[1] These groups can act as Brønsted or Lewis acid sites, enhancing catalytic activity, or they can serve as specific binding sites for gas molecules or drug payloads.[8][9] For example, sulfonated MIL-101 shows strong acidity and high hydrothermal stability, making it an effective catalyst for hydrogenation reactions.[8]

  • Aromatic vs. Aliphatic Linkers: Aromatic dicarboxylic acids are widely used due to their rigidity, which facilitates the formation of stable, porous structures.[10] Aliphatic dicarboxylic acids, while less common, offer greater flexibility, which can lead to interesting dynamic framework behaviors.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of a common MOF and its characterization.

Solvothermal Synthesis of UiO-66

UiO-66 is a well-studied zirconium-based MOF known for its high thermal and chemical stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzene-1,4-dicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ZrCl₄ and H₂BDC in DMF in a Teflon-lined autoclave.

  • Add a modulating agent, such as hydrochloric acid, to control crystal size and morphology.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the solvent completely, yielding the porous UiO-66 framework.

Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray data.[11]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules and the decomposition of the framework.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[11]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen physisorption measurements are performed to determine the specific surface area and pore volume of the MOF.[12]

Visualizing MOF Synthesis and Structure-Property Relationships

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the dicarboxylic acid linker and the final MOF properties.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Source Metal Salt/Cluster Mixing Mixing & Dissolution Metal_Source->Mixing Linker Dicarboxylic Acid Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (Heating in Autoclave) Mixing->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration Activation Solvent Removal (Heating under Vacuum) Filtration->Activation Final_MOF Porous MOF Material Activation->Final_MOF PXRD PXRD TGA TGA FTIR FTIR BET BET Analysis Final_MOF->PXRD Final_MOF->TGA Final_MOF->FTIR Final_MOF->BET

General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_mof Resulting MOF Properties Length Linker Length Porosity Porosity (Surface Area, Pore Volume) Length->Porosity influences Rigidity Rigidity/Flexibility Rigidity->Porosity influences Stability Thermal & Chemical Stability Rigidity->Stability influences Functionality Functional Groups (-NH2, -OH, etc.) Catalysis Catalytic Activity Functionality->Catalysis enhances Adsorption Gas/Molecule Adsorption Functionality->Adsorption improves selectivity

Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.

Conclusion

The judicious selection of dicarboxylic acid linkers is a powerful strategy for designing and synthesizing Metal-Organic Frameworks with tailored properties for a wide array of applications. By systematically varying the linker's length, rigidity, and functionalization, researchers can precisely control the resulting MOF's pore environment, stability, and chemical reactivity. The data and protocols presented in this guide offer a framework for understanding these structure-property relationships and for the rational design of next-generation MOF materials for challenges in energy, environment, and medicine.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of cyclooctane-1,5-dicarboxylic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical in drug development and research to ensure data accuracy, reliability, and regulatory compliance. This document outlines the validation parameters for each method, supported by experimental data from studies on dicarboxylic acids, and provides detailed experimental protocols.

Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the analysis of organic acids. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For dicarboxylic acids, which are non-volatile, HPLC is a direct method of analysis, often employing UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique. However, as dicarboxylic acids are generally non-volatile, a derivatization step is required to convert them into volatile esters or silyl derivatives before they can be analyzed by GC-MS.[1] This additional step can introduce variability but often leads to lower detection limits.[2][3]

The following table summarizes the key performance characteristics of validated methods for dicarboxylic acids, providing a benchmark for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters for Dicarboxylic Acid Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[4]≥ 0.999[5]
Limit of Detection (LOD) 0.06 to 1.53 mg/kg[4]1-4 pg (with SIM)[2][3]
Limit of Quantitation (LOQ) 0.19 to 4.63 mg/kg[4]5-40 pg[2][3]
Accuracy (% Recovery) 85.1–110.5%[4][6]80-90%[7]
Precision (%RSD) 0.4–7.4%[6]≤ 10%[1][8]
Derivatization Required? NoYes (e.g., silylation, esterification)[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC-MS analysis of dicarboxylic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of various organic acids.[4]

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of 0.1% phosphoric acid in water and methanol.

  • The exact ratio should be optimized for the best separation of this compound.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 40°C.

  • Injection volume: 20 µL.

  • Detection wavelength: 200 nm.[9]

4. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

5. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[10]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. The recovery should be within 85-115%.

  • Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 5%.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for dicarboxylic acid analysis using derivatization.[1][7]

1. Instrumentation:

  • GC-MS system with a capillary column (e.g., HP-5).

  • Autosampler for injection.

2. Derivatization:

  • The most common derivatization agents for carboxylic acids are silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents like BF₃/butanol.[1][2][3][8]

  • Procedure with BSTFA: To the dried sample, add 30 µL of BSTFA with 1% trimethylchlorosilane (TMCS) in a 200 µL reaction mixture. Heat at 70°C for 90 minutes.[7]

3. Chromatographic Conditions:

  • Carrier gas: Helium.

  • Injector temperature: 250°C.

  • Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Transfer line temperature: 280°C.

4. Mass Spectrometry Conditions:

  • Ionization mode: Electron Impact (EI).

  • Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for the derivatized this compound.

5. Validation Parameters:

  • Linearity: Prepare and derivatize a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. A signal-to-noise ratio of 3:1 is generally used for LOD and 10:1 for LOQ.[11]

  • Accuracy and Precision: Perform recovery and repeatability studies as described for the HPLC method.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, from initial planning to final documentation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_review Review & Analyze Validation Data specificity->data_review linearity->data_review accuracy->data_review precision->data_review lod_loq->data_review robustness->data_review system_suitability->data_review report Prepare Validation Report data_review->report end End: Method Approved for Routine Use report->end

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. HPLC offers a more direct analysis without the need for derivatization, which can simplify sample preparation. On the other hand, GC-MS, despite requiring a derivatization step, generally provides superior sensitivity and selectivity, making it ideal for trace-level analysis. The choice of method should be guided by the specific analytical requirements, including the expected concentration range of the analyte and the complexity of the sample matrix. Regardless of the method chosen, a thorough validation according to established guidelines is essential to ensure the generation of reliable and accurate data in research and pharmaceutical development.

References

A Comparative Guide to Catalysts for Cyclooctane-1,5-Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclooctane-1,5-dicarboxylic acid, a valuable building block in the pharmaceutical and polymer industries, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important dicarboxylic acid, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through the oxidative cleavage of either cyclooctene or cyclooctanone. The choice of precursor and catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This section summarizes the performance of prominent catalytic systems.

PrecursorCatalyst SystemOxidantTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%) for Dicarboxylic AcidReference
CyclooctanoneManganese(II) saltO₂/Air1006>98~70[1][2]
CyclooctanoneCobalt(II) saltO₂/Air100675-8028-30[1][2]
CycloocteneTungsten-based catalyst (e.g., Na₂WO₄)H₂O₂Not SpecifiedNot SpecifiedHighNot Specified
CyclooctenePeroxotungstate complexH₂O₂Not Specified4100 (for epoxide)High (for epoxide)[3]

*Note: The study on Mn(II) and Co(II) salts investigated the oxidation of various cyclic ketones. While cyclooctanone was included, the resulting dicarboxylic acid was not explicitly named but is inferred to be this compound. The selectivity for other dicarboxylic acids from their respective cyclic ketones was reported to be as high as 76% (for 1,12-dodecanedioic acid)[1][2].

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the catalytic synthesis of dicarboxylic acids from cyclooctane derivatives.

Protocol 1: Oxidation of Cyclooctanone using Transition Metal Salts

This protocol is based on the research by Lisicki and Orlińska on the oxidation of cyclic ketones[1][2].

Materials:

  • Cyclooctanone

  • Manganese(II) acetylacetonate or Cobalt(II) acetylacetonate

  • Acetic acid (solvent)

  • Oxygen or air

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with cyclooctanone, the transition metal salt catalyst (e.g., Manganese(II) acetylacetonate), and acetic acid as the solvent.

  • Seal the reactor and pressurize with oxygen or air to 0.1-0.4 MPa.

  • Heat the reaction mixture to 70-100°C with constant stirring.

  • Maintain the reaction conditions for 6 hours.

  • After the reaction, cool the reactor to room temperature and carefully depressurize.

  • The product mixture can be analyzed by gas chromatography (GC) to determine the conversion of cyclooctanone and the selectivity for this compound.

Protocol 2: Oxidative Cleavage of Cyclooctene using a Tungsten-Based Catalyst and Hydrogen Peroxide

This generalized protocol is based on the principles of tungsten-catalyzed olefin oxidation.

Materials:

  • Cyclooctene

  • Sodium Tungstate (Na₂WO₄) or another tungsten-based catalyst

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene and the phase-transfer catalyst in the chosen solvent.

  • Add the tungsten-based catalyst to the mixture.

  • Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring. The reaction can be exothermic, so controlled addition is important.

  • Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, can be isolated by extraction and purified by recrystallization.

Reaction Pathways and Experimental Workflow

Visualizing the reaction mechanisms and experimental processes can provide a clearer understanding of the synthesis.

ReactionPathway_Cyclooctene cluster_catalyst Tungsten Catalyst + H₂O₂ Cyclooctene Cyclooctene Epoxide Cyclooctene Oxide Cyclooctene->Epoxide Epoxidation Diol Cyclooctane-1,2-diol Epoxide->Diol Hydrolysis Diacid This compound Diol->Diacid Oxidative Cleavage Catalyst Active Tungsten Peroxo Species ReactionPathway_Cyclooctanone cluster_catalyst Mn(II) or Co(II) Catalyst + O₂ Cyclooctanone Cyclooctanone Intermediate Peroxy Intermediate Cyclooctanone->Intermediate Oxidation Diacid This compound Intermediate->Diacid Ring Opening Catalyst Active Metal Oxo Species ExperimentalWorkflow Start Start Reactants Charge Reactor with Precursor, Catalyst, Solvent Start->Reactants Reaction Set Temperature and Pressure (if applicable) and Stir Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Workup Reaction Quenching and Product Isolation Monitoring->Workup Upon Completion Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Characterization of This compound (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

A Researcher's Guide to Purity Assessment of Synthesized Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of cyclooctane-1,5-dicarboxylic acid, a versatile building block in various chemical syntheses. We present a comparative overview of common analytical techniques, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Purity Assessment Techniques

The determination of purity for a synthesized compound like this compound involves the identification and quantification of the main compound and any impurities. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation.

Common impurities in the synthesis of this compound can include starting materials, by-products such as adipic acid and suberic acid, and residual solvents.[1] A thorough purity analysis will aim to detect and quantify these potential contaminants.

Below is a summary of commonly used analytical methods for the purity assessment of organic acids, which are applicable to this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or charge (Ion Exchange/Exclusion).High resolution, quantitative accuracy, and wide applicability.Requires method development, may need derivatization for UV-inactive compounds.>95%
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities (e.g., residual solvents).Requires derivatization for non-volatile compounds like dicarboxylic acids, high temperatures can cause degradation.>98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of MS.High sensitivity and specificity, provides molecular weight information for impurity identification.Higher cost and complexity compared to HPLC-UV.>99%
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides structural information and can be used for quantitative analysis (qNMR).Provides structural confirmation of the main compound and impurities, can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.>95%
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups present in the sample.Fast and simple method for confirming the presence of the carboxylic acid functional groups.Not suitable for quantification of impurities, provides limited information on the overall purity.Primarily for identification
Elemental Analysis (Combustion Analysis) Determines the elemental composition (%C, %H, %O) of the sample.Provides fundamental information on the elemental composition, which can indicate purity against the theoretical values.Does not identify specific impurities, requires high sample purity for accurate results.>99%

Experimental Data Comparison

To illustrate the performance of different analytical techniques, the following table summarizes typical quantitative data that could be obtained when assessing the purity of a synthesized batch of this compound.

ParameterHPLC-UVGC-FID (after derivatization)LC-MS
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 3%< 1.5%
Linear Range 0.5 - 100 µg/mL2 - 200 µg/mL0.05 - 50 µg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound standard (high purity)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, use the calibration curve.

Gas Chromatography (GC-FID) Protocol with Derivatization

Objective: To determine the purity of this compound and quantify volatile impurities, including potential by-products after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Methanol

  • BF₃-Methanol solution (14% w/v) or another suitable derivatizing agent

  • Hexane

  • Saturated NaCl solution

  • This compound standard

  • Synthesized sample

Procedure:

  • Derivatization:

    • To approximately 10 mg of the sample or standard in a vial, add 2 mL of BF₃-Methanol solution.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously and allow the layers to separate. The upper hexane layer contains the methyl esters.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 260 °C

    • Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 10 min.

    • Carrier gas: Helium at a constant flow rate.

    • Injection mode: Split

  • Analysis: Inject an aliquot of the hexane layer into the GC.

  • Data Analysis: Determine the purity based on the area percentage of the dimethyl cyclooctane-1,5-dicarboxylate peak relative to all other peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To achieve high-sensitivity purity assessment and identification of unknown impurities.

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve the synthesized sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.

  • LC Conditions:

    • Use a C18 column suitable for LC-MS.

    • Employ a gradient elution, for example, starting with 5% B and increasing to 95% B over 15 minutes.

    • Flow rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization mode: Electrospray Ionization (ESI) in negative mode.

    • Scan range: m/z 50 - 1000.

    • Acquire both full scan and fragmentation (MS/MS) data to aid in impurity identification.

  • Data Analysis: Purity is determined by the relative peak area of the [M-H]⁻ ion of this compound. Impurities can be tentatively identified by their accurate mass and fragmentation patterns.

Workflow and Pathway Visualizations

To provide a clear overview of the process, the following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and a conceptual signaling pathway for method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Analysis Synthesis Synthesis of Cyclooctane-1,5- dicarboxylic Acid Crude_Product Crude Product Isolation Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Initial_Screen Initial Purity Screen (TLC, ¹H NMR, FT-IR) Purification->Initial_Screen Decision Purity > 95%? Initial_Screen->Decision Quantitative_Analysis Quantitative Analysis (HPLC, GC, LC-MS) Decision->Quantitative_Analysis No Final_Product High-Purity Product Decision->Final_Product Yes Quantitative_Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Method_Selection_Pathway cluster_impurities Impurity Profile cluster_methods Analytical Method Start Define Purity Requirements Volatile Volatile Impurities? Start->Volatile NonVolatile Non-Volatile/Polar Impurities? Start->NonVolatile Unknown Unknown Impurities? Start->Unknown GC GC-FID Volatile->GC Yes HPLC HPLC-UV NonVolatile->HPLC Yes LCMS LC-MS Unknown->LCMS Yes

Caption: Decision pathway for selecting an appropriate analytical method based on expected impurity profiles.

References

A Comparative Guide to the Synthesis of Cyclooctane-1,5-dicarboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, the synthesis of foundational molecules like cyclooctane-1,5-dicarboxylic acid is a critical starting point for more complex structures. The reproducibility of the synthetic protocol for this dicarboxylic acid is paramount for ensuring consistent yields and purity, which are crucial for subsequent applications. This guide provides a comparative analysis of common synthetic routes to this compound, presenting available quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparison of Synthetic Protocols

The primary routes to this compound involve the oxidative cleavage of the double bonds in either cyclooctene or 1,5-cyclooctadiene. The choice of oxidizing agent is the main variable distinguishing the different protocols, with ozonolysis, permanganate oxidation, and ruthenium-catalyzed oxidation being the most common methods. The selection of a particular method often involves a trade-off between yield, reaction conditions, cost, and the environmental impact of the reagents.

Synthesis ProtocolStarting MaterialKey ReagentsReported YieldPurityKey Considerations
Oxidative Cleavage via Ozonolysis 1,5-CyclooctadieneOzone (O₃), Oxidative workup (e.g., H₂O₂)Moderate to HighVariable, depends on workupRequires specialized ozonolysis equipment. The workup step is crucial to avoid the formation of undesired side products.
Permanganate Oxidation Cyclooctene or 1,5-CyclooctadienePotassium permanganate (KMnO₄)VariableCan be challenging to purifyStrong oxidizing agent, can lead to over-oxidation and formation of byproducts such as adipic and suberic acids. Reaction conditions need careful control.
Lemieux-von Rudloff Oxidation Cyclooctene or 1,5-CyclooctadienePotassium permanganate (catalytic), Sodium periodate (stoichiometric)Generally GoodGoodMilder than using stoichiometric permanganate, often leading to cleaner reactions and easier purification.
Ruthenium-catalyzed Oxidation 1,5-CyclooctadieneRuthenium(III) chloride (RuCl₃) or Ruthenium tetroxide (RuO₄), Sodium periodate (NaIO₄)HighGenerally GoodPowerful and efficient method, especially for sterically hindered double bonds. Ruthenium is a costly and toxic heavy metal.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound. It is important to note that specific reaction conditions may need to be optimized for reproducibility and yield in a particular laboratory setting.

Protocol 1: Ozonolysis of 1,5-Cyclooctadiene
  • Dissolution: Dissolve 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas inlet tube and a cold trap.

  • Ozonolysis: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Bubble a stream of ozone gas through the solution until the reaction is complete, which is often indicated by a color change of an indicator or the appearance of a blue color from unreacted ozone.

  • Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Treat the resulting ozonide with an oxidizing agent, such as hydrogen peroxide in formic acid or acetic acid, to convert it to the dicarboxylic acid.

  • Isolation and Purification: After the oxidative workup, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate).

Protocol 2: Lemieux-von Rudloff Oxidation of Cyclooctene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene in a mixture of tert-butanol and water.

  • Reagent Addition: Add a solution of sodium periodate (NaIO₄) and a catalytic amount of potassium permanganate (KMnO₄) to the stirred solution of cyclooctene. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC). The reaction is usually complete when the purple color of the permanganate ion disappears.

  • Workup and Isolation: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.

Logical Workflow of Synthesis Protocols

The following diagram illustrates the general workflow and the relationship between the different starting materials and synthetic pathways leading to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_methods Oxidative Cleavage Methods cluster_product Final Product Butadiene Butadiene COD 1,5-Cyclooctadiene Butadiene->COD Dimerization Cyclooctene Cyclooctene Permanganate Permanganate Oxidation Cyclooctene->Permanganate Ozonolysis Ozonolysis COD->Ozonolysis COD->Permanganate Ruthenium Ruthenium-catalyzed Oxidation COD->Ruthenium Product Cyclooctane-1,5- dicarboxylic Acid Ozonolysis->Product Permanganate->Product Ruthenium->Product

Caption: Synthetic pathways to this compound.

Signaling Pathway of Oxidative Cleavage

The underlying chemical transformation in all these protocols is the oxidative cleavage of a carbon-carbon double bond. The following diagram conceptualizes the general signaling pathway of this transformation.

Oxidative_Cleavage Alkene Alkene (C=C double bond) Intermediate Unstable Intermediate (e.g., Ozonide, Manganate Ester) Alkene->Intermediate Reaction with Oxidant Oxidizing Agent (O₃, KMnO₄, RuO₄) Oxidant->Intermediate Cleavage C=C Bond Cleavage Intermediate->Cleavage Decomposition Carbonyls Carbonyl Compounds (Aldehydes/Ketones) Cleavage->Carbonyls Initial Products Dicarboxylic_Acid Dicarboxylic Acid Carbonyls->Dicarboxylic_Acid Further Oxidation

Caption: General mechanism of oxidative cleavage of alkenes.

Benchmarking Cyclooctane-Based Polymers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of materials science and drug delivery, the selection of an optimal polymer is paramount to achieving desired therapeutic outcomes and material performance. This guide provides a comprehensive benchmark of cyclooctane-based polymers, comparing their performance against other prominent cyclic olefin copolymers (COCs) and biodegradable polyesters such as polylactic acid (PLA) and poly(ε-caprolactone) (PCL). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Benchmarks: A Quantitative Comparison

The performance of a polymer is dictated by its intrinsic thermal and mechanical properties. These characteristics determine its processability, stability, and suitability for various applications, from advanced materials to biomedical devices.

Thermal Properties

Thermal stability and transition temperatures are critical parameters. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state, impacting the material's use temperature. The decomposition temperature (Td) defines the threshold of thermal degradation.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Cyclooctane-Based Polymers
Poly(trans-cyclobutane-fused cyclooctene)-55>320[1]
Poly(monomethyl-trans-cyclobutane-fused cyclooctene)-14>320[1]
Poly(gem-dimethyl-trans-cyclobutane-fused cyclooctene)-4>320[1]
Poly(n-butyl-trans-cyclobutane-fused cyclooctene)-27>320[1]
Poly(spiro-ketal-fused cyclooctene)8>320[1]
Other Cyclic Olefin Copolymers (COCs)
Ethylene-Tetracyclododecene Copolymer (COC)132436[2]
Hydrogenated Poly(HBM-co-NMA) (High Tg COP)150 - 220>350[3]
Biodegradable Polyesters
Poly(lactic acid) (PLA)53-
Poly(ε-caprolactone) (PCL)-60-

Table 1: Comparison of Thermal Properties of Cyclooctane-Based Polymers and Alternatives. Data is compiled from multiple sources and testing conditions may vary.

Mechanical Properties

Mechanical properties such as tensile strength, elongation at break, and Young's modulus define a material's strength, flexibility, and stiffness. These are crucial for applications requiring structural integrity.

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Cyclic Olefin Copolymers (COCs)
Ethylene-Tetracyclododecene-Based Terpolymer (COT)up to 60.5up to 7.4-
Biodegradable Polyesters
Poly(lactic acid) (PLA)50.9 - 87.73.8 - 7.62.0 - 2.5
Poly(lactic acid) (PLA) / Polyhydroxyalkanoates (PHA) BlendSimilar to PLA~50% higher than PLA-

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key characterization techniques are outlined below.

Synthesis of Cyclooctane-Based Polymers via Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization is a powerful technique for synthesizing cyclooctane-based polymers with controlled molecular weights and architectures.

Typical Protocol:

  • Monomer and Catalyst Preparation: The cyclooctene monomer and a suitable catalyst, such as a Grubbs' second-generation catalyst, are dissolved in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Polymerization: The catalyst solution is added to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Termination: The polymerization is terminated by adding a terminating agent, such as ethyl vinyl ether.

  • Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum to yield the final product.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

    • Procedure: A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to identify thermal transitions.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

    • Procedure: A sample is placed in a TGA furnace and heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The weight loss of the sample is monitored as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.

Mechanical Testing
  • Tensile Testing: Tensile properties are measured according to standards such as ASTM D638.

    • Procedure: Dog-bone shaped specimens are prepared and mounted in a universal testing machine. The specimens are pulled at a constant crosshead speed until failure. The stress-strain curve is recorded to determine tensile strength, elongation at break, and Young's modulus.

  • Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of the polymers, providing information on the storage modulus, loss modulus, and tan delta as a function of temperature.

    • Procedure: A rectangular sample is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped.

Visualization of Key Processes

To further aid in the understanding of the application of these polymers, particularly in drug delivery, the following diagrams illustrate relevant biological pathways and experimental workflows.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Nanoparticle Plasma_Membrane Plasma Membrane Nanoparticle->Plasma_Membrane Binding Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit Endocytosis Endosome Endosome Clathrin_Coated_Pit->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Drug Release) Lysosome->Cytosol Degradation & Release

Caption: Cellular uptake of polymer-based drug delivery nanoparticles via endocytosis.

Biocompatibility_Workflow Start Nanoparticle Formulation In_Vitro_Testing In Vitro Biocompatibility Testing Start->In_Vitro_Testing Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Testing->Cytotoxicity_Assay Hemocompatibility_Assay Hemocompatibility Assay In_Vitro_Testing->Hemocompatibility_Assay In_Vivo_Testing In Vivo Biocompatibility Testing (Animal Model) Cytotoxicity_Assay->In_Vivo_Testing Hemocompatibility_Assay->In_Vivo_Testing Biodistribution Biodistribution Study In_Vivo_Testing->Biodistribution Histopathology Histopathology Analysis In_Vivo_Testing->Histopathology End Biocompatibility Assessment Biodistribution->End Histopathology->End

References

A Comparative Guide to the Synthetic Routes of Cyclooctane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclooctane-1,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science, owing to its unique conformational properties imparted by the eight-membered ring. Its synthesis, however, can be approached through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of two prominent synthetic pathways to this important dicarboxylic acid, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are the oxidative cleavage of a cyclooctene precursor and the oxidation of cyclooctanone. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

ParameterRoute 1: Oxidative Cleavage of CycloocteneRoute 2: Oxidation of Cyclooctanone
Starting Material CycloocteneCyclooctanone
Key Reagents Ozone, Hydrogen PeroxideOxygen (or Air), Acetic Acid, Mn(II) catalyst
Yield Moderate to HighHigh Conversion, Moderate to High Selectivity
Reaction Conditions Low temperature (-78 °C) for ozonolysisElevated temperature and pressure (100 °C, 0.4 MPa)
Advantages Direct route from a common starting material.Utilizes a relatively inexpensive oxidant (oxygen/air).
Disadvantages Requires specialized equipment for ozonolysis.Requires a pressure reactor.
Key Reference General ozonolysis procedures[1][2]Lisicki, D., & Orlińska, B. (2018)[3][4][5]

Experimental Protocols

Route 1: Oxidative Cleavage of cis-Cyclooctene via Ozonolysis

This method involves the cleavage of the double bond in cyclooctene using ozone, followed by an oxidative work-up to yield the dicarboxylic acid.

Step 1: Ozonolysis of cis-Cyclooctene

A solution of cis-cyclooctene (11.0 g, 100 mmol) in a suitable solvent such as dichloromethane or methanol (200 mL) is cooled to -78 °C. A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.

Step 2: Oxidative Work-up

To the cold solution containing the ozonide, 30% hydrogen peroxide (34 mL, 300 mmol) is added slowly, ensuring the temperature is maintained below 0 °C. The mixture is then allowed to warm to room temperature and stirred overnight. The reaction mixture is subsequently quenched with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization.[1][2]

Route 2: Oxidation of Cyclooctanone

This procedure is adapted from the work of Lisicki and Orlińska on the oxidation of cyclic ketones.[3][4][5]

Experimental Setup: The reaction is carried out in a pressure reactor equipped with a mechanical stirrer, a heating jacket, and a gas inlet.

Procedure:

To the pressure reactor, cyclooctanone (e.g., 4 mL), acetic acid (16 mL), and a catalytic amount of Manganese(II) acetylacetonate (Mn(acac)₂; 0.1 mol%) are added. The reactor is sealed and heated to 100 °C. The reactor is then pressurized with oxygen to 0.4 MPa. The reaction mixture is stirred vigorously for a specified time (e.g., 6 hours), with the oxygen pressure maintained at 0.4 MPa. After the reaction is complete, the reactor is cooled to room temperature and depressurized. The reaction mixture is then processed to isolate the this compound. This typically involves removal of the solvent and catalyst, followed by purification of the product, for instance, by crystallization.

Logical Workflow of Synthetic Routes

The following diagram illustrates the decision-making process and the sequence of transformations for the two synthetic routes.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediate cluster_3 Final Product Start_COD 1,5-Cyclooctadiene Hydroboration Hydroboration-Oxidation Start_COD->Hydroboration 1. BH₃·THF 2. H₂O₂, NaOH Start_CO Cyclooctene Ozonolysis Ozonolysis & Oxidative Work-up Start_CO->Ozonolysis Ozone, H₂O₂ Start_CON Cyclooctanone Oxidation_CON Catalytic Oxidation Start_CON->Oxidation_CON O₂, Mn(II) catalyst, Acetic Acid Product This compound Ozonolysis->Product Oxidation_CON->Product Diol Cyclooctane-1,5-diol Hydroboration->Diol Oxidation_Diol Oxidation Oxidation_Diol->Product Diol->Oxidation_Diol Oxidizing Agent (e.g., Jones Reagent)

References

"spectroscopic comparison of cyclooctane dicarboxylic acid isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Cyclooctane Dicarboxylic Acid Isomers: An Illustrative Guide Using Cyclohexanedicarboxylic Acid Analogs

This guide offers a comparative analysis of the spectroscopic properties of dicarboxylic acid isomers, focusing on how techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) can be used to differentiate between them. The data presented is for the isomers of cyclohexanedicarboxylic acid, which serve as an illustrative model for the less-documented cyclooctane dicarboxylic acid isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers

IsomerKey ¹H Chemical Shifts (δ, ppm)
cis-1,2-Cyclohexanedicarboxylic AcidBroad signal for carboxylic acid protons (COOH), multiplets for cyclohexane ring protons.[1][2]
trans-1,2-Cyclohexanedicarboxylic AcidBroad signal for COOH protons, distinct multiplets for cyclohexane ring protons due to different magnetic environments compared to the cis isomer.[3]
cis-1,4-Cyclohexanedicarboxylic AcidBroad signal for COOH protons, simplified multiplets for cyclohexane ring protons due to symmetry.[4]
trans-1,4-Cyclohexanedicarboxylic AcidBroad signal for COOH protons, typically a more complex set of multiplets for the ring protons compared to the cis isomer due to the chair conformation.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohexanedicarboxylic Acid Isomers

IsomerKey ¹³C Chemical Shifts (δ, ppm)
cis-1,2-Cyclohexanedicarboxylic AcidCarboxyl carbons (C=O) in the range of 170-180 ppm. Methylene carbons (-CH₂-) of the ring at various shifts.[1]
trans-1,2-Cyclohexanedicarboxylic AcidCarboxyl carbons and ring carbons will show shifts slightly different from the cis isomer due to the change in stereochemistry.
cis-1,4-Cyclohexanedicarboxylic AcidA single peak for the two equivalent carboxyl carbons and fewer signals for the ring carbons due to symmetry.
trans-1,4-Cyclohexanedicarboxylic AcidA single peak for the two equivalent carboxyl carbons. The chemical shifts of the ring carbons may differ from the cis isomer.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands for Cyclohexanedicarboxylic Acid Isomers

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch / O-H Bend (cm⁻¹)
cis-1,2-Cyclohexanedicarboxylic AcidBroad, ~2500-3300~1700~1200-1400
trans-1,2-Cyclohexanedicarboxylic AcidBroad, ~2500-3300~1700~1200-1400
Mixture of cis & trans 1,3-Cyclohexanedicarboxylic AcidBroad, ~2500-3300~1700~1200-1400
Mixture of cis & trans 1,4-Cyclohexanedicarboxylic AcidBroad, ~2500-3300~1700~1200-1400

Note: The FTIR spectra of dicarboxylic acid isomers are often very similar, with the broad O-H and strong C=O stretching bands being the most prominent features. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but can be difficult to resolve without high-quality spectra and computational analysis.[6]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Cyclohexanedicarboxylic Acid Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
cis-1,2-Cyclohexanedicarboxylic Acid172 (if observed)154 ([M-H₂O]⁺), 126 ([M-COOH]⁺), 81.[1][7]
trans-1,2-Cyclohexanedicarboxylic Acid172 (if observed)Similar fragmentation to the cis isomer, with potential differences in fragment ion intensities.
Mixture of cis & trans 1,3-Cyclohexanedicarboxylic Acid172 (if observed)Fragmentation patterns will be a composite of both isomers.
trans-1,4-Cyclohexanedicarboxylic Acid172 (if observed)Similar fragmentation patterns involving loss of water and carboxyl groups.

Note: The molecular ion peak for dicarboxylic acids can be weak or absent in electron ionization (EI) mass spectrometry. Fragmentation typically involves the loss of water (H₂O) and one or both carboxyl groups (COOH).

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the dicarboxylic acid isomer.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the peak positions (chemical shifts) in both ¹H and ¹³C spectra.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid dicarboxylic acid powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the dicarboxylic acid isomer in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the final solution to promote ionization.

  • Instrument Setup:

    • Set the mass spectrometer to operate in either positive or negative ion mode. For dicarboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

    • Calibrate the mass analyzer using a standard calibration solution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Processing:

    • Identify the m/z values of the major ions in the spectrum, including the molecular ion or pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺) and any significant fragment ions.

Visualizations

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Dicarboxylic Acid Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample FTIR_Sample Place Solid on ATR Crystal Sample->FTIR_Sample MS_Sample Dilute Solution in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR FTIR FTIR Spectrometer (ATR) FTIR_Sample->FTIR MS Mass Spectrometer (ESI) MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Wavenumbers) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of dicarboxylic acid isomers.

logical_relationship Spectroscopic Differentiation Logic cluster_properties Molecular Properties cluster_observables Spectroscopic Observables Structure Molecular Structure (cis/trans, 1,2 vs 1,4) Symmetry Molecular Symmetry Structure->Symmetry Environment Chemical Environment of Nuclei Structure->Environment FTIR_Fingerprint FTIR Fingerprint Region Structure->FTIR_Fingerprint affects MS_Fragments MS Fragmentation Pattern Structure->MS_Fragments influences NMR_Signals Number of NMR Signals Symmetry->NMR_Signals influences NMR_Shifts NMR Chemical Shifts Environment->NMR_Shifts determines

Caption: Logical relationship between molecular properties and spectroscopic observables.

References

"biodegradability of polyesters from cyclooctane-1,5-dicarboxylic acid vs other diacids"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biodegradability of Polyesters from Cyclooctane-1,5-Dicarboxylic Acid versus Other Diacids

An Objective Comparison of Polyester Biodegradability Based on Diacid Monomer Structure

The biodegradability of polyesters is a critical attribute for their application in biomedical devices, drug delivery systems, and environmentally friendly materials. The choice of diacid monomer is a key determinant of the resulting polyester's physical, chemical, and biodegradable properties. This guide provides a comparative analysis of the biodegradability of polyesters synthesized from the cycloaliphatic monomer, this compound, and other common diacids. Due to the limited availability of direct comparative studies on polyesters from this compound in the public domain, this guide leverages data from structurally similar cycloaliphatic and linear aliphatic diacids to provide a comprehensive overview.

The inherent structure of the diacid, particularly its linearity versus cycloaliphatic nature, significantly influences the polymer chain's flexibility, crystallinity, and susceptibility to hydrolytic and enzymatic degradation. Generally, increased chain flexibility and lower crystallinity are associated with enhanced biodegradability.

Comparative Data on Polyester Biodegradability

The following tables summarize quantitative data from various studies on the biodegradability of polyesters synthesized from different diacids. These results are primarily from soil burial and enzymatic degradation assays, which are standard methods for evaluating the biodegradability of polymers.

Table 1: Biodegradability of Polyesters in Soil Burial Tests

Polyester Composition (Diacid)DiolTest DurationWeight Loss (%)Reference
Poly(butylene succinate) (PBS)1,4-Butanediol60 days~100%[1]
Poly(butylene succinate-co-adipate) (PBSA)1,4-ButanediolNot SpecifiedFaster than PBS[2]
Aliphatic-Aromatic Copolyester (BTA)1,4-Butanediol6 weeks88-90% (garden/canal shore soil)[3]
Poly(ε-caprolactone) (PCL)-3 weeks93-95% (garden/canal shore soil)[3]

Table 2: Enzymatic Degradation of Polyesters

Polyester Composition (Diacid)EnzymeTest DurationDegradation/Weight Loss (%)Reference
Poly(butylene succinate) (PBS)Cutinase2-4 hoursComplete degradation[4]
Poly(butylene succinate-co-adipate) (PBSA)Lipases QLM and Cutinase1-2 hoursComplete hydrolysis[4]
Poly(ε-caprolactone) (PCL)Pseudomonas lipase4 daysComplete degradation[5]
Polyesters from 1,4:3,6-dianhydro-D-glucitol and suberic acid (m=6)Rhizopus delemar lipaseNot SpecifiedMost readily degraded in series[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are generalized protocols for the key experiments cited.

Soil Burial Degradation Test

This test simulates the degradation of a polymer in a natural soil environment.

  • Sample Preparation: Polymer films of a defined size and weight are prepared.

  • Burial: The samples are buried in a container with soil of known characteristics (pH, organic matter content, microbial activity). The soil is typically a mixture of commercial soil and perlite to control moisture and aeration.[7]

  • Incubation: The containers are kept in a controlled environment, typically at a constant temperature (e.g., 30°C) and humidity.[7] Moistened air is supplied periodically.[7]

  • Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil particles, washed with distilled water, and dried to a constant weight.[3] The weight loss is calculated as a percentage of the initial weight.[7]

  • Characterization: Techniques like Scanning Electron Microscopy (SEM) can be used to observe surface morphology changes, such as the formation of cracks and microbial growth.[3]

Enzymatic Degradation Assay

This method assesses the susceptibility of a polymer to specific enzymes.

  • Sample Preparation: Polymer films or powders of a known weight are prepared.

  • Incubation: Samples are placed in a buffer solution (e.g., phosphate buffer, pH 7.0) containing a specific enzyme (e.g., lipase, cutinase, or proteinase K) at a defined concentration and temperature (e.g., 37°C).[4][8]

  • Analysis: The degradation can be quantified by several methods:

    • Weight Loss: Similar to the soil burial test, the weight loss of the polymer sample is measured over time.[4]

    • Total Organic Carbon (TOC): The amount of water-soluble degradation products is measured by analyzing the TOC of the buffer solution.[6]

    • Chromatography (GPC/HPLC): Changes in the molecular weight and the formation of degradation byproducts in the liquid fraction can be analyzed using Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC).[4]

  • Characterization: The residual polymer can be analyzed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to assess changes in chemical structure and thermal properties.[4]

Signaling Pathways and Experimental Workflows

Polyester Biodegradation Pathway

The biodegradation of polyesters is a multi-step process involving both abiotic and biotic degradation mechanisms. The following diagram illustrates a generalized pathway.

Polyester Polyester (High Molecular Weight) Hydrolysis Abiotic Hydrolysis (Moisture, Temperature, pH) Polyester->Hydrolysis Environmental Factors Enzymatic Enzymatic Degradation (Microbial Hydrolases) Polyester->Enzymatic Microbial Colonization Oligomers Oligomers & Monomers Hydrolysis->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism Assimilation Enzymatic->Oligomers EndProducts End Products (CO2, H2O, Biomass) Metabolism->EndProducts

Generalized pathway of polyester biodegradation.

Experimental Workflow for Biodegradability Assessment

The following diagram outlines a typical experimental workflow for comparing the biodegradability of different polyesters.

start Polyester Synthesis (e.g., from this compound vs. Adipic Acid) charac1 Initial Characterization (MW, Crystallinity, Thermal Properties) start->charac1 degradation Degradation Experiments charac1->degradation soil Soil Burial Test degradation->soil Simulated Environment enzymatic Enzymatic Degradation degradation->enzymatic Specific Enzymes hydrolytic Hydrolytic Degradation degradation->hydrolytic Abiotic Conditions analysis Analysis of Degradation soil->analysis enzymatic->analysis hydrolytic->analysis weight_loss Weight Loss Measurement analysis->weight_loss morphology Surface Morphology (SEM) analysis->morphology molecular_weight Molecular Weight Change (GPC) analysis->molecular_weight byproducts Byproduct Analysis (HPLC) analysis->byproducts comparison Comparative Analysis of Biodegradability weight_loss->comparison morphology->comparison molecular_weight->comparison byproducts->comparison

Workflow for comparing polyester biodegradability.

Logical Relationship: Factors Influencing Polyester Biodegradability

The biodegradability of a polyester is not an isolated property but is influenced by a combination of its chemical structure and physical properties.

biodegradability Polyester Biodegradability chemical Chemical Structure chemical->biodegradability physical Physical Properties chemical->physical physical->biodegradability diacid Diacid Structure (Linear vs. Cycloaliphatic) diacid->chemical diol Diol Structure diol->chemical aromatic Aromatic Content aromatic->chemical crystallinity Crystallinity crystallinity->physical mw Molecular Weight mw->physical hydrophilicity Hydrophilicity/Hydrophobicity hydrophilicity->physical tg Glass Transition Temp. (Tg) tg->physical

Key factors influencing polyester biodegradability.

Discussion and Conclusion

The inclusion of cycloaliphatic monomers like this compound into a polyester backbone is expected to impact its biodegradability. The rigid and bulky nature of the cyclooctane ring can disrupt chain packing and reduce crystallinity, which may enhance the rate of hydrolytic and enzymatic degradation compared to polyesters derived from highly regular linear diacids that lead to higher crystallinity. However, the steric hindrance of the cyclic structure might also affect enzyme accessibility to the ester bonds.

The available data on polyesters from other cycloaliphatic diacids, such as 1,4-cyclohexanedicarboxylic acid, suggests that their incorporation can indeed lead to biodegradable materials. The exact degradation rate will be a complex interplay between the specific ring structure, the resulting polymer morphology, and the degradation environment.

For researchers and professionals in drug development, polyesters derived from this compound could offer a unique combination of physical properties and degradation kinetics. The controlled introduction of such cyclic monomers could be a valuable strategy for tuning the release profiles of encapsulated drugs and the resorption rates of implantable devices.

Further research is needed to generate direct comparative data on the biodegradability of polyesters from this compound against a range of linear and other cycloaliphatic diacids. Such studies will be invaluable for the rational design of next-generation biodegradable polyesters with tailored performance for specific biomedical and environmental applications.

References

Unraveling the Ring: A Comparative Guide to the Computational and Experimental Structures of Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the three-dimensional architecture of cyclooctane-1,5-dicarboxylic acid is crucial for researchers in medicinal chemistry and materials science. The conformation of the flexible eight-membered ring system dictates its intermolecular interactions and, consequently, its biological activity and material properties. This guide provides a comparative analysis of the computationally predicted and experimentally determined structures of this molecule and its close analogs, offering insights into its conformational landscape.

The inherent flexibility of the cyclooctane ring presents a significant challenge in structural elucidation, with numerous low-energy conformations being possible.[1] Computational methods, particularly density functional theory (DFT), have become invaluable tools for exploring these conformational possibilities. In parallel, experimental techniques like single-crystal X-ray diffraction provide definitive solid-state structures, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the conformational dynamics in solution.

The Predominant Conformation: A Tale of Boat-Chairs

Experimental evidence from a closely related analog, cis-cyclooctane-1,5-diol, reveals that the cyclooctane ring preferentially adopts a boat-chair conformation in the solid state.[2][3] This finding is significant as the substitution pattern of the diol at the 1 and 5 positions mirrors that of the dicarboxylic acid, suggesting a similar conformational preference. The boat-chair conformation is also predicted to be the most stable form for cyclooctane itself in computational studies.[1]

Experimental Determination: X-ray Crystallography of a Key Analog

The definitive solid-state structure of cis-cyclooctane-1,5-diol was determined by single-crystal X-ray analysis. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Experimental Protocol: Single-Crystal X-ray Diffraction of cis-Cyclooctane-1,5-diol

Crystals of cis-cyclooctane-1,5-diol were obtained by recrystallization from methanol.[3] A single crystal was mounted and irradiated with X-rays. The diffraction pattern was collected and analyzed to solve the crystal structure. The structure was refined by full-matrix least-squares calculations.[2][3]

Crystal Data for cis-Cyclooctane-1,5-diol:

  • Crystal System: Monoclinic

  • Space Group: Cc

  • Cell Parameters: a = 9.119(4) Å, b = 11.717(5) Å, c = 8.118(4) Å, β = 108.35(5)°

  • Molecules per unit cell (Z): 4

The refinement of the crystal structure resulted in a final R-factor of 0.035 over 740 statistically significant reflections, indicating a high-quality structural determination.[2]

Computational Modeling: Predicting the Structure

In the absence of a published crystal structure for this compound itself, computational modeling provides valuable insights into its likely conformations. Density functional theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of molecules.

Computational Protocol: DFT Geometry Optimization

A typical DFT study would involve the following steps:

  • Initial Structure Generation: Building initial three-dimensional structures for various possible conformers of cis- and trans-cyclooctane-1,5-dicarboxylic acid.

  • Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy (most stable) geometry for each conformer.

  • Frequency Calculation: Performing frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Analysis of Structural Parameters: Extracting bond lengths, bond angles, and dihedral angles from the optimized geometries for comparison with experimental data.

Structural Comparison: A Side-by-Side Look

While a direct comparison for this compound is hampered by the lack of experimental crystal structure data, we can compare the experimental data for cis-cyclooctane-1,5-diol with the expected values for a cyclooctane ring in a boat-chair conformation. The study by Miller and McPhail notes that the observed geometry of the diol aligns well with that derived from force-field methods, a precursor to modern DFT calculations.[2]

ParameterExperimental (cis-Cyclooctane-1,5-diol)Computational (Expected for Boat-Chair)
Ring ConformationBoat-Chair[2][3]Boat-Chair
C-C Bond Lengths (Å)~1.53 Å[3]~1.53-1.54 Å
C-O Bond Lengths (Å)~1.44 Å[3]N/A (C-C for dicarboxylic acid)
C-C-C Bond Angles (°)Varying, consistent with a puckered ringVarying, consistent with a puckered ring

Note: The computational values are general expectations for a cyclooctane ring and would be refined in a specific DFT study of this compound.

Visualizing the Workflow

The process of comparing computational and experimental structures can be visualized as a clear workflow.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis exp_synthesis Synthesis & Crystallization exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray exp_data Experimental Structural Data (Bond Lengths, Angles) exp_xray->exp_data comparison Comparison of Structural Parameters exp_data->comparison Experimental Geometry comp_model Build Initial 3D Model comp_dft DFT Geometry Optimization comp_model->comp_dft comp_data Computed Structural Data (Bond Lengths, Angles) comp_dft->comp_data comp_data->comparison Computed Geometry conclusion Conformational Insights comparison->conclusion

Figure 1. Workflow for the comparative structural analysis.

Conclusion

References

A Comparative Guide to the Kinetic Studies of Dicarboxylic Acid Reactions for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving dicarboxylic acids, with a focus on polyesterification. While specific kinetic data for cyclooctane-1,5-dicarboxylic acid is limited in publicly available literature, this document offers a comprehensive comparison with well-studied linear dicarboxylic acids, such as adipic acid. The guide details experimental protocols and presents available kinetic data to serve as a valuable resource for researchers designing and optimizing polymerization processes.

Introduction to Dicarboxylic Acid Reactivity in Polymerization

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters, polyamides, and other condensation polymers. The kinetics of their reactions, particularly polyesterification with diols, are crucial for controlling polymer properties such as molecular weight, molecular weight distribution, and microstructure. The structure of the dicarboxylic acid, whether cyclic or linear, can significantly influence its reactivity and the properties of the resulting polymer.

Comparative Kinetic Data

The following tables summarize kinetic data for the esterification of various dicarboxylic acids. This data provides a baseline for understanding the factors that influence reaction rates and for postulating the expected kinetic behavior of this compound.

Table 1: Kinetic Parameters for the Esterification of Adipic Acid with Methanol

CatalystTemperature (K)Catalyst Loading (% w/w)Molar Ratio (Alcohol/Acid)Activation Energy (kJ/mol)Reference
Amberlyst 15313 - 33372014.471[1]

Table 2: Kinetic Parameters for the Esterification of Various Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol/Acid) | Observations | Reference | |---|---|---|---|---|---| | Acetic Acid | Ethanol | Sulfuric Acid | 50 - 60 | 10:1 - 50:1 | Lower alcohol/acid ratio favored the reaction. |[2] | | Adipic Acid | Ethylene Glycol | Tetrabutyl Titanate | 403 - 433 | - | Activation energies of 58.3 kJ/mol and 86.7 kJ/mol were calculated for the formation of the monoester and diester, respectively.[3] |[3] | | Maleic Acid | Propylene Glycol | None | 160 - 220 | - | A kinetic model was developed for the uncatalyzed reaction. |[4] | | Maleic Acid | Propylene Glycol | Homogeneous Acid Catalyst | 150 - 190 | - | A kinetic model including isomerization and saturation side reactions was developed.[5][6] |[5][6] |

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics relies on well-designed experimental procedures. Below are detailed methodologies for studying the kinetics of dicarboxylic acid esterification.

General Experimental Setup for Polyesterification Kinetic Studies

A typical apparatus for studying polyesterification kinetics at the lab scale is a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. The reaction is carried out under an inert atmosphere to prevent side reactions.

Experimental Workflow for a Batch Reactor System

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Dicarboxylic Acid Diol Catalyst Weighing Weigh Reactants Reactants->Weighing Reactor Jacketed Glass Reactor Weighing->Reactor Charge Reactor Stirring Mechanical Stirrer Reactor->Stirring Heating Heating Mantle/Oil Bath Reactor->Heating Inert_atm Nitrogen Inlet Reactor->Inert_atm Condenser Condenser Reactor->Condenser Sampling Take Aliquots at Time Intervals Reactor->Sampling During Reaction Water Measure Water Evolved Reactor->Water Titration Titrate with Standard Base to Determine Acid Concentration Sampling->Titration Plotting Plot Concentration vs. Time Titration->Plotting Water->Plotting Rate_calc Calculate Rate Constants Plotting->Rate_calc Activation_energy Determine Activation Energy (Arrhenius Plot) Rate_calc->Activation_energy

Caption: Experimental workflow for a typical polyesterification kinetic study in a batch reactor.

Step-by-Step Protocol for Kinetic Study of Adipic Acid Esterification with Methanol[1]

This protocol is adapted from a study using Amberlyst 15 as a catalyst.

  • Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a reflux condenser, and a temperature controller. The reactor is placed in a constant temperature bath.

  • Charging the Reactor: A known amount of adipic acid and methanol are charged into the reactor. The initial concentration of adipic acid is typically kept constant for all experiments.

  • Initiating the Reaction: The stirrer is started to ensure a homogenous mixture, and the reactor is heated to the desired temperature. Once the temperature is stable, a known amount of the catalyst (e.g., 7% w/w) is added to initiate the reaction.

  • Sampling: Samples of the reaction mixture are withdrawn at regular time intervals.

  • Analysis: The concentration of unreacted adipic acid in each sample is determined by titration with a standard solution of sodium hydroxide using a suitable indicator.

  • Data Analysis: The conversion of adipic acid is calculated for each time point. The reaction rate constant is determined by plotting the appropriate kinetic model (e.g., a pseudo-homogeneous model) against time. The activation energy is then calculated from the Arrhenius plot of the rate constants obtained at different temperatures.

Comparison of Cyclic vs. Linear Dicarboxylic Acid Reactivity

While direct kinetic data for this compound is scarce, we can hypothesize how its cyclic structure might influence its reactivity in comparison to linear dicarboxylic acids like adipic acid.

  • Steric Hindrance: The cyclooctane ring may impose steric constraints around the carboxylic acid groups, potentially hindering the approach of the diol molecule. This could lead to a lower reaction rate compared to a more flexible linear diacid.

  • Conformational Rigidity: The relatively rigid structure of the cyclooctane ring may affect the orientation of the carboxylic acid groups, influencing their accessibility for reaction.

  • Intramolecular Reactions: The proximity of the two carboxylic acid groups in the cyclic structure might favor intramolecular reactions, such as anhydride formation, especially at higher temperatures. This could compete with the desired intermolecular polyesterification.

Conversely, the pre-organized conformation of the cyclic monomer might, under certain conditions, lead to a more ordered polymer structure. The properties of polymers derived from cyclic monomers can differ significantly from their linear counterparts, often exhibiting higher glass transition temperatures and different crystallization behaviors.

Logical Relationships in Polyesterification Kinetics

The kinetics of polyesterification are governed by several interconnected factors. Understanding these relationships is key to controlling the polymerization process.

G cluster_input Input Parameters cluster_output Kinetic & Polymer Properties Temp Temperature Rate_Constant Rate Constant (k) Temp->Rate_Constant Increases Catalyst_Conc Catalyst Concentration Catalyst_Conc->Rate_Constant Increases Monomer_Ratio Monomer Molar Ratio Conversion Monomer Conversion Monomer_Ratio->Conversion Affects Equilibrium Monomer_Structure Monomer Structure (Cyclic vs. Linear) Monomer_Structure->Rate_Constant Influences Activation_Energy Activation Energy (Ea) Monomer_Structure->Activation_Energy Influences Rate_Constant->Conversion Determines Rate MW Molecular Weight Conversion->MW Directly Correlated PDI Polydispersity Index Conversion->PDI Affects

References

Safety Operating Guide

Prudent Disposal of Cyclooctane-1,5-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Cycloo-ctane-1,5-dicarboxylic acid, it is imperative to handle this compound as a chemical with unknown toxicity and to follow established protocols for hazardous waste disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cyclooctane-1,5-dicarboxylic acid.

Immediate Safety and Logistical Information

When handling this compound, adherence to standard laboratory safety protocols is essential. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Disposal Plan

The disposal of this compound should be managed through your institution's hazardous waste management program. The following steps outline the recommended procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Collect waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be clearly written on the label.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure that the storage of this waste complies with all local and institutional regulations.

  • Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the EHS department with all necessary information about the waste material.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Data Presentation

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [1][2]
CAS Number 3724-64-9[1][2]
Boiling Point 402.2 °C at 760 mmHg[2]
Flash Point 211.2 °C[2]
Density 1.203 g/cm³[2]
Vapor Pressure 1.36E-07 mmHg at 25°C[2]
Solubility Not Available[2]
Hazard Codes Not Available[2]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Waste this compound Generated sds_check Is a specific Safety Data Sheet (SDS) available with disposal instructions? start->sds_check follow_sds Follow SDS-specific disposal procedures. sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste. sds_check->treat_hazardous No end_sds Proper Disposal Complete follow_sds->end_sds collect_waste Collect in a labeled, sealed, and compatible container. treat_hazardous->collect_waste store_waste Store in a designated hazardous waste area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end_hazardous Proper Disposal Complete contact_ehs->end_hazardous

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctane-1,5-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cyclooctane-1,5-dicarboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specifications Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved particulate respirator.Recommended when handling the powder outside of a ventilated enclosure to prevent respiratory tract irritation from dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent the absorption of moisture and contamination.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

4. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

5. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of the chemical down the drain or in the regular trash.

  • Consult your institution's chemical waste management guidelines for specific disposal procedures.

Experimental Workflow for Safe Handling

To visualize the safe handling process, the following workflow diagram outlines the key steps from preparation to waste disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Transfer Chemical C->D E Clean Work Area and Equipment D->E H Collect Waste in a Labeled Container D->H Chemical Waste F Doff and Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G I Follow Institutional Disposal Procedures H->I

Caption: Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooctane-1,5-dicarboxylic acid
Reactant of Route 2
Cyclooctane-1,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.